Ondansetron
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride) | |
| Record name | Ondansetron [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023393 | |
| Record name | Ondansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, Very soluble in acid solutions | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
99614-02-5 | |
| Record name | Ondansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ondansetron [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ondansetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ondansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231-232 °C, 231 - 232 °C | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ondansetron's Mechanism of Action on Central 5-HT3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ondansetron, a carbazole (B46965) derivative, is a potent and highly selective competitive antagonist of the serotonin (B10506) type 3 (5-HT3) receptor.[1][2] Its primary therapeutic action as an antiemetic is mediated through the blockade of these ligand-gated ion channels both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][3] This guide provides an in-depth technical overview of this compound's mechanism of action on central 5-HT3 receptors, detailing its binding kinetics, the downstream signaling consequences of receptor antagonism, and the experimental protocols used to elucidate these properties.
Introduction to 5-HT3 Receptors
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily.[4] Composed of five subunits arranged around a central ion-conducting pore, the binding of serotonin triggers a conformational change that opens the channel, allowing for the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, leading to neuronal depolarization.[4][5] In the central nervous system, 5-HT3 receptors are concentrated in areas crucial for emetic and visceral sensory pathways, including the nucleus of the solitary tract and the chemoreceptor trigger zone.[6]
This compound's Interaction with the 5-HT3 Receptor
This compound functions as a competitive antagonist, binding to the orthosteric site of the 5-HT3 receptor, the same site as the endogenous ligand serotonin.[1][7] This binding prevents the conformational changes necessary for channel opening, thereby inhibiting the downstream signaling cascade. High-resolution cryogenic electron microscopy (cryo-EM) structures of the 5-HT3A receptor in complex with this compound have revealed the specific molecular interactions that stabilize the receptor in a non-conducting state.[8][9]
Binding Affinity and Kinetics
The affinity of this compound for the 5-HT3 receptor is high and has been quantified through various experimental techniques, primarily radioligand binding assays.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| pKi | 8.70 (8.64-8.77) | Rat cerebral cortex | [3H]GR65630 | [10] |
| Ki | 6.16 nM | Not Specified | Not Specified | [11] |
| pA2 | 8.63 (8.23-9.68) | Rat vagus nerve | Not Specified | [10] |
Table 1: Quantitative Binding Data for this compound at the 5-HT3 Receptor
Functional Antagonism
Electrophysiological studies, such as patch-clamp recordings, have been instrumental in characterizing the functional consequences of this compound's binding to the 5-HT3 receptor. These studies typically measure the inhibition of serotonin-evoked inward currents in cells expressing 5-HT3 receptors.
| Cell Type | Agonist | This compound Concentration | Effect | Reference |
| HEK 293 cells (expressing 5-HT3A) | 10 µM 5-HT | 1 nM | Inhibition of inward current | [12] |
| Xenopus oocytes (expressing mouse 5-HT3A) | 5-HT | 0.64 nM | 63% Imax, EC50: 1.1 ± 0.4 µM | [13] |
| Xenopus oocytes (expressing mouse 5-HT3A) | 5-HT | 4.5 nM | 61% Imax, EC50: 9 ± 29 µM | [13] |
Table 2: Quantitative Data on the Functional Antagonism of 5-HT3 Receptors by this compound
Signaling Pathways Modulated by this compound
By blocking the ionotropic function of central 5-HT3 receptors, this compound prevents the rapid depolarization of neurons in key central nervous system regions. The downstream signaling cascade initiated by 5-HT3 receptor activation, which is consequently inhibited by this compound, involves calcium-dependent pathways.
Activation of 5-HT3 receptors leads to an influx of Ca2+, which can then act as a second messenger to activate downstream signaling molecules such as Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[14] This can subsequently lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway.[14] this compound's blockade of the initial Ca2+ influx prevents the initiation of this cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with central 5-HT3 receptors.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.[15][16]
Objective: To quantify the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor or from rat cerebral cortex.[15][16]
-
Radioligand: [3H]granisetron or [3H]GR65630.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
Non-specific Binding Control: 10 µM granisetron (B54018).[15]
-
Test Compound: this compound at various concentrations.
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[17]
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the pellet and resuspend in assay buffer.
-
Determine protein concentration via a standard assay (e.g., BCA).[15]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[17]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters.[15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[15]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of 5-HT-evoked currents in cells expressing 5-HT3 receptors and the subsequent application of this compound to measure its inhibitory effect.[5][18]
Objective: To characterize the functional antagonism of this compound on 5-HT3 receptor-mediated currents.
Materials:
-
Cell Preparation: HEK293 cells transiently or stably expressing the human 5-HT3A receptor, or Xenopus oocytes injected with 5-HT3A receptor cRNA.[3][13]
-
External Solution (aCSF): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose; pH adjusted to 7.4.[19]
-
Internal Solution: (in mM) 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.[18]
-
Agonist: Serotonin (5-HT) stock solution.
-
Antagonist: this compound stock solution.
-
Patch-Clamp Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours post-transfection.[18]
-
Recording Setup:
-
Transfer a coverslip to the recording chamber and perfuse continuously with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.[5]
-
Establish a whole-cell recording configuration on a target cell.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.[5]
-
Acquire data using a patch-clamp amplifier and software.
-
-
Agonist Application:
-
Apply a known concentration of 5-HT (e.g., 10 µM) for a short duration (e.g., 2 seconds) to evoke a baseline inward current.[12]
-
Ensure a stable and reproducible response with adequate washout periods.
-
-
Antagonist Application:
-
Pre-incubate the cell with the desired concentration of this compound by adding it to the perfusion solution for 2-5 minutes.[5]
-
Co-apply 5-HT and this compound and record the peak inward current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat the antagonist application with a range of this compound concentrations and fit the data to a dose-response curve.
-
In Vivo Microdialysis
This protocol provides a general framework for measuring the effect of this compound on neurotransmitter levels in specific brain regions of freely moving animals.[20][21]
Objective: To investigate the in vivo effects of this compound on central neurotransmitter systems, such as dopamine (B1211576) and serotonin.
Materials:
-
Subjects: Adult male rats.
-
Surgical Equipment: Stereotaxic apparatus, drill, anesthesia.
-
Microdialysis Probes and Guide Cannulae.
-
Perfusion Pump and Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF).
-
This compound solution for administration (e.g., subcutaneous).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS) for neurotransmitter quantification.[22]
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow for a post-operative recovery period.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[21]
-
Allow for a stabilization period (1-2 hours) to establish a stable baseline.[21]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[21]
-
-
Drug Administration: Administer this compound (e.g., 0.2 or 1.0 mg/kg, s.c.).[23]
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for concentrations of dopamine, serotonin, and their metabolites using HPLC-ED or LC-MS/MS.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for significant changes over time.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 Receptors on Mitochondria Influence Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and this compound in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist this compound in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Bioanalytical considerations for quantification of this compound in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of chronic administration of this compound (GR38032F), a selective 5-HT3 receptor antagonist, on monoamine metabolism in mesolimbic and nigrostriatal dopaminergic neurons and on striatal D2-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Ondansetron's Binding Affinity for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][2] Its therapeutic efficacy is rooted in its specific interaction with the 5-HT3 receptor, a ligand-gated ion channel, thereby blocking the action of serotonin (5-hydroxytryptamine, 5-HT).[3][4] This technical guide provides an in-depth analysis of this compound's binding affinity for various serotonin receptor subtypes and other neurotransmitter receptors. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound exhibits a high affinity and remarkable selectivity for the 5-HT3 receptor subtype.[5][6] Its binding affinity for other 5-HT receptor subtypes and different classes of receptors is significantly lower, underscoring its specific pharmacological profile.[7][8] The following tables summarize the quantitative data on this compound's binding affinity, primarily expressed as pKi (the negative logarithm of the inhibitory constant, Ki) and Ki values. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi | Ki (nM) | Species | Reference |
| 5-HT3 | 8.70 (8.64-8.77) | ~2.0 | Rat | [7] |
| 5-HT3 | - | 6.16 | - | [9] |
| 5-HT3 | 8.07 | - | - | [10] |
Table 1: this compound Binding Affinity for the 5-HT3 Receptor
| Receptor Subtype | Affinity Description | Species | Reference |
| 5-HT1A | Low affinity | Rat | [7] |
| 5-HT1B | Binds at higher concentrations | - | [8][11] |
| 5-HT1C | Binds at higher concentrations | - | [8][11] |
| 5-HT2 | Low affinity | Rat | [7] |
| Dopamine D2 | Low affinity | Rat | [7] |
| Adrenergic α1 | Low affinity; binds at higher concentrations | Rat | [7][11] |
| Adrenergic α2 | Low affinity | Rat | [7] |
| Muscarinic M2 | Low affinity | Rat | [7] |
| µ-Opioid | Low affinity; binds at higher concentrations | Rat | [7][8][11] |
| Histamine H1 | Low affinity | Rat | [7] |
| Benzodiazepine | Low affinity | Rat | [7] |
Table 2: this compound Selectivity Profile for Other Receptor Subtypes
Experimental Protocols
The determination of this compound's binding affinity is primarily achieved through in vitro radioligand binding assays. These assays measure the competition between this compound and a radiolabeled ligand for binding to the target receptor.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.[11][12]
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from rat cerebral cortex.[7][11]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand such as [3H]GR65630 or [3H]granisetron.[7][11]
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist like granisetron (B54018) to determine non-specific binding.[11]
-
Filtration System: A 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[11]
-
Scintillation Counter and Scintillation Fluid: For quantifying the radioactivity bound to the filters.
2. Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissue in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh assay buffer and resuspend it to a specific protein concentration, determined by a standard protein assay (e.g., BCA assay).[11]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific binding control), and competitive binding (membranes + radioligand + varying concentrations of this compound).[11]
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[13] Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and K+), resulting in neuronal depolarization and the generation of an excitatory postsynaptic potential.[11] this compound, as a competitive antagonist, binds to the receptor at or near the serotonin binding site, preventing the channel from opening and thereby blocking the downstream signaling cascade.[3][13]
Caption: 5-HT3 receptor signaling and this compound blockade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of a test compound like this compound.[11]
Caption: Workflow for a 5-HT3 radioligand binding assay.
Logical Relationship of this compound's Binding Selectivity
This diagram illustrates the high selectivity of this compound for the 5-HT3 receptor compared to its significantly lower affinity for other receptor subtypes.
Caption: this compound's receptor binding selectivity.
Conclusion
This compound's pharmacological profile is characterized by its high-affinity and selective binding to the 5-HT3 receptor. This specificity is the foundation of its clinical efficacy as an antiemetic and is supported by extensive in vitro binding data. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this compound and novel 5-HT3 receptor modulators. A thorough understanding of its binding characteristics is paramount for researchers and professionals in the field of drug development and neuroscience.
References
- 1. This compound: a serotonin receptor (5-HT3) antagonist for antineoplastic chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound: a specific 5-HT3 serotonin receptor inhibitor, a new antiemetic in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound. A review of its pharmacology and preliminary clinical findings in novel applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and this compound in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. selleckchem.com [selleckchem.com]
- 10. karger.com [karger.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Pharmacology of Ondansetron and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ondansetron, a cornerstone of antiemetic therapy, is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Marketed as a racemic mixture of its two enantiomers, R-(-)-ondansetron and S-(+)-ondansetron, the drug exhibits significant stereoselectivity in its pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive technical overview of the molecular pharmacology of this compound and its individual enantiomers, detailing its mechanism of action, receptor binding kinetics, signaling pathways, and metabolic fate. Furthermore, it furnishes detailed experimental protocols for key in vitro assays and presents quantitative data in a structured format to facilitate comparative analysis.
Molecular Pharmacology of this compound
Mechanism of Action
This compound exerts its antiemetic effects by selectively and competitively binding to 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[2] When activated by serotonin (B10506) (5-HT), these channels open, allowing for a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and the initiation of the vomiting reflex.[3] this compound blocks this binding, thereby preventing the activation of the 5-HT3 receptor and inhibiting the emetic signal.[2]
Enantioselectivity: R-(-)- and S-(+)-Ondansetron
This compound possesses a single chiral center, leading to the existence of R-(-)- and S-(+)-enantiomers. Research indicates that the R-(-)-enantiomer is the more potent of the two. One study noted that R-(-)-ondansetron was approximately eightfold more potent than S-(+)-ondansetron in displacing the 2-methyl-5-HT concentration-response curve in guinea pig ileum.[4] This difference in potency underscores the importance of considering the stereochemistry of this compound in both research and clinical contexts.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its enantiomers. It is important to note that direct comparative human data for the binding affinity and functional potency of the individual enantiomers is limited in the publicly available literature.
Table 1: 5-HT3 Receptor Binding Affinity (Ki)
| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference |
| (±)-Ondansetron | Rat Cerebral Cortex | [³H]GR65630 | ~1.99 | [5] |
| (±)-Ondansetron | Human 5-HT3A Receptor | [³H]Granisetron | 0.47 - 6.16 | [2] |
Table 2: Functional Antagonist Potency (IC₅₀)
| Compound | Cell Line | Agonist | IC₅₀ (nM) | Reference |
| (±)-Ondansetron | HEK293 | 5-HT | 0.44 |
Table 3: Comparative Human Pharmacokinetic Parameters of this compound Enantiomers
| Parameter | R-(-)-Ondansetron | S-(+)-Ondansetron | Racemic this compound | Reference |
| Half-life (t½) | Higher | Lower | 3-6 hours | [6] |
| AUC | Higher in CYP3A5 low expressors | Higher in CYP2D6 poor metabolizers | - | [7] |
| Clearance (CL) | Lower | Higher | ~0.45 L/h/kg | [8] |
| Volume of Distribution (Vd) | - | - | ~160 L | [9] |
| Protein Binding | - | - | 70-76% | [4][9] |
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon agonist binding, the channel opens, leading to cation influx and membrane depolarization. This initial event can trigger a cascade of downstream signaling events.
5-HT3 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound enantiomers.
Radioligand Binding Assay Workflow
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of R-(-)- and S-(+)-ondansetron for the human 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]Granisetron (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: R-(-)-ondansetron and S-(+)-ondansetron, serially diluted.
-
Non-specific Binding Control: 10 µM unlabeled granisetron.
-
Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT3A receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge at 1,000 x g to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of cell membranes, 50 µL of [³H]Granisetron (final concentration ~0.5 nM), and 150 µL of assay buffer.
-
Non-specific Binding: 50 µL of cell membranes, 50 µL of [³H]Granisetron, 50 µL of 10 µM granisetron, and 100 µL of assay buffer.
-
Competitive Binding: 50 µL of cell membranes, 50 µL of [³H]Granisetron, and 100 µL of varying concentrations of R-(-)- or S-(+)-ondansetron.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In Vitro Calcium Flux Functional Assay
Objective: To determine the functional potency (IC₅₀) of R-(-)- and S-(+)-ondansetron as antagonists of the human 5-HT3 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: R-(-)-ondansetron and S-(+)-ondansetron, serially diluted.
-
Fluorescence Microplate Reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed HEK293-h5-HT3A cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add varying concentrations of R-(-)- or S-(+)-ondansetron to the wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the plate in a fluorescence microplate reader.
-
Measure baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Add serotonin to a final concentration that elicits a submaximal response (e.g., EC₈₀, approximately 1 µM).
-
Record the fluorescence intensity over time (typically 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage inhibition of the serotonin-induced response against the log concentration of the antagonist.
-
Calculate the IC₅₀ value (concentration of antagonist that inhibits 50% of the maximal response to serotonin).
-
Stereoselective Metabolism
The metabolism of this compound is primarily hepatic and is mediated by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4.[6] The metabolism is stereoselective, with different enzymes preferentially metabolizing each enantiomer.
-
S-(+)-Ondansetron: Primarily metabolized by CYP2D6.[7] Individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) will exhibit varying plasma concentrations of the S-(+)-enantiomer.[7]
-
R-(-)-Ondansetron: Mainly influenced by CYP3A activity.[7] For instance, individuals with low CYP3A5 expression tend to have higher plasma concentrations of the R-(-)-enantiomer.[7]
This differential metabolism contributes to the variability in drug response observed among patients.
Chiral Separation Methodology
The analysis of this compound's enantiomers requires chiral separation techniques, most commonly High-Performance Liquid Chromatography (HPLC).
Typical Chiral HPLC Method:
-
Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-R), is commonly used.[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is often employed in a gradient or isocratic elution.[4]
-
Detection: UV detection at a wavelength of approximately 216 nm is suitable for quantifying the separated enantiomers.
-
Sample Preparation: Plasma or serum samples typically require a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the drug from biological matrices before injection onto the HPLC system.[10]
Conclusion
The molecular pharmacology of this compound is characterized by its selective antagonism of the 5-HT3 receptor and the significant stereoselectivity of its enantiomers. The R-(-)-enantiomer is more potent, and the two enantiomers exhibit different pharmacokinetic profiles due to stereoselective metabolism by CYP enzymes. A thorough understanding of these properties, facilitated by the experimental protocols detailed herein, is crucial for researchers and drug development professionals working to optimize antiemetic therapies and develop novel 5-HT3 receptor modulators. Further research to precisely quantify the binding and functional characteristics of the individual enantiomers in human receptor systems will be invaluable in refining our understanding of this important therapeutic agent.
References
- 1. Pharmacokinetics of R-(-)this compound compared with that of S-(-)this compound in rats using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of this compound in human plasma by enantioselective liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ondansetron Signaling in Neuronal Cell Lines: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Ondansetron is a first-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist widely utilized for its antiemetic properties.[1] Its mechanism of action is centered on the competitive and selective blockade of 5-HT3 receptors, which are ligand-gated ion channels predominantly expressed in the central and peripheral nervous systems.[2][3] In neuronal cells, the binding of serotonin (B10506) to these receptors initiates a rapid influx of cations, leading to membrane depolarization. This compound prevents this activation.[4] While this primary mechanism is well-characterized, emerging research suggests that this compound's effects may extend to the modulation of downstream intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, and may have off-target effects on other neuronal receptors and enzymes. This technical guide provides an in-depth overview of the known and putative signaling pathways of this compound in neuronal cell lines, presents available quantitative data, details key experimental protocols, and visualizes the molecular interactions and workflows.
Core Mechanism of Action: 5-HT3 Receptor Antagonism
The principal mechanism of this compound in neuronal cells is its function as a selective, competitive antagonist at the 5-HT3 receptor.[3] The 5-HT3 receptor is unique among serotonin receptors as it is a non-selective cation channel, permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[4]
Upon binding of the endogenous ligand, serotonin, the channel opens, leading to a rapid influx of cations. This influx causes a fast, transient depolarization of the neuronal membrane, propagating an excitatory signal. In presynaptic terminals, the associated calcium influx can trigger the release of various neurotransmitters.[4]
This compound, due to its structural similarity to serotonin, binds to the same orthosteric site on the receptor.[1][3] However, this binding does not induce the conformational change required for channel opening. By occupying the binding site, this compound effectively prevents serotonin from activating the receptor, thus inhibiting the downstream depolarization and subsequent neuronal signaling events.[2]
Downstream and Off-Target Signaling Pathways
While direct blockade of the 5-HT3 ion channel is the primary action, evidence from various cell types suggests this compound can influence intracellular signaling cascades. The relevance of these pathways in specific neuronal cell lines is an active area of investigation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. In PC12 cells, serotonin is known to stimulate the phosphorylation and activation of ERK.[5] By blocking the initial stimulus (serotonin binding), this compound is inferred to prevent this activation.
Furthermore, studies in non-neuronal cells have shown a more direct modulatory role. In human platelets, this compound was found to attenuate the phosphorylation of p38 MAPK and ERK2.[6] In a rat model, the hepato-protective effects of this compound were dependent on the p38 MAPK signaling pathway.[7] These findings suggest that this compound's influence may extend beyond simple receptor antagonism to modulate key kinase cascades, a hypothesis that warrants further exploration in neuronal models like SH-SY5Y and PC-12 cells.
CREB Signaling
The cAMP Response Element-Binding Protein (CREB) is a transcription factor that plays a pivotal role in neuronal plasticity, survival, and memory.[8][9] CREB activation is typically triggered by its phosphorylation by several kinases, including Protein Kinase A (PKA), Ca2+/calmodulin-dependent protein kinases (CaMKs), and kinases downstream of the MAPK/ERK pathway.[10]
Given that this compound blocks Ca2+ influx through the 5-HT3 receptor and may inhibit the MAPK/ERK pathway, it can be hypothesized that this compound prevents the downstream activation of CREB. This would occur by inhibiting two of the major upstream pathways that lead to CREB phosphorylation.
Other Neuronal Targets
Recent studies have identified other potential targets for this compound in the nervous system, suggesting a broader pharmacological profile than previously understood.
-
Cholinesterases: this compound acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] This action could modulate cholinergic signaling, which is critical for cognitive function.
-
Glycine (B1666218) Receptors: In dissociated rat hippocampal neurons, this compound was shown to competitively inhibit glycine-induced currents, suggesting an interaction with the inhibitory glycine receptor.[11]
-
hERG Potassium Channels: In HEK-293 cells, this compound inhibited cloned human hERG K+ channels.[12] This has implications for cardiac safety but also for neuronal excitability, as these channels contribute to membrane repolarization.
Quantitative Data
The following table summarizes the available quantitative data for this compound's interaction with various molecular targets. It is important to note the specific system in which these values were determined.
| Target | Parameter | Value | Species / System | Citation |
| Acetylcholinesterase (AChE) | IC50 | 33 µM | Electrophorus electricus | [1] |
| Butyrylcholinesterase (BChE) | IC50 | 2.5 µM | Equine Serum | [1] |
| Acetylcholinesterase (AChE) | Kᵢ | 35 µM | Electrophorus electricus | [1] |
| Butyrylcholinesterase (BChE) | Kᵢ | 6.1 µM | Equine Serum | [1] |
| Glycine Receptor | IC50 | ~25 µM | Rat Hippocampal Neurons | [11] |
| hERG K+ Channel | IC50 | 0.81 µM | Human (in HEK-293 cells) | [12] |
Key Experimental Protocols
Reproducible investigation of this compound's signaling pathways relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Protocol: Western Blotting for Phospho-ERK Analysis in PC-12 Cells
This protocol is designed to assess the effect of this compound on serotonin-induced ERK phosphorylation.
-
Cell Culture: Culture PC-12 cells in F12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C with 5% CO2. For experiments, plate 2.0 x 10⁵ cells per well in a poly-L-lysine-coated 12-well plate.[13]
-
Serum Starvation: After 24 hours, replace the growth medium with serum-free F12K medium and incubate for an additional 18-24 hours to reduce basal kinase activity.
-
Drug Treatment:
-
Pre-incubate cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with Serotonin (e.g., 10 µM) for 5-10 minutes, which is the typical peak time for ERK activation.[5]
-
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify band intensities using densitometry software.
Protocol: Whole-Cell Patch-Clamp Recording in NG108-15 Cells
This protocol details the measurement of 5-HT3 receptor-mediated currents and their inhibition by this compound.
-
Cell Culture: Culture NG108-15 cells in DMEM supplemented with 10% FBS, HAT supplement, and penicillin-streptomycin. For recording, plate cells on glass coverslips 24-48 hours prior to the experiment. Differentiation can be induced by reducing serum and adding db-cAMP to enhance neuronal characteristics.[15]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.[16] Cesium is used to block potassium channels.
-
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[17]
-
Recording Setup:
-
Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with the external solution.
-
Using a micromanipulator, approach a target cell with the glass pipette.
-
Apply gentle positive pressure to keep the tip clean.
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Once touching the cell, release positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[18]
-
Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Using a patch-clamp amplifier and acquisition software, clamp the cell's membrane potential at -60 mV.
-
Apply serotonin (e.g., 30 µM) via a perfusion system to elicit an inward current characteristic of 5-HT3 receptor activation.
-
After the current returns to baseline (washout), co-apply serotonin with varying concentrations of this compound (e.g., 1 nM to 1 µM) to determine the inhibitory effect.
-
-
Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.
References
- 1. In silico and in vitro studies confirm this compound as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The anti-aggregation effects of this compound on platelets involve IP3 signaling and MAP kinase pathway, but not 5-HT3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates hepatic injury via p38 MAPK-dependent pathway in a rat haemorrhagic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methamphetamine - Wikipedia [en.wikipedia.org]
- 11. Inhibitory effect of this compound on glycine response of dissociated rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ppj.phypha.ir [ppj.phypha.ir]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Ondansetron In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor, widely prescribed for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2][3][4] While its on-target efficacy is well-established, a comprehensive understanding of its off-target interactions is crucial for a complete safety and pharmacological profile. Unintended interactions with other molecular targets can lead to adverse drug reactions and may also present opportunities for drug repurposing.[5] This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in this area of investigation.
Data Presentation: Off-Target Interaction Profile of this compound
The following tables summarize the quantitative data on the in vitro off-target interactions of this compound with various ion channels, receptors, and enzymes.
Table 1: Inhibition of Ion Channels by this compound
| Target Ion Channel | Species | Experimental System | Key Parameter | Value | Reference(s) |
| hERG (human Ether-à-go-go-Related Gene) K+ Channel | Human | HEK-293 Cells | IC50 | 0.81 µM | [6] |
| Cardiac Na+ Channel (hH1) | Human | - | IC50 (at 3 Hz) | 88.5 µM | [6] |
| Small-Conductance Ca2+-Activated K+ (SK) Channel (hSK2) | Human | HEK-293 Cells | IC50 | 113 - 154 nM | [7] |
| Wild-Type SK2 Channel | Human | HEK-293 Cells | - | Inhibition at nM concentrations | [8][9] |
| p.F503L Variant SK2 Channel | Human | HEK-293 Cells | - | Inhibition at nM concentrations | [8][9] |
Table 2: Binding Affinities of this compound for Off-Target G-Protein Coupled Receptors (GPCRs)
| Target Receptor | Species | Radioligand | Key Parameter | Value (nM) | Reference(s) |
| Dopamine D2 Receptor | Rat | [3H]-Spiperone | Ki | >10,000 | [9][10] |
| Muscarinic M1 Receptor | - | [3H]-Pirenzepine | Ki | >10,000 | [10] |
| Muscarinic M2 Receptor | Rat | [3H]-N-Me-SCOPOL | Ki | >10,000 | [9][10] |
| Muscarinic M3 Receptor | - | [3H]-N-Me-SCOPOL | Ki | >10,000 | [10] |
| α2-Adrenergic Receptor | Rat | [3H]-Clonidine | Ki | >10,000 | [9][10] |
| δ-Opioid Receptor | Rat | [3H]-DADLE | Ki | >10,000 | [10] |
| κ-Opioid Receptor | - | [3H]-EKC | Ki | >10,000 | [10] |
| µ-Opioid Receptor | Rat | [3H]-Naloxone | Ki | >10,000 | [9] |
| Histamine H1 Receptor | - | [3H]-Mepyramine | Ki | >10,000 | [9][10] |
| Cholecystokinin CCK2 Receptor | Rat | [3H]-CCK-8 | Ki | 680 | [10] |
| Sigma-1 Receptor | - | - | Ki | 340 | [11] |
Table 3: Inhibition of Cholinesterases by this compound
| Enzyme | Source | Key Parameter | Value | Reference(s) |
| Acetylcholinesterase (AChE) | Human Erythrocytes | IC50 | 33 µM - 37.1 µM | [6][12][13][14][15] |
| Butyrylcholinesterase (BChE) | - | IC50 | 2.5 µM | [6][12][13][14] |
Experimental Protocols
Radioligand Binding Assay for GPCRs
This protocol is a generalized procedure for determining the binding affinity of this compound for a GPCR of interest.
1. Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[16]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[16]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.[16]
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.[16]
2. Competitive Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of a suitable radioligand for the target receptor (typically at or below its Kd value).[17]
-
The prepared cell membranes (3-20 µg protein for cells or 50-120 µg for tissue).[16]
-
-
For determining non-specific binding, use a high concentration of a known, non-labeled competing ligand instead of this compound.[17]
-
Incubate the plate with gentle agitation to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[16][17]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[16]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16][17]
-
Dry the filters and add a scintillation cocktail.[16]
-
Measure the radioactivity using a scintillation counter.[16]
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Blockade
This protocol describes the measurement of ion channel currents (e.g., hERG) in response to this compound.
1. Cell Preparation:
-
Culture a cell line stably expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG).
-
Plate the cells onto glass coverslips at a suitable density for patch-clamping.
2. Electrophysiological Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.[18]
3. Voltage-Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential where the channels of interest are predominantly in a closed state.
-
Apply a specific voltage-step protocol to elicit channel opening and measure the resulting ionic currents. For example, for hERG channels, a depolarizing pulse can be applied to activate the channels, followed by a repolarizing step to measure the tail current.[19]
-
Record baseline currents in the absence of the drug.
4. Drug Application:
-
Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
After a stable drug effect is achieved, record the currents again using the same voltage-clamp protocol.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations.
5. Data Analysis:
-
Measure the amplitude of the relevant current (e.g., peak or tail current) before and after drug application.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50.
Cell-Based Functional Assay: Calcium Flux
This protocol is for assessing the functional consequences of this compound's interaction with GPCRs that signal through calcium mobilization (e.g., Gq-coupled receptors).
1. Cell Preparation and Dye Loading:
-
Seed cells expressing the target GPCR into a 96-well microplate.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.[20]
-
After the loading period, wash the cells to remove the excess dye.[20]
2. Compound Preparation:
-
Prepare a compound plate containing serial dilutions of this compound.
-
Include wells with a known agonist for the receptor as a positive control and wells with buffer as a negative control.
3. Calcium Flux Measurement:
-
Use a fluorescence microplate reader (e.g., a FlexStation or similar instrument) capable of kinetic reading and automated compound addition.[20]
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound solutions (or controls) to the cell plate and immediately begin recording the fluorescence intensity over time.
-
If testing for antagonistic activity, pre-incubate the cells with this compound before adding the agonist.
4. Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Quantify the response, for example, by measuring the peak fluorescence intensity or the area under the curve.
-
For agonistic effects, plot the response against the this compound concentration to determine the EC50.
-
For antagonistic effects, plot the inhibition of the agonist response against the this compound concentration to determine the IC50.
Mandatory Visualizations
Signaling Pathway of the 5-HT3 Receptor
Caption: Signaling pathway of the 5-HT3 receptor and its modulation by this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: A generalized experimental workflow for identifying and characterizing off-target effects.
This compound Interaction with Cardiac Ion Channels
Caption: this compound's interaction with key cardiac ion channels and the resulting electrophysiological consequences.
References
- 1. Pharmacology and preclinical antiemetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. bu.edu [bu.edu]
- 9. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and this compound in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. In silico and in vitro studies confirm this compound as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inhibition of acetylcholinesterase by dantrolene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. sophion.com [sophion.com]
- 20. m.youtube.com [m.youtube.com]
The Role of Ondansetron in Modulating Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ondansetron, a selective 5-HT3 receptor antagonist, is a well-established antiemetic agent. Beyond its effects on the central nervous system, this compound exerts a significant influence on gastrointestinal (GI) motility. This technical guide provides an in-depth analysis of the mechanisms of action, physiological effects, and therapeutic applications of this compound in the context of GI motility. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in gastroenterology and pharmacology.
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal tract, regulating virtually all aspects of digestive function, including motility, secretion, and sensation.[1] Enterochromaffin cells in the gut mucosa are the primary source of 5-HT in the body.[2] Upon release, 5-HT activates a variety of receptor subtypes, with the 5-HT3 receptor playing a pivotal role in mediating rapid, excitatory neurotransmission in the enteric nervous system (ENS).[3][4] The 5-HT3 receptor is a ligand-gated ion channel, and its activation on enteric neurons contributes to the initiation and propagation of peristaltic and secretory reflexes.[3][5]
This compound's primary mechanism of action is the selective blockade of these 5-HT3 receptors.[6] This antagonism occurs at both central and peripheral sites. Peripherally, this compound blocks 5-HT3 receptors on vagal afferent nerve endings in the GI tract, which is the principal mechanism for its antiemetic effect.[6][7] This blockade also directly impacts GI motility, forming the basis for its therapeutic investigation in motility disorders.
Mechanism of Action: The 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central pore.[8][9] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuron.[10]
The signaling cascade initiated by 5-HT3 receptor activation in an enteric neuron involves the following key steps:
-
Serotonin Release: Mechanical or chemical stimuli in the gut lumen trigger the release of 5-HT from enterochromaffin cells.[11]
-
Receptor Binding: 5-HT diffuses across the lamina propria and binds to 5-HT3 receptors on the terminals of intrinsic and extrinsic primary afferent neurons.[3]
-
Ion Channel Opening & Depolarization: This binding induces a conformational change in the receptor, opening the ion channel and leading to a rapid influx of Na+ and Ca2+.[10]
-
Neuronal Excitation: The resulting depolarization generates an excitatory postsynaptic potential (EPSP), which can trigger an action potential.[3]
-
Downstream Effects: This neuronal activation propagates signals within the ENS, influencing smooth muscle contraction and relaxation, as well as intestinal secretion.[5]
This compound acts as a competitive antagonist at the 5-HT binding site on the 5-HT3 receptor, preventing channel opening and subsequent neuronal depolarization.[7]
Effects of this compound on Gastrointestinal Motility
This compound's impact on GI motility is region-specific.
Gastric Emptying
Studies in healthy volunteers and patients with diabetic gastroenteropathy have consistently shown that this compound has no significant effect on the gastric emptying of solids.[12][13] For instance, a randomized, crossover study in healthy volunteers found the average gastric half-emptying time (T1/2) to be 85.5 minutes with this compound compared to 86 minutes with placebo (P=0.082).[13] Similarly, in patients with diabetic gastroenteropathy, this compound did not affect the T1/2 of gastric emptying.[12] While this compound may reduce symptoms of fullness and belching during lipid infusion, it does not appear to have a prokinetic effect on the stomach.[14]
Small Intestinal Transit
Single intravenous doses of this compound in healthy subjects have been shown to have no effect on small intestinal transit time.[15]
Colonic Motility
In contrast to its effects on the upper GI tract, multiday administration of this compound has been shown to slow colonic transit in healthy subjects.[15] This effect is the basis for its therapeutic use in diarrhea-predominant irritable bowel syndrome (IBS-D). Clinical trials have demonstrated that this compound significantly increases whole gut transit time.[8]
Therapeutic Applications in Gastrointestinal Motility Disorders
Irritable Bowel Syndrome with Diarrhea (IBS-D)
This compound has emerged as a valuable treatment option for IBS-D. It improves stool consistency, reduces stool frequency and urgency, and alleviates bloating.[16] A randomized controlled trial showed that this compound significantly improved stool consistency, with a mean difference in the Bristol Stool Form score of -0.9 compared to placebo.[16] The same study reported a significant reduction in the number of days with urgency and the frequency of defecation in the this compound group.[16]
Gastroparesis
While this compound is not a prokinetic agent and does not accelerate gastric emptying, it is frequently used off-label to manage the symptoms of nausea and vomiting associated with gastroparesis.[17] A study in patients with diabetic gastroenteropathy showed that this compound significantly reduced the severity of fullness and belching during enteral lipid infusion.[17]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various gastrointestinal parameters from key clinical trials.
Table 1: Effect of this compound on Gastrointestinal Transit Time
| Parameter | Patient Population | This compound Dose | Change with this compound | Change with Placebo | P-value | Citation |
| Whole Gut Transit Time (hours) | IBS-D | 4 mg titrated up to 24 mg/day for 12 weeks | +3.8 (SD 9.1) | -2.2 (SD 10.3) | 0.01 | [8] |
| Gastric Emptying T1/2 (minutes) | Healthy Volunteers | 8 mg IV (single dose) | 85.5 | 86.0 | 0.082 | [13] |
| Gastric Emptying T1/2 (minutes) | Diabetic Gastroenteropathy | 8 mg three times daily for 4 weeks | 156 (SD 66) | 158 (SD 66) | 0.89 | [17] |
Table 2: Effect of this compound on IBS-D Symptoms
| Symptom | Measurement | This compound Group | Placebo Group | P-value | Citation |
| Stool Consistency | Mean difference in Bristol Stool Form Scale | -0.9 (95% CI -1.1 to -0.6) | - | <0.001 | [16] |
| Stool Consistency Responders | % of patients with improvement | 67.6% | 51.2% | 0.07 | [8] |
| Stool Frequency | Mean reduction in daily stools | - | - | 0.002 | [16] |
| Urgency | Mean reduction in days with urgency | - | - | <0.001 | [16] |
| Bloating | Mean reduction in bloating score | - | - | 0.002 | [16] |
| Abdominal Pain Responders | % of patients with pain reduction | 46.0% | 37.2% | 0.32 | [8] |
| FDA-defined Responders | % of patients | 40.5% | 27.9% | 0.19 | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Measurement of Gastric Emptying (Scintigraphy)
-
Principle: This technique involves radiolabeling a standardized meal to non-invasively measure the rate of its passage from the stomach.[18]
-
Protocol:
-
Patient Preparation: Patients fast overnight. Medications that could affect gastric motility are withheld for a specified period before the study.[18]
-
Test Meal: A standardized low-fat, egg-white meal is typically used. The meal is labeled with a radiotracer, commonly 99mTc-sulfur colloid.[18]
-
Image Acquisition: Immediately after meal ingestion, anterior and posterior images of the stomach are acquired using a gamma camera. Imaging is repeated at standardized time points, typically at 1, 2, and 4 hours post-ingestion.[19]
-
Data Analysis: The geometric mean of the counts in the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of gastric retention at each time point is then calculated relative to the initial counts.[19]
-
Measurement of Colonic Transit Time (Radiopaque Markers)
-
Principle: This method involves the ingestion of radiopaque markers and subsequent abdominal X-rays to track their passage through the colon.[20]
-
Protocol:
-
Marker Ingestion: The patient ingests a capsule containing a specific number of radiopaque markers (e.g., 24) on a designated day.[20]
-
Radiographs: A plain abdominal radiograph is taken at a predetermined time after marker ingestion, typically on day 5.[20]
-
Data Analysis: The number of remaining markers in the colon is counted. The colon may be divided into segments (right, left, and rectosigmoid) to assess segmental transit. Delayed colonic transit is diagnosed if more than 20% of the markers remain in the colon on the day 5 radiograph.[20][21]
-
In Vitro Smooth Muscle Strip Studies
-
Principle: This ex vivo technique assesses the direct effect of pharmacological agents on the contractility of isolated gastrointestinal smooth muscle tissue.[22]
-
Protocol:
-
Tissue Preparation: Strips of smooth muscle are dissected from a specific region of the GI tract (e.g., ileum, colon) of a laboratory animal (e.g., rabbit).[23][24]
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[22]
-
Contraction Measurement: One end of the muscle strip is fixed, and the other is attached to an isometric force transducer to record contractile activity.[22]
-
Drug Administration: After a period of equilibration, this compound and other agents (e.g., acetylcholine, serotonin) are added to the organ bath in a cumulative or non-cumulative manner, and the resulting changes in muscle tension are recorded.[23]
-
Conclusion
This compound's role in modulating gastrointestinal motility is primarily driven by its selective antagonism of 5-HT3 receptors in the enteric nervous system. While it has a negligible effect on gastric emptying and small intestinal transit, its ability to slow colonic transit has established it as an effective therapy for diarrhea-predominant irritable bowel syndrome. For researchers and drug development professionals, understanding the nuanced, region-specific effects of this compound is crucial for identifying novel therapeutic targets and designing effective clinical trials for motility disorders. The experimental protocols and quantitative data presented in this guide provide a foundational resource for future investigations into the complex interplay between serotonin signaling and gastrointestinal function.
References
- 1. Does Intravenous this compound Affect the Intestinal Motility Pattern in Healthy Donkeys (Equus asinus)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of serotonin 5-HT₃ receptors in intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webaigo.it [webaigo.it]
- 6. tandfonline.com [tandfonline.com]
- 7. The 5-HT3 receptor--the relationship between structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular basis of the structure and function of the 5-HT3 receptor: a model ligand-gated ion channel (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on symptoms during a gastric emptying study and enteral lipid challenge and on daily symptoms in diabetic gastroenteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does intravenous this compound affect gastric emptying of a solid meal, gastric electrical activity or blood hormone levels in healthy volunteers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Ligand-induced 5-HT3 receptor internalization in enteric neurons in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Primary structure and functional expression of the 5HT3 receptor, a serotonin-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on Symptoms during a Gastric Emptying Study and Enteral Lipid Challenge and on Daily Symptoms in Diabetic Gastroenteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 19. med.emory.edu [med.emory.edu]
- 20. radiopaedia.org [radiopaedia.org]
- 21. Measurement of Colonic Transit Time Based on Radio Opaque Markers in Patients with Chronic Idiopathic Constipation; A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reprocell.com [reprocell.com]
- 23. This compound: A newer aspect of dose response relationship on ileal smooth muscles of rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Smooth muscle strips for intestinal tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Ondansetron in Animal Models of Anxiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the continued development of novel and effective therapeutic agents. The serotonergic system, particularly the 5-hydroxytryptamine type 3 (5-HT3) receptor, has emerged as a promising target for anxiolytic drug development. Ondansetron, a selective 5-HT3 receptor antagonist, is well-established as an antiemetic. However, a growing body of preclinical evidence suggests its potential as an anxiolytic agent. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various established animal models of anxiety. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: The Role of 5-HT3 Receptor Antagonism in Anxiety
The 5-HT3 receptor is a ligand-gated ion channel predominantly expressed in the central and peripheral nervous systems.[1] Unlike other serotonin (B10506) receptors that are G-protein coupled, the activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization.[2] In brain regions implicated in anxiety, such as the amygdala and hippocampus, 5-HT3 receptors are located on GABAergic interneurons.[1] By blocking these receptors, this compound is hypothesized to modulate GABAergic neurotransmission, thereby producing anxiolytic effects.[1]
Preclinical Anxiety Models and Data Summary
This compound has been evaluated in several well-validated rodent models of anxiety-like behavior. The following sections detail the experimental protocols and summarize the quantitative findings from these studies.
Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.[3]
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | N | Time Spent in Open Arms (s) (Mean ± SEM/SD) | Number of Entries into Open Arms (Mean ± SEM/SD) | Reference |
| Male Albino Mice | Control (Distilled Water) | - | 6 | 28.50 ± 2.65 | 4.33 ± 0.61 | [3] |
| Diazepam | 1 | 6 | 110.17 ± 5.54 | 12.33 ± 1.05 | [3] | |
| This compound | 0.04 | 6 | 32.67 ± 3.14 | 5.00 ± 0.73 | [3] | |
| This compound | 0.08 | 6 | 75.50 ± 4.50 | 9.17 ± 0.79* | [3] | |
| This compound | 0.16 | 6 | 82.17 ± 3.70 | 10.33 ± 0.84*** | [3] | |
| Male Swiss Albino Mice | Control (Vehicle) | - | 6 | 50.89 ± 0.73 | 5.00 ± 0.63 | [4][5] |
| Diazepam | 1 | 6 | 112.04 ± 2.11 | 14.5 ± 0.54 | [4][5] | |
| This compound | 0.1 | 6 | 55.99 ± 1.25 | 5.50 ± 0.54 | [4][5] | |
| This compound | 0.5 | 6 | 120.14 ± 1.70 | 5.00 ± 0.63 | [4][5] | |
| This compound | 1 | 6 | 98.04 ± 2.10 | 7.83 ± 3.18 | [4][5] |
*p < 0.01, ***p < 0.001 compared to control. Data presented as Mean ± SEM or Mean ± SD as reported in the original studies.
-
Apparatus: A plus-shaped maze, typically made of wood or plastic, elevated 50 cm above the floor. It consists of two open arms (e.g., 30 cm × 5 cm × 1 cm) and two enclosed arms (e.g., 30 cm × 5 cm × 15 cm) extending from a central platform (5 cm × 5 cm).[3] The entire maze is often painted black.[3]
-
Animals: Male albino or Swiss albino mice are commonly used.[3][4][5]
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
This compound, a reference anxiolytic (e.g., diazepam), or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to testing.[4][5]
-
Each mouse is placed individually on the central platform of the EPM, facing one of the open arms.
-
The behavior of the mouse is recorded for a 5-minute session.[4][5]
-
The maze is cleaned with an appropriate solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms (an entry is typically defined as all four paws entering an arm).[5]
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
The light-dark box test is another widely used model for assessing anxiety-like behavior in rodents. It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[6]
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment (approximately two-thirds of the total area).[6] The compartments are connected by an opening (e.g., 7.5 cm x 7.5 cm) at the floor level.[7]
-
Animals: Male mice are typically used.
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
This compound, a reference drug, or vehicle is administered prior to the test.
-
Each mouse is placed individually in the center of the light chamber, facing the opening to the dark chamber.[7]
-
The animal is allowed to move freely between the two compartments for a 5-minute test session.[7]
-
Behavior is recorded and analyzed.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
An increase in the time spent in the light compartment and the number of transitions are considered indicators of anxiolytic activity.[8]
Hole-Board Test (HBT)
The hole-board test is used to assess exploratory behavior, anxiety, and neophilia in rodents. A decrease in head-dipping behavior is associated with increased anxiety-like states.
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | N | Number of Head Dips (Mean ± SD) | Number of Line Crossings (Mean ± SD) | Reference |
| Male Swiss Albino Mice | Control (Vehicle) | - | 6 | 28.50 ± 0.54 | 158.08 ± 1.50 | [4][5] |
| Diazepam | 1 | 6 | 72.84 ± 3.99 | 53.94 ± 1.11 | [4][5] | |
| This compound | 0.1 | 6 | 21.00 ± 0.63 | 186.55 ± 2.07 | [4][5] | |
| This compound | 0.5 | 6 | 55.99 ± 1.25 | 120.14 ± 1.70 | [4][5] | |
| This compound | 1 | 6 | 72.84 ± 3.99 | 98.04 ± 2.10 | [4][5] |
Data presented as Mean ± SD.
-
Apparatus: A square wooden board (e.g., 40 cm x 40 cm) with 16 equidistant holes, raised 25 cm above the ground.[4] The board is often divided into equal squares.[4]
-
Animals: Male Swiss albino mice are commonly used.[4]
-
Procedure:
-
Parameters Measured:
-
Number of head dips (the animal inserting its head into a hole up to the level of its ears).
-
Number of line crossings (the number of squares the animal crosses with all four paws).
-
Rearing frequency.
-
An increase in the number of head dips is interpreted as a decrease in anxiety-like behavior.[4]
Fear Conditioning
The fear conditioning paradigm is a model of learned fear, which is relevant to anxiety disorders such as post-traumatic stress disorder (PTSD). While this is a critical model, specific preclinical studies detailing the effects of this compound on fear conditioning in the context of anxiety were not extensively available in the reviewed literature. This represents an area for future investigation to fully characterize the anxiolytic profile of this compound.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: 5-HT3 Receptor Signaling in Anxiety.
Experimental Workflow for Preclinical Anxiety Models
Caption: General Experimental Workflow.
Discussion and Future Directions
The preclinical data summarized in this guide provide compelling evidence for the anxiolytic-like properties of this compound. Across multiple behavioral paradigms, this compound has demonstrated efficacy, often at doses lower than those required for its antiemetic effects. The lack of sedative effects at anxiolytic doses is a particularly advantageous feature.[3]
However, some inconsistencies in the literature, such as bell-shaped dose-response curves, warrant further investigation.[9] The anxiolytic effects of this compound appear to be model- and dose-dependent. Future preclinical research should aim to:
-
Elucidate the precise neural circuits through which this compound mediates its anxiolytic effects.
-
Investigate the efficacy of this compound in other models of anxiety, such as fear conditioning, to broaden our understanding of its therapeutic potential.
-
Explore the effects of chronic this compound administration on anxiety-like behaviors and potential for tolerance or dependence.
References
- 1. The role and mechanism of 5-HTDRN-BNST neural circuit in anxiety and fear lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmsh.ac.in [jmsh.ac.in]
- 5. jmsh.ac.in [jmsh.ac.in]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 9. Profile of action of 5-HT3 receptor antagonists, this compound and WAY 100289, in the elevated plus-maze test of anxiety of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ondansetron's In Vitro Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron, a selective 5-HT3 receptor antagonist, is widely recognized for its antiemetic properties. However, a growing body of in vitro evidence suggests that this compound may also possess significant anti-inflammatory capabilities. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects at the cellular and molecular level, focusing on key signaling pathways and providing detailed experimental protocols for further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production
| Cell Type | Inflammatory Stimulus | Cytokine Measured | This compound Concentration | % Inhibition / Reduction | Reference |
| Primary Human Monocytes | Lipopolysaccharide (LPS) (10 ng/mL) | Tumor Necrosis Factor-alpha (TNF-α) | 1 µM | ~20% | Fiebich et al., 2004[1] |
| 10 µM | ~45% | Fiebich et al., 2004[1] | |||
| 50 µM | ~60% | Fiebich et al., 2004[1] | |||
| LPS-stimulated Rat Neutrophils | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Not specified | Significant reduction (p < 0.001) | Tao et al., 2024[2] |
| Interleukin-1β (IL-1β) | Not specified | Significant reduction (p < 0.0001) | Tao et al., 2024[2] | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Significant reduction (p < 0.001) | Tao et al., 2024[2] |
Key Signaling Pathways and Mechanisms
In vitro studies suggest that this compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
Toll-Like Receptor (TLR) Signaling
Recent bioinformatic analyses, supported by in vitro data, have identified Toll-like receptor 8 (TLR8) as a potential target for this compound.[2] TLRs are crucial in initiating the innate immune response upon recognition of pathogen-associated molecular patterns (PAMPs), such as LPS. By potentially acting as a TLR8 antagonist, this compound may inhibit downstream inflammatory signaling cascades at a very early stage.
dot
Caption: Proposed mechanism of this compound's anti-inflammatory action via TLR8 antagonism.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. While direct in vitro evidence for this compound's effect on p38 phosphorylation is still emerging, studies on other 5-HT3 receptor antagonists and related compounds suggest this is a likely mechanism.[2]
dot
Caption: Hypothesized inhibition of the p38 MAPK pathway by this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
NF-κB is a master transcriptional regulator of inflammation. Its activation involves translocation from the cytoplasm to the nucleus. This compound is thought to interfere with this pathway, thereby reducing the expression of pro-inflammatory genes.[2]
dot
Caption: Postulated inhibition of NF-κB nuclear translocation by this compound.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. While in vivo studies suggest this compound can attenuate NLRP3 inflammasome activation, further in vitro validation is required.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cytokine Release Assay in Human Monocytes
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend PBMCs in complete RPMI 1640 medium and seed at a density of 1 x 10^6 cells/mL in 96-well plates.
-
Allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Remove non-adherent cells by washing gently with warm PBS. The adherent cells are predominantly monocytes.
-
Add fresh complete RPMI 1640 medium to the adherent monocytes.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (medium) for 1 hour.
-
Stimulate the cells with LPS (10 ng/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Express the results as a percentage of the cytokine production in the LPS-stimulated, vehicle-treated control.
References
Ondansetron's Neuroprotective Potential: A Technical Guide for Researchers
An In-depth Exploration of Ondansetron's Neuroprotective Effects in Disease Models for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a selective 5-HT3 receptor antagonist, is well-established as a potent antiemetic agent. Beyond this primary indication, a growing body of preclinical and clinical evidence suggests a neuroprotective role for this compound across a spectrum of neurological disorders. This technical guide synthesizes the current understanding of this compound's neuroprotective effects, providing a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative outcomes from various disease models, detail key experimental protocols, and visualize the intricate signaling pathways through which this compound may exert its therapeutic effects.
Core Mechanism of Action
This compound's primary mechanism of action is the selective blockade of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[1] These receptors are strategically located on neurons in both the central and peripheral nervous systems.[1] By antagonizing the 5-HT3 receptor, this compound modulates neurotransmission and has been shown to influence downstream pathways related to neuroinflammation and cellular stress responses.[1]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings of this compound's effects in various disease models, offering a comparative overview of its potential therapeutic efficacy.
Table 1: this compound in Parkinson's Disease Models
| Animal Model | This compound Dose | Key Findings | Reference |
| 6-OHDA-lesioned rat | 0.1 mg/kg | Alleviated global L-DOPA-induced dyskinesia severity by 73% (P < 0.0001). | [2] |
| Decreased duration of on-time with disabling dyskinesia by 88% (P = 0.0491). | [2] | ||
| Reduced global parkinsonism by 53% compared to L-DOPA alone (P = 0.0004). | [2] |
Table 2: this compound in Stroke Models (Clinical Data)
| Study Design | Patient Population | This compound Administration | Key Findings | Reference |
| Retrospective cohort | 5,297 stroke patients | First day of ICU admission | Reduced 30-day mortality rate (HR 0.73, 95% CI: 0.59–0.92, P < 0.05). | [3][4][5][6][7] |
| Reduced 60-day mortality rate (HR 0.73, 95% CI: 0.60–0.90, P < 0.05). | [3][4][5][6][7] |
Table 3: this compound in Traumatic Brain Injury (TBI) Models (Clinical Data)
| Study Design | Patient Population | This compound Administration | Key Findings | Reference |
| Retrospective cohort | Moderate-to-severe TBI | During hospitalization | Associated with lower 30-day mortality (p < 0.001). | [8][9][10] |
| Mild TBI | During hospitalization | No significant association with lower 30-day mortality (p = 0.051). | [8][9][10] |
Table 4: this compound in Morphine Withdrawal Models
| Animal Model | This compound Dose | Key Findings | Reference |
| Rat | 1 mg/kg and 2 mg/kg, s.c. | Significantly reduced withdrawal symptoms. | [11] |
| Attenuated blood-brain barrier breakdown and edema formation. | [11] | ||
| Reduced glial fibrillary acidic protein (GFAP) and heat shock protein (HSP) expression. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key animal models used in studying this compound's neuroprotective effects.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This model is widely used to mimic the dopamine (B1211576) depletion characteristic of Parkinson's disease.
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.02% w/v)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical instruments
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it in a stereotaxic frame.
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold ascorbic acid-saline to the desired concentration (e.g., 8 µg in 4 µL). Protect the solution from light.
-
Craniotomy: Perform a craniotomy to expose the target injection site, typically the medial forebrain bundle (MFB) or the striatum.
-
Stereotaxic Injection: Slowly inject the 6-OHDA solution into the target region using a Hamilton syringe.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and supportive feeding if necessary.
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), assess motor deficits and L-DOPA-induced dyskinesia.
Lateral Fluid Percussion Injury (LFPI) Model of Traumatic Brain Injury
The LFPI model is a well-characterized method for inducing a combination of focal and diffuse brain injury.[12]
Objective: To induce a controlled traumatic brain injury in a rodent model.[12]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Fluid percussion device
-
Surgical instruments
-
Craniotomy drill
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the parietal cortex, keeping the dura mater intact.
-
Injury Induction: Securely attach the fluid percussion device to the craniotomy site. A fluid pulse of controlled pressure and duration is delivered to the dural surface, causing brain injury.
-
Post-operative Care: Remove the device, suture the scalp, and provide post-operative care.
-
Outcome Assessment: At various time points post-injury, assess neurological deficits, and perform histological and molecular analyses of the brain tissue.
Signaling Pathways and Visualizations
This compound's neuroprotective effects are mediated by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
This compound's Modulation of Neuroinflammation in TBI
In traumatic brain injury, this compound is proposed to mitigate neuroinflammation by inhibiting the TREM-1/NLRP3 inflammasome pathway.[13]
This compound's inhibition of the TREM-1/NLRP3 pathway in TBI.
This compound's Role in Modulating L-DOPA-Induced Dyskinesia in Parkinson's Disease
This compound is thought to reduce L-DOPA-induced dyskinesia by modulating the interplay between the serotonergic and dopaminergic systems in the basal ganglia.[2]
Modulation of neurotransmitter systems by this compound in L-DOPA-induced dyskinesia.
Experimental Workflow for Preclinical this compound Studies
A generalized workflow for preclinical evaluation of this compound's neuroprotective effects.
A generalized workflow for preclinical studies of this compound.
Conclusion and Future Directions
The evidence presented in this technical guide highlights the promising neuroprotective potential of this compound in a range of disease models. Its ability to modulate neuroinflammation and neurotransmitter systems through 5-HT3 receptor antagonism presents a compelling case for further investigation. Future research should focus on elucidating the precise molecular mechanisms downstream of 5-HT3 receptor blockade and conducting well-designed clinical trials to translate these preclinical findings into effective therapies for neurological disorders. The exploration of this compound's role beyond antiemesis opens up exciting avenues for repurposing this well-established drug for neuroprotective applications.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potential intervention for improving clinical outcomes in stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a potential intervention for improving clinical outcomes in stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: a potential intervention for improving clinical outcomes in stroke patients [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The association between this compound use and mortality risk of traumatic brain injury patients: a population-based study [frontiersin.org]
- 9. The association between this compound use and mortality risk of traumatic brain injury patients: a population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The association between this compound use and mortality risk of traumatic brain injury patients: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of 5-HT3 receptor antagonist this compound on morphine withdrawal induced brain edema formation, blood-brain barrier dysfunction, neuronal injuries, glial activation and heat shock protein upregulation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TREM-1 inhibition or this compound administration ameliorates NLRP3 inflammasome and pyroptosis in traumatic brain injury-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Ondansetron's Impact on Gut-Brain Axis Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of ondansetron, a selective 5-HT3 receptor antagonist, on the intricate communication pathways of the gut-brain axis. We delve into the core mechanisms of action, summarizing key quantitative data from clinical and preclinical studies on its effects on gastrointestinal motility, visceral sensitivity, and the gut microbiota. Detailed experimental protocols for pivotal research methodologies are provided to facilitate the replication and advancement of studies in this field. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction: The Gut-Brain Axis and the Role of Serotonin (B10506)
The gut-brain axis is a bidirectional communication network that links the central nervous system (CNS) and the gastrointestinal (GI) tract, playing a critical role in maintaining homeostasis.[1][2][3] This complex interplay involves neural, endocrine, and immune signaling pathways. A key neurotransmitter in this communication is serotonin (5-hydroxytryptamine or 5-HT), with approximately 95% of the body's serotonin being produced in the gut, primarily by enterochromaffin (EC) cells.[2][4]
In the gut, serotonin is a crucial signaling molecule involved in the regulation of motility, secretion, and visceral sensation.[5] It exerts its effects by acting on various 5-HT receptors. The 5-HT3 receptor, a ligand-gated ion channel, is of particular importance in the gut-brain axis as it is densely expressed on vagal afferent nerve terminals, which transmit sensory information from the gut to the brain.[2][4]
This compound: A Selective 5-HT3 Receptor Antagonist
This compound is a potent and highly selective 5-HT3 receptor antagonist.[6] Its primary mechanism of action involves blocking the binding of serotonin to 5-HT3 receptors, thereby inhibiting the initiation of certain gut-to-brain signals.[7] This blockade occurs at two principal sites:
-
Peripheral Action: In the gastrointestinal tract, this compound blocks 5-HT3 receptors on the terminals of vagal afferent nerves.[6] This action is particularly relevant in conditions where there is an excess release of serotonin from EC cells, such as during chemotherapy or in certain GI disorders.[6]
-
Central Action: this compound also acts on 5-HT3 receptors located in the central nervous system, specifically in the chemoreceptor trigger zone (CTZ) of the area postrema and the nucleus tractus solitarius (NTS) in the brainstem.[6]
By antagonizing 5-HT3 receptors at these locations, this compound effectively modulates the gut-brain communication, leading to its therapeutic effects, most notably its antiemetic properties.
Impact on Gastrointestinal Motility
This compound has been shown to significantly impact gastrointestinal transit time, particularly in the colon. This effect is a key aspect of its therapeutic potential in disorders such as diarrhea-predominant irritable bowel syndrome (IBS-D).
Quantitative Data on Gut Transit Time
The following table summarizes the quantitative effects of this compound on gut transit time from key clinical studies.
| Study (Year) | Population | This compound Dose | Measurement Method | Key Findings |
| Garsed et al. (2014)[8][9] | 120 patients with IBS-D | 4 mg titrated up to 8 mg three times daily for 5 weeks | Radiopaque markers | This compound significantly improved stool consistency (mean difference in stool form vs. placebo: -0.9, p<0.001) and reduced the frequency of defecation (p=0.002).[8][9] |
| TRITON Trial (unpublished data summary)[6][10] | 80 patients with IBS-D | 4 mg titrated up to 8 mg three times daily for 12 weeks | Radiopaque markers | This compound increased whole gut transit time by a mean of 3.8 hours from baseline, while it decreased by 2.2 hours with placebo (p=0.01).[6][10] |
| Zeidan et al. (2021)[11][12][13] | 98 patients with IBS-D | 4 mg three times daily for 8 weeks | Patient-reported outcomes | The response rate for diarrhea frequency was significantly higher in the this compound group (77.5%) compared to placebo (34.7%) (P<0.001). Stool consistency was also significantly improved (P<0.001).[11][12][13] |
Experimental Protocol: Measurement of Whole Gut Transit Time Using Radiopaque Markers
This protocol is based on the methodology described in the TRITON trial and other similar studies.[10][14][15]
Objective: To measure the time it takes for ingested markers to travel through the entire gastrointestinal tract.
Materials:
-
Radiopaque markers (e.g., Sitzmarks®)
-
Standardized meals
-
Abdominal X-ray equipment
-
Patient diary
Procedure:
-
Marker Ingestion: Patients ingest a specific number of radiopaque markers (e.g., 24 markers) with a standardized meal on a designated day (Day 0).[15]
-
Abdominal Radiographs: Serial abdominal X-rays are taken at predefined time points (e.g., 24, 48, 72, 96, and 120 hours) after marker ingestion.[15]
-
Marker Counting: The number of remaining markers in the colon is counted on each X-ray. The colon is typically divided into three segments: right colon, left colon, and rectosigmoid colon.[14]
-
Transit Time Calculation: The whole gut transit time is calculated based on the rate of marker clearance from the colon. Various validated methods, such as the Metcalf method, can be used for this calculation.[14]
-
Patient Diary: Patients maintain a diary to record bowel movements, stool consistency (using the Bristol Stool Form Scale), and any symptoms.
Modulation of Visceral Sensitivity
Visceral hypersensitivity, a heightened perception of pain in response to normal stimuli in the internal organs, is a hallmark of functional bowel disorders like IBS. This compound's ability to modulate visceral sensitivity is a key area of research.
Quantitative Data on Visceral Sensitivity
The following table presents quantitative data on the effects of this compound on visceral sensitivity thresholds.
| Study (Year) | Population | This compound Dose | Measurement Method | Key Findings |
| Prior and Read (1993)[16] | 5 patients with diarrhea-predominant IBS | 0.15 mg/kg IV | Rectal barostat | This compound did not significantly change rectal sensitivity (first sensation or urgency) or tone at the dose used.[16] |
| TRITON Trial (unpublished data summary)[6][10] | 8 patients with IBS-D | 4 mg titrated up to 8 mg three times daily for 12 weeks | Rectal barostat | The mean volume to reach the urgency threshold increased on this compound by 84 ml compared to 38 ml on placebo (p=0.26, not statistically significant in this small subgroup).[6][10] |
Experimental Protocol: Assessment of Rectal Sensitivity Using a Barostat
This protocol is a generalized representation based on standard procedures used in clinical research.[7][17][18][19][20]
Objective: To measure the sensory and motor responses of the rectum to controlled distension.
Materials:
-
Rectal barostat device (electronic or handheld)
-
Double-lumen catheter with an infinitely compliant polyethylene (B3416737) bag
-
Data acquisition system
-
Visual analog scales (VAS) for sensory ratings
Procedure:
-
Catheter Placement: After a cleansing enema and an overnight fast, the barostat catheter is inserted into the rectum to a standardized depth (e.g., 10 cm from the anal verge).[17]
-
Bag Unfolding and Adaptation: The bag is transiently inflated with a small amount of air to unfold it and then deflated. A 20-30 minute adaptation period follows.[17]
-
Determination of Minimal Distension Pressure (MDP): The pressure in the bag is increased in small increments until respiratory excursions are visible on the volume tracing, indicating that the intra-abdominal pressure is overcome. The MDP is set slightly above this pressure.[7]
-
Sensory Threshold Testing: Phasic distensions of increasing pressure or volume are applied in a randomized or stepwise manner.[19]
-
Patient Feedback: After each distension, the patient is asked to rate their sensations (e.g., first sensation, urge to defecate, discomfort, pain) using a visual analog scale.[7]
-
Data Analysis: The pressure and volume at which different sensory thresholds are reached are recorded and analyzed. Rectal compliance (the relationship between volume and pressure) is also calculated.
Influence on the Gut Microbiota
The gut microbiota is increasingly recognized as a key player in the gut-brain axis. Emerging evidence suggests that this compound may influence the composition of the gut microbiota.
Quantitative Data on Gut Microbiota Composition
The following table summarizes findings from a preclinical study on the effects of this compound on the gut microbiota.
| Study (Year) | Model | This compound Dose | Measurement Method | Key Findings |
| Wang et al. (2019)[21][22] | Cisplatin-treated rats | Not specified | 16S rRNA gene sequencing | This compound, similar to cisplatin (B142131), increased the relative abundance of Bacteroidetes and decreased the relative abundance of Firmicutes at the phylum level.[21][22] |
Note: This is an area of active research, and more studies, particularly in humans, are needed to fully understand the impact of this compound on the gut microbiome and its clinical implications.
Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol provides a general overview of the steps involved in 16S rRNA gene sequencing for gut microbiota analysis.[23][24][25][26][27]
Objective: To determine the taxonomic composition of the gut microbiota.
Materials:
-
Fecal sample collection kits
-
DNA extraction kit (e.g., PowerFecal Pro DNA isolation kit)
-
PCR reagents and primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region)
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME 2)
Procedure:
-
Sample Collection and Storage: Fecal samples are collected by the participant and immediately frozen at -20°C or lower to preserve the microbial DNA.[24]
-
DNA Extraction: Bacterial DNA is extracted from the fecal samples using a combination of mechanical (bead beating) and enzymatic lysis, followed by purification.[26]
-
PCR Amplification: A specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) is amplified using PCR with universal primers that have barcode sequences for sample identification.[24]
-
Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on an NGS platform.[26]
-
Bioinformatics Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned a taxonomic classification by comparing them to a reference database (e.g., Greengenes, SILVA).[23]
-
Statistical Analysis: The relative abundance of different bacterial taxa is compared between experimental groups to identify significant changes. Alpha and beta diversity metrics are also calculated to assess the overall diversity within and between samples.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
This compound's Mechanism of Action in the Gut-Brain Axis
Caption: this compound blocks serotonin signaling at peripheral and central 5-HT3 receptors.
Experimental Workflow for Assessing this compound's Effect on Gut Motility
Caption: Workflow for a randomized controlled trial of this compound on gut motility.
Conclusion
This compound's role as a selective 5-HT3 receptor antagonist provides a valuable therapeutic tool for modulating the gut-brain axis. Its well-established effects on gastrointestinal motility and its potential to influence visceral sensitivity and the gut microbiota underscore its importance in the management of various gastrointestinal disorders. The detailed experimental protocols and visualizations provided in this guide are intended to serve as a practical resource for the scientific community, fostering further research into the nuanced interactions of this compound within the complex network of gut-brain communication. A deeper understanding of these mechanisms will undoubtedly pave the way for more targeted and effective therapeutic strategies in the future.
References
- 1. Vagal sensory neurons and gut-brain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the Vagus Nerve and Serotonin in the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the Vagus Nerve and Serotonin in the Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal serotonin acts as a paracrine substance to mediate vagal signal transmission evoked by luminal factors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scientific summary - this compound for irritable bowel syndrome with diarrhoea: randomised controlled trial - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alternative procedure to shorten rectal barostat procedure for the assessment of rectal compliance and visceral perception: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomised trial of this compound for the treatment of irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 11. The Effect of this compound on Improvement of Symptoms in Patients with Irritable Bowel Syndrome with Diarrhea Domination: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mejdd.org [mejdd.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Colonic Transit Time Using Radiopaque Markers for a Qualitative Diagnosis of Constipation [jstage.jst.go.jp]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Effect of a 5HT3-antagonist (this compound) on rectal sensitivity and compliance in health and the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genieur.eu [genieur.eu]
- 18. eugim-hub.org [eugim-hub.org]
- 19. Standardization of barostat procedures for testing smooth muscle tone and sensory thresholds in the gastrointestinal tract. The Working Team of Glaxo-Wellcome Research, UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Effects of this compound and [6]-gingerol on pica and gut microbiota in rats treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of this compound and [6]-gingerol on pica and gut microbiota in rats treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | 16S rRNA Gene Sequencing for Deciphering the Colorectal Cancer Gut Microbiome: Current Protocols and Workflows [frontiersin.org]
- 25. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ondansetron in Human Plasma
Introduction
Ondansetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Accurate and reliable quantification of this compound in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] This document provides detailed protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The methodologies described herein cover two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
This application note is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, comparative data, and workflow visualizations to aid in the development and validation of robust analytical methods for this compound.
Experimental Protocols
Materials and Reagents
-
Standards: this compound Hydrochloride (purity >99%), this compound-D3 (Internal Standard for LC-MS), Risperidone or Granisetron (Internal Standard for HPLC-UV).[1][2][3]
-
Solvents (HPLC or LC-MS Grade): Acetonitrile (B52724), Methanol (B129727), Ethyl Acetate (B1210297), Dichloromethane.[1][4]
-
Reagents: Ammonium (B1175870) Acetate, Ammonium Formate, Formic Acid, Ortho-phosphoric Acid, Zinc Sulfate (B86663), Sodium Hydroxide, Borate Buffer (pH 9).[1][3]
-
Water: Deionized water (18 MΩ·cm).[1]
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh the this compound standard and dissolve it in acetonitrile or methanol to achieve a final concentration of 1 mg/mL.[2]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the selected internal standard (e.g., Risperidone) in acetonitrile or methanol.[3]
-
Working Solutions: Prepare serial dilutions of the this compound and IS stock solutions in an appropriate diluent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration curve standards and quality control (QC) samples.[1]
-
Storage: Store all stock and working solutions at -20°C and protect them from light to ensure stability.[1][2]
Sample Preparation Protocols
Two primary methods for extracting this compound from plasma are detailed below.
This method is rapid and involves precipitating plasma proteins with an organic solvent.
-
Aliquoting: Pipette 500 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[3]
-
Internal Standard Addition: Add 25 µL of the IS working solution (e.g., 1 mg/mL Risperidone) to each tube.[3]
-
Precipitation: Add 1 mL of acetonitrile followed by 50 µL of 10% w/v zinc sulfate solution to each tube. The zinc sulfate aids in more effective protein removal.[3]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-15,000 x g) for 10-20 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject a defined volume (e.g., 100 µL) into the HPLC system for analysis.[3]
LLE provides a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.
-
Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Internal Standard Addition: Add 25 µL of the IS working solution to each tube.[1]
-
Alkalinization: Add 50 µL of an alkaline buffer (e.g., Borate Buffer, pH 9) or 1N Sodium Hydroxide to raise the sample pH. This ensures this compound is in its non-ionized form, facilitating extraction into the organic solvent.[1] Vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to each tube.[1][4]
-
Mixing: Cap the tubes and vortex vigorously for at least 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the samples at >15,000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.[1]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds to ensure the residue is fully dissolved.[1]
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to pellet any remaining insoluble material before transferring to an autosampler vial for injection.[1]
HPLC Analysis Protocol
The following are representative HPLC conditions. Method parameters should be optimized based on the specific column, equipment, and desired performance.
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Analytical Column: Phenomenex CN (250 mm × 4.6 mm, 5 µm) or a suitable C18 column.[3]
-
Mobile Phase: A mixture of 50 mM ammonium acetate (pH adjusted to 3.5 with ortho-phosphoric acid) and acetonitrile in a ratio of 35:65 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 310 nm.[3] Other reported wavelengths include 305 nm and 308 nm.[4][5]
-
Injection Volume: 100 µL.[3]
-
Column Temperature: Ambient or controlled at 40 °C.[6]
-
Data Acquisition: Record the chromatograms and integrate the peak areas for this compound and the internal standard. Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibrators. Use the resulting regression equation to determine the concentration of this compound in QC and unknown samples.
Data Presentation
Quantitative data from various published methods are summarized below for comparison.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS) |
| Column | Phenomenex CN (250x4.6mm, 5µm)[3] | Nucleodur C18 (216x4.6mm, 5µm)[4] | Gemini C18 (50x4.6mm, 5µm)[4] |
| Mobile Phase | 35:65 (v/v) Acetonitrile : 50mM Ammonium Acetate (pH 3.5)[3] | 80:15:5 (v/v/v) Methanol : Water : Acetonitrile (pH 2.8)[4] | 55:45 (v/v) Water : Acetonitrile (both with 10mM Ammonium Formate & 0.1% Formic Acid)[1][4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 0.6 mL/min[2] |
| Detection | UV at 310 nm[3] | UV at 308 nm[4] | MS/MS (MRM mode)[7] |
| Internal Standard | Risperidone[3] | Not Specified | This compound-D3 / Granisetron[1][7] |
Table 2: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein removal via precipitation with organic solvent/salt.[3] | Analyte partitioning between aqueous and immiscible organic phases.[1] |
| Typical Solvent | Acetonitrile, Methanol.[3][8] | Ethyl Acetate, Dichloromethane, Methyl tert-butyl ether.[1][4][6] |
| Plasma Volume | 0.5 mL[3] | 0.2 - 2.0 mL[1][9] |
| Mean Recovery | ~86%[3][10] | >85%[9] |
| Advantages | Fast, simple, high-throughput.[11] | Provides cleaner extracts, high recovery, reduces matrix effects.[6] |
| Disadvantages | May result in less clean extracts, potential for ion suppression in LC-MS. | More labor-intensive, requires solvent evaporation/reconstitution steps.[4] |
Table 3: Summary of Method Validation Parameters
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS) | Method 4 (LC-MS/MS) |
| Linearity Range | 25 - 1000 ng/mL[3] | 0.5 - 15 ng/mL[9] | 0.25 - 40.0 ng/mL[6][7] | 0.10 - 40 ng/mL[12] |
| LOQ | 25 ng/mL[3] | 0.62 ng/mL[4][13] | 0.25 ng/mL[7] | 0.10 ng/mL[12] |
| Intra-day Precision (%CV) | 0.93 - 3.41%[3] | 1.5 - 7.5%[13] | 1.6 - 7.7%[6] | 3.7 - 11.6%[12] |
| Inter-day Precision (%CV) | 1.35 - 2.98%[3] | 5.3 - 13.7%[13] | 2.1 - 5.1%[6] | 5.6 - 12.3%[12] |
| Accuracy | -3.63 to 1.01%[3] | Not Reported | 94.7 - 113.5%[4] | 100.4 - 107.1%[12] |
Visualizations
Caption: Overall experimental workflow for this compound analysis in plasma.
Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) protocol.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-ESI-MS/MS method for determination of this compound in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in plasma and its pharmacokinetics in the young and elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a rapid 96-well format based liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analysis method for this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative determination of this compound in human plasma by enantioselective liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of this compound and tropisetron in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated LC-MS/MS Protocol for the Quantification of Ondansetron in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ondansetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. It is widely utilized as an antiemetic agent to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] The precise measurement of this compound concentrations in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human plasma. The protocol described herein employs a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is optimized for high sensitivity, specificity, and reproducibility, making it suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Chemicals (LC-MS Grade or higher):
-
Biological Matrix:
-
Labware and Equipment:
-
Calibrated pipettes and tips
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of >15,000 x g)[1]
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., Sciex QTRAP 6500+ or equivalent)[2][3]
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution with a suitable solvent (e.g., acetonitrile/water) to create working solutions for calibration standards and quality controls (QCs).[1]
-
Prepare a working solution of the internal standard (e.g., 25 ng/mL this compound-d3) by diluting the stock solution.[1]
-
All stock and working solutions should be stored at -20°C and protected from light.[1][4]
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice. Vortex gently to ensure homogeneity.[1]
-
Aliquoting: Pipette 200 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Addition: Add 25 µL of the IS working solution (e.g., 25 ng/mL this compound-d3) to all tubes except for blank matrix samples.[1]
-
Alkalinization: Add 50 µL of 1N sodium hydroxide solution or a suitable alkaline buffer (e.g., Borate Buffer, pH 9) to each tube to raise the sample pH. Vortex briefly.[1]
-
Extraction: Add 1 mL of ethyl acetate (B1210297) to each tube.[1]
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[1]
-
Phase Separation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.[1]
-
Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.[1]
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to pellet any insoluble material.[1]
-
Transfer and Injection: Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.[1]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System
Caption: Liquid Chromatography system setup for this compound analysis.
Mass Spectrometry (MS) System
Caption: Mass Spectrometry setup for this compound quantification.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound and this compound-d3
| Parameter | This compound | This compound-d3 (IS) |
| Precursor Ion (Q1) m/z | 294.2 | 297.2 |
| Product Ion (Q3) m/z | 170.2 | Optimized based on infusion |
| Ionization Mode | ESI Positive | ESI Positive |
Table 2: Summary of Quantitative Performance Data
| Parameter | Result |
| Linearity Range (Plasma) | 0.25 - 350 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[3] |
| Intra-assay Precision (%RSD) | < 10% |
| Inter-assay Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 91%[4] |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-ESI-MS/MS method for determination of this compound in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-ESI-MS/MS method for determination of this compound in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Radioligand Binding Assay of Ondansetron at 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[1][2] These receptors are predominantly found in the central and peripheral nervous systems.[3][4] Upon binding of serotonin, the channel opens, allowing for the influx of cations such as Na+, K+, and Ca2+, which leads to rapid neuronal depolarization and excitation.[2][5] This signaling pathway is critically involved in the emetic reflex, making 5-HT3 receptor antagonists, like Ondansetron, effective antiemetic agents for chemotherapy-induced nausea and vomiting.[1][6]
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor.[1][5] This document provides a comprehensive protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Signaling Pathway and Assay Principle
The 5-HT3 receptor, upon activation by an agonist like serotonin, undergoes a conformational change that opens its intrinsic ion channel.[5] this compound acts as a competitive antagonist, binding to the same site as serotonin but failing to activate the channel, thereby blocking the downstream signaling cascade that leads to neuronal depolarization.[1][6]
The principle of the competitive radioligand binding assay is to measure the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]Granisetron) from the 5-HT3 receptor.[1] The amount of bound radioactivity is inversely proportional to the affinity and concentration of the competitor. By performing the assay with a range of this compound concentrations, its half-maximal inhibitory concentration (IC50) can be determined and subsequently converted to the inhibitory constant (Ki).[7]
Caption: 5-HT3 Receptor Signaling and Antagonist Blockade.
Data Presentation: Binding Affinity of 5-HT3 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and other common 5-HT3 receptor antagonists. This data is crucial for comparative analysis and validating experimental results.
| Compound | Receptor Subtype | Ki (nM) | Radiolabeled Ligand | Cell Line/Tissue |
| This compound | 5-HT3 | 2.9 | Not Specified | Not Specified |
| Granisetron | 5-HT3 | Not Specified | [3H]granisetron | Not Specified |
| Palonosetron | 5-HT3A | 0.3 | [3H]granisetron | HEK293 cells |
| Palonosetron | 5-HT3AB | 0.35 | [3H]granisetron | HEK293 cells |
| Tropisetron | 5-HT3 | 0.2 | Not Specified | Not Specified |
| Ramosetron | 5-HT3 | Not Specified | [3H]Granisetron | Not Specified |
Note: The binding affinity values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.[8][9]
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of this compound for the 5-HT3 receptor.
Materials and Reagents
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells) or from rat cerebral cortex.[10]
-
Radiolabeled Ligand: [3H]Granisetron or [3H]GR65630 at a concentration near its dissociation constant (Kd).[10]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT3 antagonist like unlabeled Granisetron.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% to 0.5% polyethyleneimine (PEI) for at least 2 hours.[5][10]
-
Scintillation Counter and compatible scintillation fluid.
Membrane Preparation
-
Culture cells expressing the human 5-HT3 receptor to confluency.[5]
-
Harvest the cells and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Homogenize the cells using a Dounce homogenizer or sonicator.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[5][8]
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the centrifugation.[5]
-
Resuspend the final pellet in assay buffer.[5]
-
Determine the protein concentration using a standard method such as the BCA or Bradford assay.[5]
-
Store the membrane preparations at -80°C in aliquots.[5]
Assay Procedure
-
Prepare serial dilutions of this compound. A typical concentration range would be from 10 pM to 100 µM.[5]
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of radiolabeled ligand, and 50 µL of the membrane preparation.[8]
-
Non-specific Binding (NSB): 25 µL of the non-specific binding control (e.g., 10 µM Granisetron), 25 µL of radiolabeled ligand, and 50 µL of the membrane preparation.[8]
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of radiolabeled ligand, and 50 µL of the membrane preparation.[8]
-
-
The final assay volume is typically between 100 µL and 250 µL.[8][10]
-
Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8][10]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[8]
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[8][11]
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[8]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor.
-
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay protocol.
Caption: Workflow for 5-HT3 Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Electrophysiological Patch Clamp Studies of Ondansetron on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Ondansetron on various ion channels, supported by detailed protocols for patch clamp studies. This compound, a selective 5-HT3 receptor antagonist, is primarily used as an antiemetic.[1][2] However, its interactions with other ion channels are crucial for understanding its complete pharmacological profile, including potential side effects like QT interval prolongation.[3][4][5]
Electrophysiological Effects of this compound on Ion Channels
Patch clamp studies have revealed that this compound interacts with several key ion channels, modulating their function. Its primary target is the 5-HT3 receptor, which is a ligand-gated ion channel.[6][7] Upon binding, this compound competitively blocks this channel, preventing the influx of cations and subsequent neuronal depolarization.[2][6]
Beyond its 5-HT3 receptor antagonism, this compound has been shown to block various voltage-gated ion channels, which may contribute to some of its side effects.[4][5]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels as determined by patch clamp electrophysiology.
| Ion Channel | Cell Type | IC50 | Notes | Reference |
| Voltage-Gated Sodium (Na+) Channels | Freshly isolated rat brain neurons | 12 µM | Concentration-dependent block. | [8] |
| Cloned human cardiac Na+ channel hH1 | 88.5 µM | Frequency-dependent block at 3 Hz. | [9] | |
| HERG (hKCNH2) Potassium (K+) Channels | Cloned human cardiac K+ channel HERG | 0.81 µM | Submicromolar affinity. | [3][9] |
| Small-Conductance Ca2+-Activated K+ (SK) Channels (hSK2) | HEK 293 cells | 154 nM at -80 mV | Sub-micromolar inhibition. | [10][11] |
| HEK 293 cells | 113 nM at 40 mV | Sub-micromolar inhibition. | [10][11] | |
| GABA-A Receptor Channel | Freshly isolated rat hypothalamic and hippocampal neurons | 7 µM (for 5 µM GABA) | Non-competitive inhibition. | [12] |
| Freshly isolated rat hypothalamic and hippocampal neurons | 28 µM (for 10 µM GABA) | Non-competitive inhibition. | [12] | |
| Glycine (B1666218) Receptor Channel | Freshly isolated rat hippocampal CA1 pyramidal neurons | 25 µM (for 30 µM glycine) | Competitive inhibition. | [13] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound at the 5-HT3 Receptor
References
- 1. This compound: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound effects on apamin-sensitive small conductance calcium-activated potassium currents in pacing induced failing rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: this compound and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits the properties of a local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Small-Conductance, Ca2+-Activated K+ Current by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Small-Conductance, Ca2+-Activated K+ Current by this compound [frontiersin.org]
- 12. This compound modulates GABA(A) current of rat central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of this compound on glycine response of dissociated rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ferret Models in Chemotherapy-Induced Emesis Studies with Ondansetron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the ferret model to study chemotherapy-induced emesis (CIE) and evaluate the efficacy of antiemetic drugs, specifically focusing on the 5-HT3 receptor antagonist, Ondansetron.
Introduction
Chemotherapy-induced nausea and vomiting are significant side effects of cancer treatment, impacting patient quality of life and treatment compliance. The ferret is a well-established and highly relevant animal model for studying emesis due to its physiological and neurochemical similarities to humans in the emetic reflex. This model was pivotal in the development of 5-HT3 receptor antagonists like this compound.
Mechanism of Action: this compound in Chemotherapy-Induced Emesis
Chemotherapeutic agents, such as cisplatin (B142131), induce the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][2] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately stimulating the vomiting center.[3][4][5] this compound is a potent and highly selective antagonist of 5-HT3 receptors.[3][5] By blocking these receptors both peripherally on vagal nerve terminals and centrally in the CTZ and NTS, this compound effectively inhibits the emetic signal cascade initiated by chemotherapy.[3][4][6]
Signaling Pathway of Chemotherapy-Induced Emesis and this compound's Action
Caption: Signaling pathway of chemotherapy-induced emesis and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound in the Ferret Model
The following tables summarize quantitative data from studies investigating the antiemetic efficacy of this compound against cisplatin-induced emesis in ferrets.
Table 1: Effect of this compound on Cisplatin-Induced Acute Emesis (Day 1)
| Treatment Group | Cisplatin Dose (mg/kg, i.p.) | This compound Dose (mg/kg, i.p.) | Mean Number of Retches & Vomits (R+V) | % Reduction in Emesis | Reference |
| Control | 5 | Vehicle | 150 - 250 | - | [7][8] |
| This compound | 5 | 1 (three times daily) | 36 - 100 | 60 - 76% | [7] |
| Control | 10 | Vehicle | ~202 | - | [7] |
| This compound | 10 | 1 (three times daily) | ~42 | ~79% | [9] |
Table 2: Effect of this compound on Cisplatin-Induced Delayed Emesis (Days 2 & 3)
| Treatment Group | Cisplatin Dose (mg/kg, i.p.) | This compound Dose (mg/kg, i.p.) | Day | Mean Number of Retches & Vomits (R+V) | % Reduction in Emesis | Reference |
| Control | 5 | Vehicle | 2 | 50 - 100 | - | [7] |
| This compound | 5 | 1 (three times daily) | 2 | 8 - 27 | 73 - 84% | [7] |
| Control | 5 | Vehicle | 3 | 20 - 50 | - | [7] |
| This compound | 5 | 1 (three times daily) | 3 | 5 - 31 | 38 - 74% | [7] |
Experimental Protocols
Animal Husbandry and Acclimatization
-
Species: Male or female ferrets (Mustela putorius furo).
-
Housing: Ferrets should be individually housed in stainless steel cages with adequate ventilation. The optimal temperature range is 15-21°C with a 12:12 hour light-dark cycle.
-
Diet: Provide a high-protein, meat-based ferret diet and fresh water ad libitum.
-
Acclimatization: Allow a minimum of 72 hours for the animals to acclimate to the facility before any experimental procedures.[10]
Protocol for Induction of Emesis with Cisplatin
This protocol describes the induction of both acute and delayed emesis.
-
Materials:
-
Cisplatin powder
-
Sterile saline (0.9% NaCl) for injection
-
Syringes and needles (appropriate for intraperitoneal injection)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
-
-
Procedure:
-
Fasting: Fast the ferrets for approximately 2 hours before cisplatin administration, with water available ad libitum.
-
Cisplatin Preparation: Prepare a fresh solution of cisplatin in sterile saline on the day of the experiment. A common concentration is 1 mg/mL.
-
Administration: Administer cisplatin via intraperitoneal (i.p.) injection.
-
Observation Period:
-
Acute Phase: Observe the animals continuously for at least 4-6 hours post-cisplatin administration.[7]
-
Delayed Phase: Continue observation for up to 72 hours. This can be done through direct observation at regular intervals or using automated telemetry systems to monitor abdominal pressure changes.
-
-
Protocol for Administration of this compound
-
Materials:
-
This compound hydrochloride for injection
-
Sterile saline (0.9% NaCl) for dilution (if necessary)
-
Syringes and needles.
-
-
Procedure:
-
Preparation: Dilute this compound in sterile saline to the desired concentration.
-
Administration: Administer this compound via i.p. injection.
-
Dosing Regimen:
-
Prophylactic Treatment: Administer this compound 30 minutes prior to the cisplatin injection.
-
Dosage: A common effective dose is 1 mg/kg.[7][9] For studies investigating dose-dependency, a range of 0.5-5 mg/kg can be explored.[9]
-
Frequency: For delayed emesis studies, this compound can be administered multiple times, for example, three times daily.[7]
-
-
Quantification of Emetic Responses
-
Definitions:
-
Retching: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without the expulsion of gastric contents.
-
Vomiting: A forceful expulsion of gastric contents through the mouth, which is a more pronounced event than retching.[7]
-
Emetic Episode: A single vomit or a series of retches. An episode is considered separate if the interval between retches or vomits exceeds 5 seconds.[7]
-
-
Data Collection:
-
Latency: Record the time from cisplatin administration to the first emetic episode.
-
Frequency: Count the total number of retches and vomits for each animal during the observation period.
-
Incidence: Note the number of animals in each group that exhibit emesis.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the antiemetic efficacy of this compound.
References
- 1. Hazard Assessment: Ferrets | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. scilit.com [scilit.com]
- 3. Care, management, and use of ferrets in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emesis in ferrets - PORSOLT [porsolt.com]
- 5. Ferret care and husbandry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actions of this compound and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.fiu.edu [research.fiu.edu]
- 10. Using telemetry to automate the detection of emesis in the ferret: new vistas for delayed emesis assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Ondansetron in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of ondansetron in Sprague-Dawley rats. This document outlines the necessary experimental procedures, data presentation, and visualization of key processes to facilitate the understanding and replication of such studies.
Introduction
This compound is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, primarily utilized for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical models like the Sprague-Dawley rat is crucial for the development and evaluation of its therapeutic efficacy and safety.[1] These notes offer a detailed guide to performing such pharmacokinetic evaluations.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in rats following various routes of administration. This data is essential for comparing different formulations and for the extrapolation of findings to clinical applications.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Strain/Sex | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F) | Reference |
| Wistar albino | 0.28 | 58 ± 3.4 | 2 ± 0.2 | 246.25 ± 47.6 (AUC0-24) | Lower than transdermal | [1][3] |
| Sprague-Dawley | 8 | ~310 | Not specified | Not specified | 4.07% | [1][4] |
| Sprague-Dawley (Male) | 8 | Not specified | Not specified | Significantly smaller than females | Lower than females | [1][5] |
| Sprague-Dawley | 1 | 15 | Not specified | Not specified | <10% | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration
| Strain/Sex | Dose (mg/kg) | AUC (ng·h/mL) | Non-renal Clearance | Reference |
| Sprague-Dawley (Male vs. Female) | 8 | 22.6% smaller in males | 27.3% faster in males | [1][5] |
Table 3: Distribution and Metabolism of this compound in Rats
| Parameter | Value | Details | Reference |
| Plasma Protein Binding | 53.2% | In fresh rat plasma | [1][4] |
| Brain to Plasma Ratio | 0.45 - 0.46 | In motor and pre-frontal cortices after subcutaneous administration | [1] |
| Major Route of Metabolism | Hepatic | Primarily hydroxylation and N-demethylation | [1] |
| Metabolizing Enzymes | CYP2D, CYP3A | In male Sprague-Dawley rats | [1][5] |
| First-Pass Effect | High | Significant hepatic and intestinal first-pass metabolism contributes to low oral bioavailability | [1][4] |
| Major Excretion Route | Bile | The primary route of excretion for drug-related material in rats | [1] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and accurate interpretation of pharmacokinetic studies. The following protocols are synthesized from multiple sources to provide a comprehensive guide.
Animal Models
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar albino rats are commonly used.[1][3]
-
Weight: 200 ± 20 g.[3]
-
Housing: Animals should be housed in a controlled environment with standard light-dark cycles and have access to food and water ad libitum, unless fasting is required for the study.[1]
Drug Administration and Dosing
-
Oral Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer via oral gavage using a feeding tube.
-
Doses in studies have ranged from 0.28 mg/kg to 20 mg/kg.[1]
-
-
Intravenous Administration:
-
Transdermal Administration:
-
Prepare formulations such as invasomes gel containing this compound.
-
Apply to a shaved area of the rat's skin.[1]
-
-
Intranasal Administration:
Blood Sample Collection
-
Collect blood samples at predetermined time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 9, and 24 hours).[3]
-
The volume of blood collected is typically around 0.2 mL to 1 mL.[3][7]
-
Blood can be collected from the heart via puncture or from other appropriate sites.[3]
-
Collect samples in EDTA-treated tubes to prevent coagulation.[3][7]
-
Immediately after collection, separate plasma by centrifugation at 4000 rpm for 10 minutes.[3]
-
Store plasma samples at -80°C until analysis.[7]
Bioanalytical Method for this compound Quantification
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying this compound in plasma.[1][7][8]
-
Sample Preparation:
-
Employ a liquid-liquid extraction or protein precipitation step to isolate the drug from plasma proteins.[1][8]
-
For example, treat plasma samples with sodium hydroxide (B78521) and dichloromethane.[1]
-
-
Chromatography:
-
Quantification:
Pharmacokinetic Analysis
-
Calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Use non-compartmental analysis with software such as PK-SOLVER.[1][3]
-
Key parameters to calculate include:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Half-life
-
CL: Clearance
-
Vd: Volume of distribution[1]
-
Visualizations
Signaling Pathway of this compound
This compound exerts its antiemetic effect by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2][9][10] Chemotherapy can induce the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the small intestine, which then stimulates these 5-HT3 receptors, initiating the vomiting reflex.[2] this compound competitively inhibits this interaction.
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of an orally administered compound in Sprague-Dawley rats.
Caption: Workflow for an oral pharmacokinetic study of this compound in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Dose-independent pharmacokinetics of this compound in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gender differences in this compound pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nasal absorption of this compound in rats: an alternative route of drug delivery [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of this compound and tariquidar in rat and human plasma using HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 10. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Application Notes and Protocols for In Vivo Microdialysis of Ondansetron in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ondansetron, a potent and selective 5-HT3 receptor antagonist, is a widely used anti-emetic agent, particularly in the context of chemotherapy-induced nausea and vomiting.[1][2][3][4] Its therapeutic potential is also being explored for other conditions, including neuropathic pain.[1][5][6] Understanding the concentration of this compound at its site of action within the central nervous system (CNS) is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing its therapeutic efficacy.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the interstitial fluid (ISF) of specific brain regions in awake, freely moving animals.[7][8][9][10] This provides a unique advantage over traditional methods that measure total brain homogenate concentrations, as it is the unbound drug that is pharmacologically active. These application notes provide a detailed protocol for the use of in vivo microdialysis to measure this compound concentrations in the brain tissue of rodents, along with the necessary analytical methodology and a summary of expected quantitative data.
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its effects by blocking 5-HT3 receptors, which are ligand-gated ion channels.[11] These receptors are located on vagal afferent neurons in the gastrointestinal tract and in key areas of the brain involved in the vomiting reflex, such as the area postrema (chemoreceptor trigger zone) and the nucleus of the solitary tract.[2][3] By inhibiting the binding of serotonin (B10506) (5-HT) to these receptors, this compound suppresses the initiation of the emetic reflex.[3] The influx of cations (Na+, K+, Ca2+) that would normally occur upon serotonin binding is prevented, thus blocking downstream signaling.[11]
Figure 1: this compound's 5-HT3 Receptor Antagonism Pathway.
Experimental Protocols
I. Animal Model and Surgical Preparation
A detailed protocol for the surgical implantation of a guide cannula for subsequent microdialysis probe insertion in rats is provided below. This is a critical step to ensure accurate placement in the target brain region.
Materials:
-
Male Sprague Dawley rats (250-300 g)
-
Anesthesia: Isoflurane (2-3% for induction, 1.5-2% for maintenance)
-
Stereotaxic frame
-
Guide cannula (e.g., CMA or custom-made)
-
Dental cement
-
Surgical drill
-
Suturing material
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthetize the rat with isoflurane.
-
Secure the animal in the stereotaxic frame. Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the target brain region (e.g., striatum, prefrontal cortex).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment to collect brain ISF samples for this compound measurement.
Materials:
-
Microdialysis probe (concentric or linear, with appropriate membrane length and molecular weight cut-off)
-
Microinfusion pump (e.g., CMA/102)
-
Perfusion solution: Artificial cerebrospinal fluid (aCSF)
-
Fraction collector or microcentrifuge tubes
-
Connecting tubing (FEP or PEEK)
-
Freely moving animal system (e.g., swivel and balance arm)
Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the conscious, freely moving rat.[9]
-
Connect the probe inlet to the microinfusion pump and the outlet to the collection system.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1 µL/min).[6]
-
Allow for a 90-minute equilibration period to stabilize the probe and the surrounding tissue.[6]
-
Following equilibration, administer this compound via the desired route (e.g., intravenous bolus of 2 mg/kg).[6]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 3 hours).[6]
-
Store the collected microdialysate samples at -80°C until analysis.[12]
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to allow for histological verification of the probe placement.
Figure 2: Experimental Workflow for In Vivo Microdialysis of this compound.
III. Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound in brain microdialysates due to the low concentrations expected.[5][6]
Sample Preparation:
-
For microdialysate samples, a specific cleaning procedure is often not required.[1][5]
-
Samples are typically diluted with an internal standard solution.[1][5]
-
Artificial cerebrospinal fluid (aCSF) can be used as a surrogate matrix for the preparation of calibration standards and quality control samples.[1][5][6]
Chromatographic and Mass Spectrometric Conditions: A validated LC-MS/MS method for this compound in rat brain microdialysate has been reported with the following parameters:[5][6]
| Parameter | Condition |
| LC Column | Gemini C18 (5 µm; 50 x 4.6 mm) |
| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) (55:45, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 15-20 µL |
| Detection | Tandem Mass Spectrometry (specific transitions for this compound and internal standard) |
Data Presentation
The following tables summarize key quantitative data from a validated method for this compound measurement in rat brain microdialysates.[5][6]
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 0.025 ng/mL |
| Sample Volume Required | 15-20 µL |
| Calibration Range | 0.025 - 500 ng/mL |
Table 2: Representative Pharmacokinetic Data in Rat Brain
| Parameter | Value | Notes |
| This compound Dose | 2 mg/kg IV | Intravenous bolus administration.[6] |
| Peak Concentration (Cmax) in Brain Microdialysate | ~5.8 ng/mL | Observed at approximately 70 minutes post-dose.[6] |
| Time to Peak (Tmax) | ~70 minutes | Time to reach maximum concentration in the brain ISF.[6] |
Conclusion
In vivo microdialysis coupled with a sensitive analytical technique like LC-MS/MS provides a robust platform for quantifying unbound this compound concentrations in specific brain regions. This approach is invaluable for preclinical drug development, enabling a deeper understanding of the drug's central nervous system pharmacokinetics and its relationship to pharmacological activity. The protocols and data presented here offer a comprehensive guide for researchers aiming to implement this powerful technique in their studies of this compound and other CNS-acting drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bioanalytical considerations for quantification of this compound in rat microdialysis study using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical considerations for quantification of this compound in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 10. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 11. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Protocol for Assessing Ondansetron Efficacy in Rodent Behavioral Models
Application Note: Ondansetron, a selective 5-HT3 receptor antagonist, is widely recognized for its antiemetic properties.[1][2][3][4] Emerging evidence also suggests its potential as an anxiolytic and antidepressant agent.[5][6][7][8] This document provides detailed protocols for assessing the efficacy of this compound in various rodent behavioral models relevant to nausea, anxiety, and depression. The methodologies described are intended for researchers, scientists, and drug development professionals.
Introduction to this compound's Mechanism of Action
This compound exerts its effects by selectively blocking 5-hydroxytryptamine (5-HT3) receptors. These receptors are ligand-gated ion channels located on peripheral and central neurons. In the context of emesis, chemotherapy or radiotherapy can trigger the release of serotonin (B10506) from enterochromaffin cells in the gut.[1][3] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[1][3] this compound blocks this peripheral activation.[1] Centrally, 5-HT3 receptors are present in the area postrema and the nucleus tractus solitarius, which are key components of the chemoreceptor trigger zone involved in vomiting.[1][3] this compound's action at these central sites further contributes to its antiemetic effect.[1] The anxiolytic and antidepressant effects of this compound are thought to be mediated by the modulation of serotonergic pathways in brain regions associated with mood and emotion, such as the hippocampus and prefrontal cortex.[5]
Below is a diagram illustrating the signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.
Experimental Protocols
The following protocols are designed to assess the anti-nausea, anxiolytic, and antidepressant-like effects of this compound in rodents.
Assessment of Anti-Nausea Effects: Kaolin (B608303) Consumption (Pica Model)
Pica, the consumption of non-nutritive substances like kaolin, is an established rodent model for nausea and vomiting, as rodents lack the ability to vomit.[9][10] Emetogenic stimuli, such as cisplatin (B142131), induce pica, which can be attenuated by antiemetic drugs.[9][11]
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats or Swiss albino mice.
-
Standard rodent chow and water.
-
Kaolin pellets (prepared by mixing kaolin powder with a binder like gum arabic).
-
Cisplatin (emesis-inducing agent).
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Animal cages with individual housing.
-
Scales for weighing animals, food, and kaolin.
Procedure:
-
Animal Housing and Acclimation: House rodents individually for at least one week before the experiment to acclimate them to the housing conditions.[12] Maintain a 12-hour light/dark cycle with controlled temperature and humidity.[12]
-
Baseline Measurement: For 3 days prior to drug administration, provide animals with pre-weighed standard chow, water, and kaolin pellets.[9] Measure the consumption of each daily to establish a baseline.
-
Drug Administration: On the day of the experiment, administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Pica: Approximately 30-60 minutes after this compound administration, inject cisplatin (e.g., 6 mg/kg, i.p.) to induce nausea.[13]
-
Data Collection: Measure the amount of kaolin, food, and water consumed, as well as the body weight of each animal, at 24, 48, and 72 hours post-cisplatin injection.[9][14]
Data Analysis: The primary endpoint is the cumulative kaolin consumption over the observation period. A significant reduction in kaolin intake in the this compound-treated group compared to the vehicle-treated group indicates an anti-nausea effect.[9]
| Parameter | Vehicle + Cisplatin | This compound + Cisplatin | Expected Outcome |
| Kaolin Consumption (g) | Significantly increased compared to baseline.[9] | Significantly reduced compared to vehicle group.[9][11] | Demonstrates anti-nausea efficacy of this compound. |
| Food Intake (g) | Decreased. | Partially or fully restored towards baseline. | Suggests amelioration of sickness-induced anorexia. |
| Body Weight Change (%) | Significant loss.[9] | Attenuated weight loss compared to vehicle group.[9] | Indicates improved overall well-being. |
Assessment of Anxiolytic Effects: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[15] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.
Procedure:
-
Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.[12][16]
-
Acclimation: Allow the animals to habituate to the testing room for at least 30-60 minutes before the test.[15]
-
Drug Administration: Administer this compound (e.g., 0.1, 0.5, 1 mg/kg, i.p.) or a positive control like diazepam (e.g., 1 mg/kg, i.p.) 30 minutes before the test.[7][12]
-
Test: Place the mouse in the center of the maze, facing a closed arm.[12][15] Allow the animal to explore the maze for 5 minutes.[7][12]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[7][12]
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.
| Parameter | Vehicle | This compound (0.5-1.0 mg/kg) | Diazepam (1 mg/kg) | Expected Outcome |
| % Time in Open Arms | Low | Significantly increased.[12][16] | Significantly increased.[12] | This compound exhibits anxiolytic-like effects. |
| % Open Arm Entries | Low | Significantly increased.[12][16] | Significantly increased.[12] | Confirms anxiolytic-like activity. |
| Total Arm Entries | Baseline | No significant change.[12] | May decrease (sedative effect). | Indicates that the observed effects are not due to changes in general motor activity. |
Assessment of Antidepressant Effects: Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant drugs.[17][18][19][20] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressants increase the latency to immobility and decrease the total duration of immobility.
Procedure:
-
Apparatus: A transparent cylindrical container (e.g., 50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.[17][18]
-
Drug Administration: Administer this compound (e.g., 0.1, 0.5, 1 mg/kg, p.o.) or a positive control like venlafaxine (B1195380) (e.g., 10 mg/kg, p.o.) 60 minutes before the test.[5]
-
Test: Gently place the animal in the water-filled cylinder for a 6-minute session.[5][18]
-
Data Collection: Record the entire session and score the duration of immobility during the last 4 minutes of the test.[18] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Data Analysis: A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
| Parameter | Vehicle | This compound (0.5-1.0 mg/kg) | Venlafaxine (10 mg/kg) | Expected Outcome |
| Immobility Time (s) | High | Significantly decreased.[5] | Significantly decreased.[5] | This compound demonstrates antidepressant-like properties. |
| Swimming Time (s) | Low | Significantly increased.[5] | Significantly increased.[5] | Corroborates the reduction in behavioral despair. |
| Locomotor Activity | Baseline | No significant change.[5] | No significant change.[5] | Rules out confounding effects of motor stimulation. |
General Considerations
-
Animal Welfare: All experiments should be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
-
Controls: Always include a vehicle-treated control group and, where appropriate, a positive control group treated with a standard drug for the specific behavioral test.
-
Blinding: The experimenter should be blind to the treatment conditions during behavioral scoring to avoid bias.
-
Habituation: Proper habituation of the animals to the experimental environment is crucial for obtaining reliable data.[15]
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine the significance of the observed effects.[5][7]
References
- 1. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emistat | 4 mg/5 ml | Oral Solution | ইমিস্টেট ৪ মি.গ্রা./৫ মি.লি. ওরাল সল্যুসন | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 6. Antidepressant-like effects of serotonin type-3 antagonist, this compound: an investigation in behaviour-based rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmsh.ac.in [jmsh.ac.in]
- 8. This compound attenuates depression co-morbid with obesity in obese mice subjected to chronic unpredictable mild stress; an approach using behavioral battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jmsh.ac.in [jmsh.ac.in]
- 13. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elevated plus maze protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for Cell-Based Functional Assays of Ondansetron Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2][3] Its primary clinical application is the prevention of nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[4][5][6] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, causing neuronal depolarization.[7][8] this compound competitively blocks these receptors in the gastrointestinal tract and the central nervous system, thereby inhibiting the vomiting reflex.[1][9][10]
These application notes provide detailed protocols for three common cell-based functional assays used to characterize the activity of this compound and other 5-HT3 receptor antagonists: the Calcium Flux Assay, the Membrane Potential Assay, and the Reporter Gene Assay.
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor triggers the opening of its integral ion channel, allowing the influx of cations such as Na+, K+, and Ca2+.[7] This influx leads to membrane depolarization. The increase in intracellular calcium, both directly through the receptor and indirectly through the activation of voltage-gated calcium channels, initiates downstream signaling events.[7] this compound blocks the binding of serotonin to the receptor, thus preventing this signaling cascade.[8]
Calcium Flux Assay
Calcium flux assays are a widely used method for screening 5-HT3 receptor modulators due to their high-throughput capability and robust signal. These assays directly measure the increase in intracellular calcium concentration following receptor activation.
Experimental Workflow: Calcium Flux Assay
Detailed Protocol: Calcium Flux Assay
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.[1]
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[1]
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.[1]
-
Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.[10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]
-
5-HT3 Agonist: Serotonin (5-hydroxytryptamine).[1]
-
Reference Antagonist: this compound.[1]
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR).[1]
Procedure:
-
Cell Plating: The day before the assay, seed the 5-HT3 receptor-expressing cells into the assay plates at a density of 20,000-50,000 cells per well. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[1]
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. A final concentration of 1-5 µM for Fluo-4 AM is typical. Remove the culture medium from the cell plates and add the dye solution to each well. Incubate the plates for 1 hour at 37°C, protected from light.[1]
-
Compound Addition (Antagonist Mode): Prepare serial dilutions of this compound and any other test compounds in the assay buffer. Add the compound solutions to the wells of the dye-loaded cell plate. Incubate for 15-30 minutes at room temperature.[7]
-
Agonist Addition and Signal Detection: Prepare the 5-HT3 agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80). Initiate the kinetic read on the fluorescence plate reader, which typically involves a baseline fluorescence measurement for 10-20 seconds, followed by the automated addition of the agonist and continued measurement for 1-2 minutes.[1]
-
Data Analysis: The change in fluorescence intensity over time is recorded for each well. The antagonist effect is determined by the reduction in the agonist-induced calcium response. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Data Presentation: this compound in Calcium Flux Assay
| Compound | Cell Line | Agonist | IC50 (nM) |
| This compound | HEK293 | 5-HT | 0.44 |
| Granisetron | HEK293 | 5-HT | 0.12 |
| Palonosetron | HEK293 | 5-HT | 0.05 |
Data is representative and may vary based on experimental conditions.[1]
Membrane Potential Assay
Membrane potential assays provide an indirect measure of 5-HT3 receptor ion channel activity by detecting changes in the electrical potential across the cell membrane. These assays are also well-suited for high-throughput screening.
Experimental Workflow: Membrane Potential Assay
Detailed Protocol: Membrane Potential Assay
Materials:
-
Cell Line, Culture Medium, and Assay Plates: As described for the calcium flux assay.[7]
-
Membrane Potential Dye: A commercially available voltage-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).[7]
-
Assay Buffer, 5-HT3 Agonist, and Reference Antagonist: As described for the calcium flux assay.[7]
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities and automated liquid handling.[1]
Procedure:
-
Cell Plating: Follow the same procedure as for the calcium flux assay.[1]
-
Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's protocol. Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.[1]
-
Compound and Agonist Addition, and Signal Detection: Follow steps 3 and 4 as described for the calcium flux assay.[1]
-
Data Analysis: The change in fluorescence upon agonist addition reflects the change in membrane potential. Antagonists will inhibit this change in fluorescence. Calculate IC50 values as described for the calcium flux assay.[1]
Data Presentation: this compound in Membrane Potential Assay
| Compound | Cell Line | Agonist | IC50 (nM) |
| This compound | HEK293T | Serotonin | ~4.9 |
| Granisetron | N/A | N/A | N/A |
| Palonosetron | N/A | N/A | N/A |
Reporter Gene Assay
Reporter gene assays are used to study receptor signaling pathways that result in changes in gene expression. While 5-HT3 receptors are ion channels, their activation can lead to downstream signaling events that can be coupled to the expression of a reporter gene, such as luciferase.
Experimental Workflow: Reporter Gene Assay
Detailed Protocol: Reporter Gene Assay
Materials:
-
Cell Line: HEK293 or CHO-K1 cells.[1]
-
Plasmids: An expression vector for the 5-HT3A receptor and a reporter plasmid containing a response element (e.g., CRE) upstream of a luciferase gene.[1]
-
Transfection Reagent: A suitable lipid-based transfection reagent.[1]
-
Culture Medium and Assay Plates: As described for the previous assays, with white, clear-bottom plates being optimal for luminescence measurements.[1]
-
5-HT3 Agonist and Reference Antagonist: As described for the previous assays.[1]
-
Luciferase Assay Reagent: A commercially available luciferase assay system.[1]
-
Instrumentation: A luminometer.[1]
Procedure:
-
Transfection: Co-transfect the host cells with the 5-HT3 receptor expression plasmid and the reporter gene plasmid using a suitable transfection reagent.[1]
-
Cell Plating: 24 hours post-transfection, seed the cells into 96-well white, clear-bottom plates. Incubate for an additional 24 hours.[1]
-
Compound Treatment: Add serial dilutions of this compound or other test compounds, followed by the 5-HT3 agonist, to the cells. Incubate for 6-24 hours to allow for reporter gene expression.[1]
-
Signal Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[1]
-
Data Analysis: The antagonist activity is determined by the reduction in agonist-induced luciferase expression. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the antagonist.[1]
Data Presentation: this compound in Reporter Gene Assay
| Compound | Cell Line | Reporter Gene | IC50 (nM) |
| This compound | HEK-293 | hERG K+ channels | 810 |
| Granisetron | N/A | N/A | N/A |
| Palonosetron | N/A | N/A | N/A |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound: a serotonin receptor (5-HT3) antagonist for antineoplastic chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 Genotype and Use of this compound and Tropisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Application of Ondansetron in Primary Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] While clinically established for its antiemetic properties, its application in neuroscience research, particularly in primary neuronal culture studies, offers a valuable tool to investigate the roles of the 5-HT3 receptor in neuronal function and pathophysiology.[2][3] 5-HT3 receptors are ligand-gated ion channels that, upon activation by serotonin, mediate rapid, excitatory neurotransmission through the influx of cations like Na+, K+, and Ca2+.[3] These receptors are expressed in various regions of the central and peripheral nervous systems.[3] This document provides detailed application notes and protocols for the use of this compound in primary neuronal culture studies, focusing on its mechanism of action, and providing methodologies for key in vitro experiments.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT3 receptor, blocking the binding of serotonin and thereby preventing the opening of the ion channel and subsequent neuronal depolarization.[1] Beyond its primary target, in vitro studies on isolated rat hippocampal and hypothalamic neurons have shown that this compound can also modulate other ligand-gated ion channels, though at higher concentrations. Specifically, it has been shown to non-competitively inhibit GABA-A receptor-mediated currents and competitively inhibit glycine (B1666218) receptors.[4] Recent in silico and in vitro studies have also identified this compound as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]
Data Presentation
The following tables summarize quantitative data for this compound from in vitro neuronal studies. These values can serve as a starting point for designing experiments in primary neuronal cultures.
Table 1: Inhibitory Concentrations of this compound on Various Neuronal Receptors
| Target Receptor/Enzyme | Neuronal Preparation | Method | Agonist/Substrate & Concentration | This compound IC50/Ki | Reference |
| 5-HT3A Receptor | HEK293 cells expressing human 5-HT3A | Radioligand binding assay | [3H]granisetron | Ki = 0.0028 µM | [1] |
| GABA-A Receptor | Freshly isolated rat hypothalamic and hippocampal neurons | Whole-cell patch clamp | 5 µM GABA | IC50 = 7 µM | [4] |
| GABA-A Receptor | Freshly isolated rat hypothalamic and hippocampal neurons | Whole-cell patch clamp | 10 µM GABA | IC50 = 28 µM | [4] |
| Acetylcholinesterase (AChE) | In vitro enzyme assay | Ellman colorimetric method | Acetylthiocholine | IC50 = 33 µM | [5] |
| Butyrylcholinesterase (BChE) | In vitro enzyme assay | Ellman colorimetric method | S-Butyrylthiocholine | IC50 = 2.5 µM | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound hydrochloride dihydrate is soluble in water (>5 mg/mL) and DMSO (73 mg/mL).[1] For primary neuronal culture experiments, it is recommended to prepare a high-concentration stock solution in sterile, nuclease-free water or DMSO.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride dihydrate powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). To aid dissolution, vortexing, ultrasound, or gentle warming in a hot water bath can be used.[1]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in the appropriate neuronal culture medium to the final desired concentration immediately before use.
Primary Neuronal Culture
This protocol provides a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the experimental requirements.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate®-A)
-
Digestion solution (e.g., Papain or Trypsin/DNase)
-
Plating medium (e.g., Neurobasal® medium supplemented with B-27®, GlutaMAX™, and penicillin/streptomycin)[6][7]
-
Culture plates/coverslips coated with an attachment factor (e.g., Poly-D-Lysine or Poly-L-ornithine)[8]
-
Sterile dissection tools
Procedure:
-
Coating: Coat culture surfaces with Poly-D-Lysine or Poly-L-ornithine solution overnight at 37°C. The following day, wash thoroughly with sterile water and allow to dry.[8]
-
Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Dissect the embryos and isolate the desired brain region (cortex or hippocampus) in ice-cold dissection medium.[7]
-
Digestion: Transfer the tissue to a digestion solution and incubate at 37°C for the recommended time (e.g., 15-30 minutes).[8]
-
Dissociation: Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells using a hemocytometer and Trypan Blue. Plate the cells at the desired density onto the coated culture surfaces.
-
Maintenance: Incubate the cultures at 37°C in a humidified incubator with 5% CO2. Perform partial media changes every 2-3 days.[8]
Neuronal Viability and Neuroprotection Assay
This protocol describes how to assess the effect of this compound on neuronal viability and its potential neuroprotective effects against a neurotoxic insult using an MTT assay.
Materials:
-
Primary neuronal cultures (e.g., 7-10 days in vitro)
-
This compound working solutions
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Treatment:
-
Neurotoxicity: To determine if this compound is toxic to neurons, treat the cultures with a range of this compound concentrations for 24-48 hours.
-
Neuroprotection: To assess neuroprotective effects, pre-incubate the cultures with various concentrations of this compound for a specified time (e.g., 1-2 hours) before co-incubating with a known neurotoxic agent for 24 hours.
-
-
MTT Incubation: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Analysis: Express cell viability as a percentage of the control (untreated) cultures.
Calcium Imaging Assay
This protocol outlines a method to investigate the effect of this compound on intracellular calcium dynamics in primary neurons using a fluorescent calcium indicator.
Materials:
-
Primary neuronal cultures on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Recording buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound working solutions
-
Stimulating agent (e.g., high potassium solution, serotonin, or other relevant agonist)
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Dye Loading: Incubate the neuronal cultures with the calcium indicator dye in recording buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with fresh recording buffer to remove excess dye and allow for de-esterification of the AM ester.
-
Baseline Recording: Mount the coverslip onto the microscope stage and perfuse with recording buffer. Record baseline fluorescence for a few minutes.
-
Stimulation and Treatment:
-
Apply a stimulating agent to elicit a calcium response and record the change in fluorescence.
-
After a washout period and return to baseline, pre-incubate the neurons with this compound for a defined period.
-
Re-apply the stimulating agent in the presence of this compound and record the fluorescence response.
-
-
Data Analysis: Analyze the fluorescence intensity changes over time. Quantify parameters such as peak amplitude, rise time, and decay time of the calcium transients.
Neurite Outgrowth Assay
This protocol provides a framework to assess the impact of this compound on neurite outgrowth in developing primary neurons.
Materials:
-
Newly plated primary neuronal cultures (e.g., 1-2 days in vitro)
-
This compound working solutions
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Treatment: Treat the developing neuronal cultures with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite outgrowth parameters such as the number of primary neurites, total neurite length, and the number of branch points per neuron.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Serotonin (5-HT) regulates neurite outgrowth through 5-HT1A and 5-HT7 receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound modulates GABA(A) current of rat central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies confirm this compound as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 7. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Cisplatin-Induced Pica Model in Rats to Test Ondansetron Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant and debilitating side effects of cancer treatment, with cisplatin (B142131) being a highly emetogenic chemotherapeutic agent. The evaluation of antiemetic drug efficacy is crucial for improving patient quality of life during chemotherapy. Since rats lack the physiological ability to vomit, the cisplatin-induced pica model is a well-established preclinical model to study CINV. Pica, the ingestion of non-nutritive substances like kaolin (B608303) (clay), is considered an analogue to emesis in rats.[1][2][3] This document provides detailed application notes and protocols for utilizing the cisplatin-induced pica model in rats to assess the efficacy of the 5-HT3 receptor antagonist, ondansetron.
This compound is a potent antiemetic medication that functions by selectively blocking serotonin (B10506) 5-HT3 receptors.[4] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[5] Cisplatin administration leads to the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT3 receptors, initiating the nausea and vomiting reflex.[5][6] By blocking these receptors, this compound effectively mitigates CINV.
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Rats should be individually housed in wire-mesh cages to allow for accurate measurement of kaolin and food intake, as well as collection of spillage.
-
Acclimatization: Animals should be allowed to acclimate to the housing conditions for at least one week prior to the start of the experiment. During this period, they should have free access to standard laboratory chow and water.
-
Light Cycle: Maintain a 12-hour light/12-hour dark cycle.
Materials and Reagents
-
Cisplatin (powder)
-
Saline solution (0.9% NaCl)
-
This compound hydrochloride
-
Kaolin (hydrated aluminum silicate)
-
Standard rat chow (powdered or pelleted)
-
Water
Preparation of Kaolin and Chow
-
Kaolin Pellets: If not commercially available, kaolin pellets can be prepared by mixing kaolin powder with water to form a thick paste, which is then molded into pellets and allowed to dry.
-
Food and Kaolin Presentation: Provide both standard chow and kaolin in separate, easily accessible containers that minimize spillage.
Experimental Design and Procedure
This protocol is designed to assess the ability of this compound to reduce cisplatin-induced kaolin consumption.
-
Group Allocation: Randomly assign rats to the following experimental groups (n=8-10 per group is recommended):
-
Vehicle Control: Receives saline instead of cisplatin and the vehicle for this compound.
-
Cisplatin Control: Receives cisplatin and the vehicle for this compound.
-
This compound Treatment: Receives cisplatin and this compound.
-
-
Baseline Measurements: For 3-5 days prior to drug administration, measure and record the daily consumption of kaolin, food, and water, as well as the body weight of each rat. This establishes a baseline for each animal.
-
Dosing and Administration:
-
This compound Administration: Administer this compound (e.g., 2 mg/kg, intraperitoneally - i.p.) or its vehicle 30-60 minutes before cisplatin administration.[7]
-
Cisplatin Administration: Administer cisplatin (e.g., 3 mg/kg or 6 mg/kg, i.p.) or saline to the respective groups.[2][7] A dose of 6 mg/kg typically induces a robust and acute pica response.[3]
-
-
Post-Dosing Measurements:
-
Continue to measure kaolin intake, food consumption, water intake, and body weight every 24 hours for at least 72 hours post-cisplatin injection.
-
Carefully collect and weigh any spilled kaolin and food to ensure accurate consumption data.
-
Data Analysis
-
Calculate the cumulative kaolin and food consumption for each animal over the observation period.
-
Calculate the change in body weight from baseline for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the differences between the experimental groups. A p-value of <0.05 is typically considered statistically significant.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing the cisplatin-induced pica model.
Table 1: Effect of this compound on Cisplatin-Induced Kaolin Consumption (g)
| Treatment Group | 0-24 hours | 24-48 hours | 48-72 hours |
| Vehicle Control | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.1 ± 0.06 |
| Cisplatin (6 mg/kg) | 5.8 ± 0.7* | 2.5 ± 0.5 | 1.0 ± 0.3 |
| Cisplatin + this compound (2 mg/kg) | 2.1 ± 0.4# | 1.8 ± 0.4 | 0.9 ± 0.2 |
Data are presented as mean ± SEM. *p<0.05 compared to Vehicle Control. #p<0.05 compared to Cisplatin Control.
Table 2: Effect of this compound on Body Weight Change (%) Following Cisplatin Administration
| Treatment Group | 24 hours | 48 hours | 72 hours |
| Vehicle Control | +1.5 ± 0.5 | +2.8 ± 0.6 | +4.0 ± 0.7 |
| Cisplatin (6 mg/kg) | -5.2 ± 0.8 | -8.9 ± 1.1 | -10.5 ± 1.3 |
| Cisplatin + this compound (2 mg/kg) | -4.8 ± 0.7 | -7.5 ± 1.0 | -9.2 ± 1.2 |
Data are presented as mean ± SEM. *p<0.05 compared to Vehicle Control. Note: this compound may not significantly prevent cisplatin-induced weight loss.[1]
Table 3: Effect of this compound on Food Intake (g) Following Cisplatin Administration
| Treatment Group | 0-24 hours | 24-48 hours | 48-72 hours |
| Vehicle Control | 22.5 ± 1.5 | 23.1 ± 1.8 | 22.8 ± 1.6 |
| Cisplatin (6 mg/kg) | 8.7 ± 1.2 | 12.3 ± 1.5 | 15.1 ± 1.7 |
| Cisplatin + this compound (2 mg/kg) | 10.2 ± 1.3 | 14.5 ± 1.6 | 17.3 ± 1.8 |
Data are presented as mean ± SEM. *p<0.05 compared to Vehicle Control.
Mandatory Visualizations
Signaling Pathway of Cisplatin-Induced Emesis and this compound's Mechanism of Action
Caption: Cisplatin-induced emesis pathway and this compound's site of action.
Experimental Workflow for Testing this compound in the Cisplatin-Induced Pica Model
Caption: Workflow for evaluating this compound in the rat pica model.
Logical Relationship of Key Components in the Pica Model
Caption: Key component relationships in the cisplatin-induced pica model.
References
- 1. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 2. Effects of this compound and [6]-gingerol on pica and gut microbiota in rats treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists injected into the area postrema inhibit cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Differential action of this compound and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surgical Implantation of Osmotic Pumps for Continuous Ondansetron Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the continuous delivery of the 5-HT3 receptor antagonist, Ondansetron, using surgically implanted osmotic pumps in preclinical research. This method allows for the maintenance of steady-state plasma concentrations of the drug, which is crucial for accurately assessing its therapeutic efficacy and pharmacokinetic profile, particularly in models of chemotherapy-induced nausea and vomiting.
Introduction
This compound is a potent antiemetic agent widely used in clinical practice. In preclinical research, traditional administration routes such as bolus injections (intravenous, intraperitoneal, or subcutaneous) can lead to fluctuating plasma concentrations, potentially confounding experimental results. Continuous delivery via osmotic pumps overcomes this limitation by providing consistent and predictable drug exposure over extended periods. This document outlines the necessary protocols for surgical implantation of these pumps and provides key data for experimental design.
Data Presentation
The following tables summarize quantitative data relevant to the continuous delivery of this compound in various animal models.
Table 1: Recommended this compound Dosage for Continuous Delivery in Animal Models
| Animal Model | Route of Administration | Recommended Daily Dose (mg/kg/day) | Primary Indication |
| Rat | Subcutaneous/Intraperitoneal | 0.1 - 1.0 | Chemotherapy-Induced Emesis/Nausea |
| Ferret | Subcutaneous/Intraperitoneal | 0.5 - 2.0 | Chemotherapy-Induced Emesis |
| Cat | Subcutaneous | 0.5 - 1.0 | Nausea and Vomiting |
| Dog | Subcutaneous | 0.1 - 1.0 | Chemotherapy-Induced Nausea and Vomiting |
Table 2: ALZET® Osmotic Pump Selection for this compound Delivery
| ALZET® Pump Model | Mean Pumping Rate (µL/hr) | Duration (days) | Reservoir Volume (µL) | Common Animal Models |
| 1003D | 1.0 | 3 | 100 | Mice |
| 1007D | 0.5 | 7 | 100 | Mice |
| 2001 | 1.0 | 7 | 200 | Mice, Rats |
| 2002 | 0.5 | 14 | 200 | Mice, Rats |
| 2004 | 0.25 | 28 | 200 | Rats |
| 2ML1 | 10.0 | 7 | 2000 | Rats, Ferrets, Cats, Dogs |
| 2ML2 | 5.0 | 14 | 2000 | Rats, Ferrets, Cats, Dogs |
| 2ML4 | 2.5 | 28 | 2000 | Rats, Ferrets, Cats, Dogs |
Table 3: Example this compound Concentration Calculation for Osmotic Pump
| Parameter | Value | Unit |
| Animal Model | Rat | - |
| Average Body Weight | 0.25 | kg |
| Desired Dose | 0.5 | mg/kg/day |
| Total Daily Dose | 0.125 | mg/day |
| Selected ALZET® Pump Model | 2002 | - |
| Pumping Rate | 0.5 | µL/hr |
| Daily Infusion Volume | 12 | µL/day |
| Required this compound Concentration | 10.42 | mg/mL |
Calculation: (Total Daily Dose) / (Daily Infusion Volume) = (0.125 mg/day) / (0.012 mL/day) = 10.42 mg/mL
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Pumps
Materials:
-
This compound hydrochloride powder
-
Sterile vehicle (e.g., 0.9% saline, sterile water)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in the sterile vehicle to achieve the desired concentration as calculated based on the animal's weight, desired dose, and the osmotic pump's flow rate (see Table 3 for an example).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C, protected from light, until pump filling. Studies have shown that this compound hydrochloride solutions are stable under these conditions.
Protocol 2: Surgical Implantation of Osmotic Pump (Subcutaneous)
Animal Model: Rat (This protocol can be adapted for other rodents)
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, hemostats)
-
Clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze
-
Wound clips or sutures
-
ALZET® osmotic pump filled with this compound solution
-
Beaker with sterile saline (37°C) for pump priming
Procedure:
-
Pump Priming: Prior to surgery, prime the filled osmotic pump by incubating it in sterile saline at 37°C for at least 4-6 hours. This ensures immediate drug delivery upon implantation.
-
Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane (B1672236) or another appropriate anesthetic. Once the animal is fully anesthetized, shave the fur from the dorsal mid-scapular region.
-
Cleanse the surgical site with an antiseptic solution, moving in a circular motion from the center outwards.
-
Incision: Make a small midline incision (approximately 1-1.5 cm) in the skin of the prepared area.
-
Pocket Formation: Insert a hemostat into the incision and bluntly dissect the subcutaneous tissue to create a small pocket large enough to accommodate the osmotic pump. The pocket should be created caudally from the incision.
-
Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal facing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative analgesia as per your institution's animal care guidelines. Check the incision site daily for signs of infection or inflammation.
Protocol 3: Evaluation of Antiemetic Efficacy in a Cisplatin-Induced Emesis Model
Animal Model: Ferret
Materials:
-
Ferrets
-
This compound-filled osmotic pumps
-
Observation cages with video recording capabilities
-
Data analysis software
Procedure:
-
Acclimation: Acclimate the ferrets to the observation cages for several days before the experiment.
-
Pump Implantation: Surgically implant the this compound-filled or vehicle-filled (control group) osmotic pumps subcutaneously 24 hours prior to cisplatin administration.
-
Cisplatin Administration: Administer a single intraperitoneal injection of cisplatin (e.g., 5-10 mg/kg) to induce emesis.
-
Observation: Immediately after cisplatin injection, place the ferrets in the observation cages and record their behavior for a predetermined period (e.g., 24-72 hours).
-
Data Analysis: Quantify the number of retches and vomits for each animal. Compare the emetic episodes in the this compound-treated group to the vehicle-treated control group to determine the antiemetic efficacy.
Mandatory Visualizations
Caption: this compound's 5-HT3 receptor antagonist signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ondansetron Dosage for Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ondansetron in preclinical animal studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key pharmacokinetic data to facilitate effective study design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended starting dose of this compound for my animal model?
A1: The optimal dose of this compound is highly dependent on the animal species, the route of administration, and the specific experimental model of nausea and vomiting. It is crucial to consult published literature for your specific model. However, the tables below provide a summary of reported dosages and pharmacokinetic parameters to guide your initial dose selection. A dose-response study is always recommended to determine the most effective dose for your specific experimental conditions.
Q2: I'm administering this compound orally to rats, but the effect seems low. Why might this be?
A2: The oral bioavailability of this compound in rats is very low, reported to be around 4-10%.[1][2] This is due to a significant first-pass metabolism in the liver and intestines.[1] If you are observing a limited effect, consider the following:
-
Increase the oral dose: Be mindful of potential side effects at higher concentrations.
-
Switch to a different route of administration: Subcutaneous (SC) or intravenous (IV) administration will result in higher bioavailability.[2] Intranasal administration has also been shown to be as effective as the intravenous route in rats.[3][4]
-
Vehicle selection: Ensure the vehicle used for oral administration is appropriate and does not interfere with absorption.
Q3: My animals are still showing signs of nausea (e.g., pica, conditioned taste aversion) even after this compound administration. What should I do?
A3: If you are still observing signs of nausea, consider the following troubleshooting steps:
-
Dosage and Timing: The dose of this compound may be insufficient, or the timing of administration relative to the emetic challenge may be suboptimal. Review your protocol and consider a dose-escalation study or adjusting the pre-treatment time.
-
Emetic Stimulus: The emetic stimulus you are using may be too strong for the this compound dose administered. Some emetic agents induce nausea through pathways not fully blocked by 5-HT3 receptor antagonists.
-
Alternative Mechanisms: Serotonin (B10506) signaling is not the only pathway that can stimulate nausea and vomiting.[5][6] If the nausea is not mediated by 5-HT3 receptor activation, this compound will be less effective. Consider the mechanism of your emetogen.
-
Behavioral Assessment: Ensure that the behaviors you are interpreting as nausea are specific and not general signs of distress or toxicity from the emetogen or this compound itself.[7]
Q4: Are there any known adverse effects of this compound in preclinical animal models?
A4: this compound is generally considered to have a good safety profile in preclinical studies.[8] At near-lethal doses, animals have shown subdued activity, ataxia, and convulsions.[9] Modest and transient increases in serum transaminases have also been observed.[9] In dogs, intravenous administration has been associated with a decrease in heart rate and a prolongation of the QT interval on an electrocardiogram.[10]
Q5: How should I properly store this compound for my experiments?
A5: this compound should be stored according to the manufacturer's instructions, typically at controlled room temperature between 36-86°F (2-30°C). The injectable form should be stored between 36-77°F (2-25°C). It is important to protect it from light and moisture.
Quantitative Data Summary
This compound Dosage and Pharmacokinetics in Preclinical Models
| Species | Route of Administration | Dosage Range | Bioavailability | Elimination Half-Life (t½) | Key Findings & Citations |
| Rat | Oral (PO) | 0.28 mg/kg - 20 mg/kg | 4% - <10% | ~10-30 minutes | Very low bioavailability due to high first-pass metabolism.[1][2][11][12] |
| Intravenous (IV) | 1 mg/kg - 20 mg/kg | 100% | ~10 minutes | Rapid clearance.[1][2][3] | |
| Intranasal | 1 mg/kg | ~100% | Similar to IV | Rapid and complete absorption, comparable to IV.[3][4] | |
| Transdermal | 0.1652 mg | 2.9x oral bioavailability | 5 hours (Tmax) | Enhanced bioavailability compared to oral route.[11][13] | |
| Dog | Oral (PO) | 0.5 mg/kg - 1 mg/kg q8-12h | <10% | 1.6 - 1.9 hours (IV) | Poor oral bioavailability.[14][15][16] |
| Intravenous (IV) | 0.5 mg/kg - 1 mg/kg q8-12h | 100% | 1.6 - 1.9 hours | Effective for treating nausea and vomiting from various causes.[14][17] | |
| Cat | Oral (PO) | 0.22 mg/kg - 0.5 mg/kg q8-12h | 32% | 1.18 ± 0.27 hours | Higher oral bioavailability than in rats and dogs.[2][16] |
| Subcutaneous (SC) | 0.4 mg/kg | 75% | 3.17 ± 0.53 hours | More bioavailable and longer half-life than oral administration.[2] | |
| Intravenous (IV) | 0.4 mg/kg | 100% | 1.84 ± 0.58 hours | Shorter half-life compared to subcutaneous administration.[2] |
Detailed Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
The ferret is considered a gold standard model for emesis research as it has a vomiting reflex similar to humans.[18][19]
Materials:
-
This compound
-
Saline (vehicle)
-
Ferrets (male, 1-1.5 kg)
-
Observation cages
Procedure:
-
Acclimatization: Acclimate ferrets to the observation cages for at least 2 hours daily for 3-4 days prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Pre-treatment: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, 30 minutes before cisplatin).
-
Emetic Challenge: Administer cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.
-
Observation: Observe the animals continuously for a set period (e.g., 4-6 hours) and record the following parameters:
-
Latency to the first vomit.
-
Number of retches.
-
Number of vomits.
-
Number of emetic episodes (a vomit or a series of retches).
-
-
Data Analysis: Compare the emetic parameters between the this compound-treated and vehicle-treated groups.
Protocol 2: Pica Model of Nausea in Rats
Rats do not vomit but exhibit pica (the consumption of non-nutritive substances like kaolin) in response to emetic stimuli, which is used as a surrogate marker for nausea.[7]
Materials:
-
This compound
-
Emetogen (e.g., cisplatin, apomorphine)
-
Kaolin (B608303) (in a feeding dish)
-
Standard rat chow
-
Rats (male, Sprague-Dawley or Wistar, 200-250 g)
-
Metabolic cages
Procedure:
-
Acclimatization: House rats individually in metabolic cages and acclimatize them to the presence of kaolin and chow for several days.
-
Baseline Measurement: Measure baseline food and kaolin intake for 24 hours before the experiment.
-
Pre-treatment: Administer this compound or vehicle via the desired route.
-
Emetogen Administration: Administer the emetogen at a pre-determined dose and route.
-
Measurement of Intake: Over the next 24-48 hours, measure the consumption of kaolin and chow at regular intervals.
-
Data Analysis: Calculate the amount of kaolin and chow consumed. A significant increase in kaolin intake relative to chow intake in the vehicle group is indicative of pica. Compare the intake between the this compound and vehicle groups to assess the anti-nausea effect.
Visualizations
This compound's Mechanism of Action
Caption: this compound blocks serotonin (5-HT3) receptors peripherally and centrally.
General Experimental Workflow for Anti-Emetic Studies
Caption: A generalized workflow for preclinical anti-emetic efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral, subcutaneous, and intravenous pharmacokinetics of this compound in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nasal absorption of this compound in rats: an alternative route of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: this compound and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: pre-clinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity and side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. The metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Plasma Concentrations of Oral this compound in Hospitalized Dogs Exhibiting Clinical Signs of Nausea [mdpi.com]
- 16. Zofran® for Dogs and Cats | PetPlace.com [petplace.com]
- 17. The use of this compound for the treatment of nausea in dogs with vestibular syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Ondansetron in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of Ondansetron in rat models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in rats?
A1: The poor oral bioavailability of this compound in rats, which is significantly lower than in humans, is primarily due to extensive first-pass metabolism in both the intestine and the liver.[1][2] After oral administration, a considerable portion of the drug is metabolized before it can reach systemic circulation.[1][2] Key enzymes involved in the metabolism of this compound include CYP1A1, CYP1A2, CYP3A, and CYP2D6.[1][2]
Q2: What are the baseline pharmacokinetic parameters for orally administered this compound in rats?
A2: The pharmacokinetic parameters of orally administered this compound solution in rats can vary slightly between studies and rat strains. However, representative data is provided in the table below. This baseline is crucial for evaluating the effectiveness of any new formulation aimed at improving bioavailability.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound in rats?
A3: Several advanced drug delivery systems have shown significant promise in enhancing the oral bioavailability of this compound in rats. These include:
-
Solid Self-Nanoemulsifying Granules (SSNEGs): These formulations improve drug solubilization and can enhance absorption through lymphatic pathways.[3][4][5][6]
-
Mucoadhesive Buccal Films: By adhering to the buccal mucosa, these films allow for direct absorption into the systemic circulation, bypassing first-pass metabolism.[3][7][8][9]
-
Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.
Q4: Are there alternative routes of administration that bypass the issues with oral delivery in rats?
A4: Yes, alternative routes have been successfully explored to improve the systemic exposure of this compound in rats. Transdermal and intranasal delivery systems have demonstrated significantly higher bioavailability compared to the oral route by avoiding first-pass metabolism.[10]
Troubleshooting Guides
Issue: Inconsistent or low Cmax and AUC values with standard oral this compound solution.
| Possible Cause | Troubleshooting Step |
| High First-Pass Metabolism | This is the most significant factor. Consider formulating this compound into a system that can bypass or reduce first-pass metabolism, such as mucoadhesive buccal films or a self-nanoemulsifying drug delivery system (SNEDDS).[3][4][5][6][7][8][9] |
| Poor Aqueous Solubility | While this compound HCl is water-soluble, its solubility can be a limiting factor for absorption. Employing solubility enhancement techniques like the use of co-solvents or formulating as a solid dispersion or SSNEGs can be beneficial.[11] |
| Gastrointestinal Degradation | Although this compound is relatively stable in gastric juices, encapsulation in nanoparticles can offer protection and improve absorption. |
| Experimental Variability | Ensure consistent dosing techniques (e.g., oral gavage volume and speed), fasting times for the rats, and blood sampling procedures. |
Issue: Difficulty in formulating a stable and effective advanced oral delivery system.
| Formulation Type | Common Problem | Troubleshooting Step |
| Solid Self-Nanoemulsifying Granules (SSNEGs) | Poor self-emulsification or precipitation of the drug upon dilution. | Screen different lipids, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable nanoemulsion. Construct pseudoternary phase diagrams to identify the optimal concentration ranges of the components.[3][4][5][6] |
| Mucoadhesive Buccal Films | Low mucoadhesive strength or rapid drug release. | Optimize the polymer concentration (e.g., Chitosan (B1678972), HPMC). The addition of a plasticizer can improve film flexibility. The choice and concentration of the mucoadhesive polymer are critical for controlling adhesion and release kinetics.[3][7][8][9] |
| Nanoparticles | Low encapsulation efficiency or particle aggregation. | Adjust the formulation parameters such as the drug-to-polymer ratio and the concentration of stabilizers. Optimize the preparation method (e.g., solvent evaporation, nanoprecipitation) to achieve the desired particle size and stability. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement | Rat Strain | Reference |
| Oral Solution | 0.28 | 58 ± 3.4 | 2 ± 0.2 | 246.25 ± 47.6 (AUC0-24) | Baseline | Wistar Albino | [10] |
| Solid Self-Nanoemulsifying Granules (SSNEGs) | Not Specified | 3.01-fold increase vs. pure drug | Not Specified | 5.34-fold increase vs. pure drug | 534% | Wistar | [3][4][5][6] |
| Mucoadhesive Buccal Film (in Rabbits) | Not Specified | Significantly greater than oral solution | Significantly greater than oral solution | Significantly greater than oral solution | Improved bioavailability confirmed | Not Applicable | [7] |
| Transdermal Invasomes Gel | 0.1652 mg (total dose) | 36 ± 2.9 | 5 ± 0.5 | 390.5 ± 5.2 (AUC0-24) | 2.9 times that of the oral route | Wistar Albino | [10] |
Experimental Protocols
Protocol 1: Preparation of Solid Self-Nanoemulsifying Granules (SSNEGs) of this compound
This protocol is based on the formulation described by Beg et al.[3][4][5][6]
Materials:
-
This compound Hydrochloride
-
Lipid: Capmul MCM
-
Surfactant: Labrasol
-
Co-surfactant: Tween 20
-
Porous Carriers: Sylysia 350, Sylysia 550, Sylysia 730, Neusilin™ US2
-
Distilled water
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various lipids, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Pseudoternary Phase Diagrams: To identify the nanoemulsification region, titrate mixtures of the lipid, surfactant, and co-surfactant with water. This helps in optimizing the concentration ratios.
-
Preparation of Liquid SNEDDS:
-
Dissolve the required amount of this compound in the selected lipid (Capmul MCM).
-
Add the surfactant (Labrasol) and co-surfactant (Tween 20) to the lipid phase and mix thoroughly using a vortex mixer at ambient temperature.
-
-
Thermodynamic Stability Studies: Subject the liquid SNEDDS formulation to heating-cooling cycles and centrifugation to ensure its stability.
-
Preparation of SSNEGs:
-
Place a known amount of the porous carrier (e.g., Neusilin™ US2) in a mortar.
-
Gradually add the optimized liquid SNEDDS to the carrier while mixing.
-
Triturate the mixture to obtain a damp mass.
-
Pass the damp mass through a sieve to form granules.
-
Dry the granules at room temperature.
-
Protocol 2: Preparation of Mucoadhesive Buccal Films of this compound
This protocol is adapted from the methodology described for the fabrication of chitosan-based buccal films.[7]
Materials:
-
This compound Hydrochloride
-
Mucoadhesive Polymer: Chitosan
-
Film-forming Polymer: Polyvinylpyrrolidone (PVP K30)
-
Plasticizer: Glycerin
-
Solvent: 1% v/v Acetic Acid
Methodology:
-
Preparation of Polymer Solution: Dissolve chitosan in a 1% v/v acetic acid solution to form a 2% w/v solution. Filter the solution to remove any undissolved particles.
-
Preparation of Drug Solution: In a separate container, dissolve this compound HCl and PVP K30 in a small amount of 1% v/v acetic acid. Add glycerin to this solution as a plasticizer.
-
Casting of Films:
-
Slowly add the drug solution to the chitosan solution with continuous stirring to ensure a homogenous mixture.
-
Pour the resulting solution into a petri dish or a suitable casting surface.
-
Allow the solvent to evaporate at room temperature for 24-48 hours until a thin, flexible film is formed.
-
-
Film Evaluation: Cut the film into desired sizes for in vitro and in vivo studies. Evaluate the films for thickness, drug content uniformity, mucoadhesive strength, and in vitro drug release.
Visualizations
Caption: Experimental workflow for developing and evaluating novel oral formulations of this compound.
Caption: The impact of first-pass metabolism on orally administered this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: this compound and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral buccoadhesive films of this compound: Development and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Development of solid self-nanoemulsifying granules (SSNEGs) of this compound hydrochloride with enhanced bioavailability potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo evaluation of chitosan buccal films of this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mucoadhesive buccal films of this compound hydrochloride: formulation and eval. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
Stability of Ondansetron in aqueous solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ondansetron in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound aqueous solutions to ensure long-term stability?
A1: For long-term stability, storing this compound solutions at refrigerated (4-5°C) or frozen (-20°C) temperatures is recommended.[1][2][3][4][5] Studies have shown that this compound at concentrations between 0.03 and 1 mg/mL in 0.9% sodium chloride or 5% dextrose injection remains stable for up to 14 days at 5°C and for up to three months at -20°C.[1][6] For room temperature storage (22-25°C), stability is generally maintained for up to 48 hours.[1][2][7] It is also crucial to protect the solution from light, as photolytic degradation can occur.[8]
Q2: Which aqueous solutions are compatible with this compound for experimental use?
A2: this compound hydrochloride is compatible and stable with several common intravenous fluids. These include 0.9% Sodium Chloride (Normal Saline), 5% Dextrose in water (D5W), and Lactated Ringer's solution.[1][2] Experiments have demonstrated that this compound retains over 90% of its initial concentration in these solutions under recommended storage conditions.[1][2]
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: The pH of the solution is a critical factor for this compound stability. The injection form is formulated at a specific pH to ensure both physical and chemical stability. Forced degradation studies show that this compound is susceptible to degradation under both acidic and alkaline conditions.[8] One study noted 15% degradation in acidic conditions and 14% in alkaline conditions under stress testing. Therefore, maintaining a stable pH, ideally close to that of the commercial formulation, is important for long-term experiments. Only minor changes in pH were observed in stability studies where this compound remained stable.[1][2]
Q4: Is this compound susceptible to photodegradation?
A4: Yes, this compound can be sensitive to light.[8] The commercial injection is recommended to be stored protected from light. Photolytic degradation has been observed in forced degradation studies, with one study showing a 3.29% decomposition after 3 hours of UV light exposure.[8] Another study noted that while the solid-state drug was stable, this compound solutions showed 30% degradation after 5 days of exposure to UV light. Therefore, it is best practice to protect this compound solutions from light during long-term storage and experiments.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a highly selective 5-HT3 receptor antagonist.[1][6][8] Its anti-emetic effect is mediated by blocking serotonin (B10506) (5-HT) from binding to 5-HT3 receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[1][2][8] By inhibiting these receptors, this compound blocks the initiation of the vomiting reflex.
Data Summary Tables
Table 1: Stability of this compound in Various Aqueous Solutions under Different Storage Conditions
| Concentration(s) | Vehicle | Storage Temperature | Duration | Stability Results (Remaining Concentration) | Reference(s) |
| 0.03, 0.3 mg/mL | 0.9% NaCl, 5% Dextrose | -20°C | 3 Months | >90% | [1][6] |
| 0.25, 0.5, 1, 2 mg/mL | 0.9% NaCl, 5% Dextrose | -20°C | 3 Months | >90% | [2] |
| 0.03, 0.3 mg/mL | 0.9% NaCl, 5% Dextrose | 5°C | 14 Days | >90% | [1][6] |
| 0.25, 0.5, 1 mg/mL | 0.9% NaCl, 5% Dextrose | 4°C | 14 Days | >90% | [2] |
| 0.024, 0.096 mg/mL | Lactated Ringer's | Refrigerated | 14 Days | >90% | [7] |
| 0.03, 0.3 mg/mL | 0.9% NaCl, 5% Dextrose | 25°C | 48 Hours | >90% | [1][6] |
| 0.25, 0.5, 1, 2 mg/mL | 0.9% NaCl, 5% Dextrose | 22-25°C | 48 Hours | >90% | [2] |
| 0.024, 0.096 mg/mL | Lactated Ringer's | Room Temperature | 14 Days | >90% | [7] |
| 0.24 mg/mL | Infusion Pump Reservoir | 30°C | 24 Hours | >90% | [3][5][7] |
| 2 mg/mL | Infusion Pump Reservoir | 30°C | 7 Days | >90% | [3][5][7] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference(s) |
| Acid Hydrolysis | 5 M HCl | 30 min | 80°C | Not specified, but degradation observed | |
| Acid Hydrolysis | Not specified | Not specified | Not specified | 4.16% | [8] |
| Alkaline Hydrolysis | 2 M NaOH | Not specified | 60-90°C | Degradation follows first-order kinetics | |
| Alkaline Hydrolysis | Not specified | Not specified | Not specified | 3.07% | [8] |
| Oxidation | 10% H₂O₂ | Not specified | 60-90°C | Degradation follows first-order kinetics | |
| Oxidation | Not specified | Not specified | Not specified | 2.18% | [8] |
| Thermal Degradation | Dry Heat Oven | 24 hours | 80°C | 3.82% | [8] |
| Photolytic Degradation | UV Light (365 nm) | 3 hours | Not specified | 3.29% | [8] |
| Photolytic Degradation | UV Light | 5 days | Not specified | 30% (in solution) |
Troubleshooting Guide
Problem: My this compound solution shows a precipitate after storage.
-
Possible Cause 1: Temperature Fluctuation. Occasionally, precipitation can occur at the stopper/vial interface, especially with temperature changes.
-
Solution: Before use, shake the vial vigorously to redissolve the precipitate. Visually inspect for complete dissolution.
-
-
Possible Cause 2: pH Shift. A significant change in the solution's pH can affect the solubility and stability of this compound hydrochloride.
-
Solution: Verify the pH of your solution. Ensure that any buffers used are stable at the storage temperature. For long-term studies, it is advisable to use a stable, buffered vehicle.
-
Problem: I am observing a faster-than-expected degradation of this compound in my experiment.
-
Possible Cause 1: Light Exposure. this compound is known to be light-sensitive, and exposure to ambient or UV light can accelerate its degradation.[8]
-
Solution: Always store this compound solutions in light-protecting containers (e.g., amber vials) or wrap the container with aluminum foil. Conduct experiments under reduced light conditions where possible.
-
-
Possible Cause 2: Incompatible Container Material. While stable in polypropylene (B1209903) syringes and polyolefin bags, interactions with other plastics or materials could potentially occur over long durations.[2]
-
Solution: Use containers made of materials known to be compatible with this compound, such as polypropylene or Type I glass.
-
-
Possible Cause 3: Extreme pH. The solution pH may have shifted into a range where this compound is unstable (highly acidic or alkaline).[8]
-
Solution: Measure the pH of your stock and final solutions. If necessary, adjust the pH to a more neutral range using a compatible buffer system.
-
Visualizations
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Troubleshooting logic for unexpected this compound degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for determining the concentration of this compound in an aqueous solution, adapted from several published stability studies.[1][8]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 20 mM Sodium Dihydrogen Phosphate (pH adjusted to 5.0) and acetonitrile (B52724) in a 65:35 (v/v) ratio. Another example is Methanol (B129727):Acetonitrile:Water (50:30:20 v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 249 nm or 284 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in a suitable solvent like methanol or the mobile phase.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 5, 10, 20, 40, 50 µg/mL).
3. Sample Preparation:
-
Withdraw an aliquot from your experimental this compound solution.
-
Dilute the sample with the mobile phase to a final concentration that falls within the range of your calibration curve.
4. Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.999.[8]
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
5. Calculation of Stability:
-
Calculate the percentage of the initial concentration remaining at each time point:
-
% Remaining = (Concentration at Time X / Initial Concentration at Time 0) * 100
-
-
A clinically significant loss of concentration is typically defined as a decrease to less than 90% of the initial concentration.[2]
Protocol 2: Forced Degradation Study
This protocol is designed to test the stability-indicating capability of an analytical method and identify potential degradation pathways.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 µg/mL in methanol).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with a strong acid (e.g., 5 M HCl) and heat (e.g., 80°C for 30 minutes). Cool and neutralize with a base (e.g., 5 M NaOH) before dilution and injection.
-
Alkaline Hydrolysis: Mix the drug solution with a strong base (e.g., 2 M NaOH) and heat (e.g., 80°C for a specified time). Cool and neutralize with an acid (e.g., HCl) before dilution and injection.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 10-30% H₂O₂) and keep at room temperature or heat for a specified time.
-
Thermal Degradation: Expose the solid drug powder or an aqueous solution to dry heat in an oven (e.g., 80°C for 24 hours).
-
Photolytic Degradation: Expose the drug solution in a transparent container to UV light (e.g., 365 nm) for a defined period (e.g., 3-5 hours).[8]
3. Analysis:
-
For each stress condition, prepare a sample by diluting the stressed solution with the HPLC mobile phase to the target concentration.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
-
The chromatogram should show adequate separation between the intact this compound peak and any peaks corresponding to degradation products. The method is considered stability-indicating if this separation is achieved.[8]
References
- 1. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. Emistat | 4 mg/5 ml | Oral Solution | ইমিস্টেট ৪ মি.গ্রা./৫ মি.লি. ওরাল সল্যুসন | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Troubleshooting Ondansetron precipitation in parenteral solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to ondansetron precipitation in parenteral solutions.
Troubleshooting Guide
Q1: I observed a precipitate after mixing this compound with another drug in an IV solution. What should I do?
A1: The immediate action is to discard the mixture, as the presence of a precipitate indicates a physical incompatibility that could affect drug efficacy and patient safety.[1] Do not administer the solution. The next step is to identify the cause of the precipitation by following a systematic troubleshooting workflow. This typically involves examining the pH of the mixture, the concentrations of the drugs, the diluent used, and any potential chemical interactions.
Q2: How can I investigate the cause of the observed precipitation?
A2: To investigate the cause of precipitation, consider the following factors:
-
pH of the Solution: this compound is a weak base (pKa = 7.4) and is more soluble in acidic conditions.[2] Its solubility decreases as the pH increases.[3] Mixing this compound with alkaline solutions can cause it to precipitate.[1][4][5]
-
Drug Incompatibility: this compound is incompatible with a number of other drugs.[6][7][8][9][10] For example, several sources report incompatibilities leading to precipitation when mixed with drugs like dexamethasone (B1670325) at certain concentrations.[1][11]
-
Concentration Effects: The concentration of both this compound and the co-administered drug can influence compatibility. Higher concentrations of some drugs, like 5-Fluorouracil, may cause this compound to precipitate.[12]
-
Diluent Choice: While this compound is generally stable in common IV fluids like 0.9% Sodium Chloride and 5% Dextrose, the choice of diluent can affect the pH of the final admixture and influence compatibility with other drugs.[6][13][14][15]
-
Temperature and Storage: While this compound has good stability at refrigerated and room temperatures, temperature can affect reaction rates and solubility, potentially influencing precipitation over time.[6][7][13][14][15]
A logical approach to troubleshooting is outlined in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in parenteral solutions?
A1: The most common cause of this compound precipitation is an increase in pH. This compound hydrochloride is formulated as an acidic solution to ensure its solubility. When mixed with alkaline solutions, the this compound free base can precipitate out of the solution.[1][4][5]
Q2: With which drugs is this compound known to be incompatible?
A2: this compound has been reported to be incompatible with a number of drugs, including but not limited to: acyclovir (B1169) sodium, allopurinol (B61711) sodium, aminophylline, amphotericin B, ampicillin (B1664943) sodium, amsacrine, azathioprine (B366305) sodium, cefamandole (B1668816) nafate, and cefepime (B1668827) hydrochloride.[9] It is crucial to consult compatibility databases and relevant literature before co-administering this compound with other medications.
Q3: Is this compound compatible with dexamethasone?
A3: The compatibility of this compound and dexamethasone is concentration-dependent. Precipitation has been observed when the amounts of dexamethasone and this compound exceed 8 mg and 16 mg, respectively, in a final volume of 50 ml.[11] However, in a larger volume of 100 ml, clear solutions were observed with up to 20 mg of dexamethasone and 16 mg of this compound.[11] It has also been noted that preservatives like benzyl (B1604629) alcohol in dexamethasone formulations can affect the compatibility of the admixture.[11]
Q4: What is the effect of pH on the solubility of this compound?
A4: this compound, being a weak base, exhibits pH-dependent solubility. Its solubility is significantly higher in acidic environments and decreases as the pH becomes more alkaline.[2][3][16] For instance, the aqueous solubility of this compound hydrochloride is 28.57 mg/ml at pH 2.0, but decreases to 20.00 mg/ml at pH 6.0.[17]
Q5: In which intravenous solutions is this compound stable?
A5: this compound is stable in several common large-volume parenteral solutions. These include 0.9% Sodium Chloride (Normal Saline), 5% Dextrose in water (D5W), and Lactated Ringer's solution.[13][14] Studies have shown that this compound at concentrations between approximately 24 and 96 micrograms/mL remains chemically stable in these solutions for extended periods under various storage conditions.[13][14]
Data Presentation
Table 1: Stability of this compound in Various Parenteral Solutions
| Diluent | This compound Concentration | Storage Temperature | Duration of Stability | Reference |
| 0.9% NaCl, D5W | 0.25 - 1 mg/ml | -20 °C | At least 90 days | [6][7][8] |
| 0.9% NaCl, D5W | 0.024 - 1 mg/ml | 4 °C | 14 days | [6][7][8] |
| 0.9% NaCl, D5W | 0.03 - 1 mg/ml | 22-25 °C (Room Temp) | 48 hours | [6][7][15] |
| Lactated Ringer's | 0.024 - 0.096 mg/ml | Room or Refrigerated | 14 days | [7][15] |
| Ringer's Injection | 0.016 mg/ml | 4 °C | 7 days | [6][7][8] |
Table 2: pH-Dependent Solubility of this compound Hydrochloride
| pH | Solubility (mg/mL) | Reference |
| 2.0 | 28.57 | [17] |
| 3.0 | 23.53 | [17] |
| 6.0 | 20.00 | [17] |
| 7.4 | 2.42 | [2] |
Experimental Protocols
Protocol for Assessing Physical and Chemical Compatibility of this compound with a Test Drug
This protocol outlines a general method for evaluating the compatibility of this compound with another parenteral drug.
1. Materials and Equipment:
- This compound injection
- Test drug injection
- Compatible intravenous diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose)
- Sterile glass vials or infusion bags (e.g., PVC or polyolefin)
- Syringes and needles
- pH meter
- High-Performance Liquid Chromatography (HPLC) system with a stability-indicating method for both drugs
- Particle size analyzer or light obscuration particle count tester
- Incubators/refrigerators set to desired temperatures (e.g., 4°C, 25°C)
2. Sample Preparation: a. Determine the desired concentrations of this compound and the test drug based on clinical relevance. b. In a sterile environment, prepare triplicate samples by adding the required volumes of this compound and the test drug to the infusion bags or vials containing the chosen diluent. c. Prepare control samples of this compound alone and the test drug alone in the same diluent. d. Record the initial appearance (color, clarity) and pH of all samples.
3. Storage and Observation: a. Store the prepared samples under desired conditions (e.g., refrigerated at 4°C and at room temperature 25°C, with and without light protection). b. Visually inspect the samples for any signs of physical incompatibility, such as precipitation, color change, haze, or gas formation, at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours).
4. Analytical Testing: a. At each time point, withdraw an aliquot from each sample. b. Measure the pH of the aliquot. c. Analyze the concentration of both this compound and the test drug using a validated, stability-indicating HPLC method. A significant loss of concentration is often defined as a decrease of more than 10% from the initial concentration.[13][14] d. Optionally, for a more detailed analysis of particulate matter, use a particle size analyzer to count and size any sub-visible particles.
5. Data Analysis: a. Tabulate the results of visual inspections, pH measurements, and HPLC concentration analysis for all samples at all time points. b. Compare the results of the combination samples to the control samples. c. Determine the physical and chemical compatibility based on the absence of precipitation or significant changes in color, clarity, pH, and drug concentration.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on in vitro permeation of this compound hydrochloride across porcine buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precipitation of this compound in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Chemical stability of this compound hydrochloride with other drugs in admixtures via parenteral; a review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 7. redalyc.org [redalyc.org]
- 8. Chemical stability of this compound hydrochloride with other drugs in admixtures via parenteral; a review [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Compatibility and Physical Properties of Dexamethasone-Ondansetron Intravenous Admixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Stability of this compound in large-volume parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of this compound in Large-Volume Parenteral Solutions | Semantic Scholar [semanticscholar.org]
- 15. sefh.es [sefh.es]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. pdf.hres.ca [pdf.hres.ca]
Ondansetron Technical Support Center: Identifying and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Ondansetron in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3] This receptor is a ligand-gated ion channel. When activated by serotonin, it allows the influx of cations (like Na⁺ and Ca²⁺), leading to neuronal depolarization.[4] this compound competitively binds to this receptor, preventing serotonin-mediated activation and subsequent signaling, which is the basis for its antiemetic effect.[1][3]
Q2: What are the known significant off-target effects of this compound?
A2: The most well-characterized off-target effects of this compound involve the blockade of cardiac ion channels. Specifically, it has been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel and cardiac sodium channels.[1] While interactions with other receptors like dopamine (B1211576) and muscarinic receptors have been investigated, this compound shows very low affinity for these sites.[2][5]
Q3: I am observing unexpected cardiac-related effects (e.g., arrhythmias) in my cellular or tissue-based assay. Could this be an off-target effect of this compound?
A3: Yes, it is possible. This compound is known to block hERG potassium channels, which can delay ventricular repolarization and prolong the QT interval.[6] This effect can manifest as arrhythmias in sensitive experimental systems. It is crucial to consider the concentration of this compound used, as these effects are dose-dependent.[7]
Q4: How can I differentiate between the on-target (5-HT3) and off-target effects of this compound in my experiment?
A4: To dissect the specific effects, you can employ several strategies:
-
Use a structurally different 5-HT3 antagonist: Employ another selective 5-HT3 antagonist (e.g., Granisetron) that has a different off-target profile. If the observed effect persists, it is more likely mediated by 5-HT3 receptor blockade.
-
Rescue experiments: If your assay allows, try to rescue the effect by adding an excess of the natural ligand, serotonin. This can help confirm competitive antagonism at the 5-HT3 receptor.
-
Utilize specific blockers for off-targets: If you suspect hERG channel blockade, for example, you can compare the effects of this compound to a specific hERG blocker (e.g., E-4031) in your assay.
-
Vary this compound concentration: Given the differences in affinity, on-target 5-HT3 effects should occur at much lower concentrations than off-target effects like hERG blockade. A dose-response curve can be very informative.
Q5: What are the typical concentrations at which this compound's off-target effects on ion channels become apparent?
A5: Off-target effects on cardiac ion channels are typically observed at micromolar concentrations. For instance, the IC50 for hERG channel blockade by this compound is in the sub-micromolar to low micromolar range, whereas its affinity for the 5-HT3 receptor is in the nanomolar range.
Data Presentation: this compound Binding Affinity and Functional Inhibition
The following table summarizes the quantitative data for this compound's interaction with its primary target and key off-targets.
| Target | Parameter | Value (nM) | Species | Assay Type |
| 5-HT3 Receptor | Ki | ~0.19 - 5 | Human/Rat | Radioligand Binding |
| hERG K+ Channel | IC50 | 810 | Human | Patch-clamp Electrophysiology |
| Cardiac Na+ Channel | IC50 | 88,500 | Human | Patch-clamp Electrophysiology |
| Dopamine D2 Receptor | Ki | >10,000 | Rat | Radioligand Binding |
| Muscarinic M1 Receptor | Ki | >10,000 | Rat | Radioligand Binding |
| Muscarinic M2 Receptor | Ki | >10,000 | Rat | Radioligand Binding |
| Muscarinic M3 Receptor | Ki | >10,000 | Rat | Radioligand Binding |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, cell type, and radioligand used.
Experimental Protocols
Protocol 1: 5-HT3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor using cell membranes expressing the receptor and a radiolabeled antagonist.
1. Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]-Granisetron or other suitable high-affinity 5-HT3 antagonist radioligand.
-
Non-specific Binding Control: 10 µM unlabeled Granisetron or this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, and scintillation counter.
2. Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT3 receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a Bradford or BCA assay.
3. Binding Assay Procedure:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control + 50 µL of radioligand + 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound + 50 µL of radioligand + 150 µL of membrane preparation.
-
-
The final concentration of the radioligand should be close to its Kd value.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Manual Whole-Cell Patch-Clamp Assay for hERG Channel Blockade
This protocol outlines the general steps to assess the inhibitory effect of this compound on hERG potassium channels expressed in a mammalian cell line.
1. Materials:
-
Cells: CHO or HEK293 cells stably expressing the human hERG channel.
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
2. Electrophysiology Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current, which is characteristic of hERG.
-
Once a stable baseline current is established, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the current at each concentration until a steady-state block is achieved.
-
Perform a final washout with the control external solution to check for reversibility of the block.
3. Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
Visualizations
Caption: this compound competitively blocks the 5-HT3 receptor.
Caption: Workflow for a 5-HT3 radioligand binding assay.
Caption: Decision tree for troubleshooting this compound effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacology and preclinical antiemetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound and teratogenicity in rats: Evidence for a mechanism mediated via embryonic hERG blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ondansetron Pharmacokinetic Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals investigating the pharmacokinetics of Ondansetron.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high inter-subject variability in our this compound plasma concentration data. What are the primary contributing factors?
High inter-subject variability is a known characteristic of this compound pharmacokinetics.[1] The main sources to investigate are:
-
Genetic Polymorphisms: The cytochrome P450 enzyme CYP2D6 is significantly involved in this compound metabolism.[2][3][4] Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genotype.[5][6][7] Ultrarapid metabolizers can have decreased exposure to this compound, potentially leading to reduced efficacy.[5][6]
-
Age: this compound clearance decreases with age.[5][8] Elderly subjects may exhibit a higher Cmax and AUC compared to younger individuals, often due to reduced hepatic function.[5][6] Conversely, clearance is higher in young children (7-12 years) but decreased in infants under 6 months.[5][6][8][9]
-
Hepatic Impairment: Since this compound is extensively metabolized in the liver (over 95%), any degree of hepatic insufficiency can significantly decrease its clearance and increase its half-life.[8][10][11][12] Dose adjustments are often necessary for patients with severe hepatic impairment.[10][12][13]
-
Drug-Drug Interactions: Concomitant administration of drugs that are inducers or inhibitors of CYP enzymes (specifically CYP3A4, CYP2D6, and CYP1A2) can alter this compound's clearance.[14][15] For example, potent CYP3A4 inducers like rifampin can significantly decrease this compound's AUC and half-life.[5]
-
Gender: Some studies have noted that plasma clearance is slightly slower in females than in males after weight adjustment.[8][10]
Q2: Should our study participants be in a fasted or fed state? How does food impact this compound bioavailability?
The effect of food on this compound bioavailability can vary.
-
Some studies report that a standard meal can slightly but significantly increase bioavailability.[13][16] One study noted an increase in AUC from 172.5 ng·h/mL in a fasted state to 201.4 ng·h/mL in a fed state.[16][17] This is generally not considered to be clinically significant for its antiemetic effect.[17]
-
Conversely, a recent study investigating a high-fat meal found that it reduced the Cmax and AUC of this compound compared to the fasted state.[18][19]
-
Recommendation: For consistency and to minimize variability, it is crucial to standardize the food intake status (either strictly fasted or after a standardized meal) across all study arms and participants. The timing of the meal relative to drug administration must be kept constant.
Q3: We are planning a study in a pediatric population. Are there specific pharmacokinetic considerations we should be aware of?
Yes, the pharmacokinetics of this compound in pediatric patients are different from adults and vary significantly with age.
-
Infants (< 6 months): This group has decreased clearance compared to older children, likely due to the immaturity of CYP3A4 enzymes.[5][6][9]
-
Young Children (e.g., 1-4 years): Clearance is often reduced in the youngest patients, with maturation models showing clearance increasing to adult values around 6-12 months.[9] A study in children aged 1-48 months showed clearance was reduced by 76%, 53%, and 31% for typical 1-month, 3-month, and 6-month-old patients, respectively.[9]
-
Older Children (e.g., 7-12 years): This group can have a higher clearance and volume of distribution, resulting in a shorter mean plasma half-life (around 2.5 hours) compared to adults.[8]
-
Dosing: Pediatric dosing is typically weight-based (e.g., 0.15 mg/kg).[12] However, simulations suggest that a lower dose (e.g., 0.1 mg/kg) in children younger than 6 months may produce exposure similar to a 0.15 mg/kg dose in older children.[9]
Q4: What is the most appropriate analytical method for quantifying this compound in plasma samples?
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for quantifying this compound in biological matrices like plasma.[20][21][22]
-
Advantages: It offers high sensitivity (Lower Limit of Quantification [LLOQ] as low as 0.25 ng/mL in plasma), specificity (using Multiple Reaction Monitoring), and requires a small sample volume (as little as 25-200 µL).[20][21]
-
Alternatives: HPLC with UV detection has also been used, but it is generally less sensitive than LC-MS/MS.[10][23]
Quantitative Data: Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters from various studies to illustrate the impact of different factors.
| Population/Condition | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Absolute Bioavailability (F) | Reference |
| Healthy Adults (Oral Tablet) | 8 mg | 26.3 | 1.79 | 166.0 | ~3.8 | ~60% | [16],[13] |
| Healthy Adults (Fasted) | 8 mg | - | - | 172.5 | - | - | [17],[16] |
| Healthy Adults (Fed) | 8 mg | - | - | 201.4 | - | - | [17],[16] |
| Healthy Adults (High-Fat Meal) | 8 mg | 29.78 (Fasted) vs. Lower (Fed) | Unchanged | 203.08 (Fasted) vs. Lower (Fed) | Unchanged | Reduced with high-fat meal | [18],[19] |
| Healthy Adults (Oral Tablet) | 24 mg | - | - | - | 6.2 - 6.5 | 65% | [1] |
| Healthy Adults (IV Infusion) | 24 mg | - | - | - | 6.2 - 6.5 | 100% | [1] |
| Healthy Adults (Rectal Suppository) | 24 mg | Lower vs. Oral | 4.42 | - | 6.2 - 6.5 | 29% | [1],[24] |
| Elderly (>75 years) | - | Increased | - | Increased | ~5.5 | Increased | [8],[6] |
| Pediatric (7-12 years) | - | - | - | - | ~2.5 | - | [8] |
| Patients with Severe Hepatic Impairment | - | - | - | Increased | Increased | - | [8],[12] |
Note: Values are often presented as mean ± S.D. and can vary significantly between studies.
Experimental Protocols
Protocol 1: Sample Human Pharmacokinetic Study Workflow
This protocol outlines a standard single-dose, crossover design for an oral formulation.
-
Subject Recruitment & Screening:
-
Recruit healthy, non-smoking volunteers within a specified age and BMI range.
-
Perform a full physical examination, ECG, and clinical laboratory tests (hematology, blood chemistry, urinalysis).
-
Obtain written informed consent.
-
Genotyping for CYP2D6 is recommended to stratify subjects and explain variability.
-
-
Study Design:
-
Use a randomized, two-period, two-sequence crossover design.
-
Subjects are randomly assigned to receive either the test or reference formulation in the first period.
-
A washout period of at least one week should separate the two periods.[25]
-
-
Dosing and Sample Collection:
-
Subjects should fast overnight for at least 8-10 hours before drug administration.[1][25]
-
Administer a single oral dose of this compound (e.g., 8 mg) with a standardized volume of water (e.g., 240 mL).
-
Collect venous blood samples into tubes containing an anticoagulant (e.g., K3EDTA).
-
A typical sampling schedule would be: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.[23]
-
-
Data Analysis:
-
Quantify this compound concentrations in plasma samples using a validated analytical method (see Protocol 2).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, t½) using non-compartmental analysis software.
-
Perform statistical analysis to compare the bioavailability between formulations.
-
Protocol 2: Quantification of this compound in Human Plasma via LC-MS/MS
This protocol is based on common liquid-liquid extraction (LLE) methods.
-
Preparation of Standards and Reagents:
-
Prepare stock solutions of this compound and a stable isotope-labeled internal standard (IS), such as this compound-D3, in methanol (B129727) or acetonitrile.[20][21]
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of this compound.
-
Reagents needed: LC-MS grade acetonitrile, ethyl acetate, and an alkalinizing agent (e.g., 1N Sodium Hydroxide or Borate Buffer pH 9).[21]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples, calibrators, and QCs on ice.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the IS working solution.[21]
-
Add 50 µL of 1N NaOH to alkalinize the sample. Vortex briefly.[21]
-
Add 1 mL of ethyl acetate, vortex vigorously for 1-2 minutes, and then centrifuge at >15,000 x g for 5 minutes.[21]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase. Vortex and centrifuge again.[21]
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., Gemini NX C18, 100 x 4.6 mm, 5 µm).[22]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[22]
-
Flow Rate: 0.5 mL/min.[22]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM).
-
This compound transition: m/z 294.3 → 170.0[22]
-
This compound-D3 (IS) transition: m/z 297.3 → 170.0 (example)
-
-
Visualizations
Caption: Primary metabolic pathway of this compound via CYP450 enzymes.
Caption: Workflow for a two-period crossover pharmacokinetic study.
References
- 1. hyperemesis.org [hyperemesis.org]
- 2. This compound — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. The polymorphic cytochrome P-4502D6 is involved in the metabolism of both 5-hydroxytryptamine antagonists, tropisetron and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 Genotype and Use of this compound and Tropisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: this compound and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Population pharmacokinetics of this compound: a covariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Pharmacokinetics & Drug Interactions | Study.com [study.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. drugs.com [drugs.com]
- 16. This compound absorption in adults: effect of dosage form, food, and antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. The effect of high-fat diet on the pharmacokinetics of this compound hydrochloride tablets in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An LC-ESI-MS/MS method for determination of this compound in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Solid phase extraction liquid chromatography mass spectrometry method with electrospray ionization for the determination of this compound in human plasma: Development and validation consideration - Arabian Journal of Chemistry [arabjchem.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Pharmacokinetics of Three Formulations of this compound HCl - Page 4 [medscape.com]
- 25. Pharmacokinetics and bioavailability study of two this compound oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Ondansetron for in vitro experiments
Welcome to the Technical Support Center for improving the solubility of Ondansetron for in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride is sparingly soluble in water and alcohol.[1][2][3][4] For organic solvents, it is soluble in methanol, and to varying degrees in ethanol, DMSO, and dimethylformamide (DMF).[5] It is considered very soluble in acidic solutions.[4]
Q2: I'm seeing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What is happening?
A2: This is a common issue. This compound is a weak base and its solubility is pH-dependent.[6] Precipitation can occur in alkaline solutions.[6][7] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into a buffered aqueous solution (like cell culture medium, often around pH 7.4), the drug may crash out of solution.
Q3: How can I prepare a stock solution of this compound for my cell culture experiments?
A3: The recommended method is to first dissolve this compound hydrochloride in an organic solvent like DMSO to create a concentrated stock solution.[5] This stock can then be serially diluted in your aqueous buffer or cell culture medium to the final desired concentration. It is crucial to add the DMSO stock to the aqueous solution slowly while vortexing to aid in dissolution and minimize precipitation.
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A4: While it can be cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.
Q5: For how long can I store my this compound solutions?
A5: For long-term storage, it is recommended to store this compound hydrochloride as a crystalline solid at -20°C, where it should be stable for at least two years.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in water or buffer. | This compound hydrochloride has low aqueous solubility.[1][2][3][4] | Prepare a stock solution in an organic solvent such as DMSO, where it is more soluble.[5] |
| Precipitate forms upon dilution of DMSO stock in aqueous media. | The pH of the final solution may be too high, causing the weakly basic drug to precipitate.[6][7] The concentration of this compound may be above its solubility limit in the final aqueous solution. | Add the DMSO stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing. Consider slightly acidifying your buffer if your experimental conditions permit. Perform serial dilutions to reach your final concentration. |
| Inconsistent results between experiments. | Degradation of this compound in aqueous solution. Inaccurate initial weighing of the compound. | Prepare fresh dilutions from your stock solution for each experiment.[5] Ensure your balance is properly calibrated and use a precise weighing technique. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1][2][3][4] |
| Distilled Water (37°C) | 0.724 mg/mL | [3] |
| Ethanol | Sparingly soluble | [1] |
| Ethanol | ~0.5 mg/mL | [5] |
| Methanol | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [5] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [5] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 329.8 g/mol for the hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 3.3 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Vortex the working solution gently to ensure homogeneity.
-
Add the appropriate volume of the working solution to your cell culture plates. Remember to include a vehicle control with the same final concentration of DMSO.
Visualizations
This compound Mechanism of Action: 5-HT3 Receptor Antagonism
Caption: this compound competitively blocks serotonin (5-HT) from binding to 5-HT3 receptors.
Experimental Workflow for this compound Solution Preparation
Caption: A step-by-step workflow for preparing this compound solutions for in vitro assays.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. This compound | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Fabrication and in vitro evaluation of mucoadhesive this compound hydrochloride beads for the management of emesis in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precipitation of this compound in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Ondansetron degradation under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of ondansetron under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence this compound degradation?
A1: this compound's stability is primarily influenced by pH, light exposure, and temperature. It shows significant degradation in basic and photolytic stress conditions when in a liquid state.[1][2][3] It is relatively stable under neutral, acidic, thermal, and oxidative stress conditions.[1][2][3]
Q2: How stable is this compound in common intravenous solutions?
A2: this compound hydrochloride in 5% dextrose injection or 0.9% sodium chloride injection is stable for extended periods under various storage conditions. Specifically, concentrations of 0.03 and 0.3 mg/mL remain above 90% of the original concentration for up to three months at -20°C, followed by up to 14 days at 5°C, and then 48 hours at 25°C.[4]
Q3: What are the expected degradation products of this compound?
A3: Forced degradation studies have identified several degradation products. Under basic hydrolysis and photolytic stress, a total of five degradation products have been characterized.[1][2] One specific impurity, Impurity D, is a known product of alkaline degradation.[2][5]
Q4: Can this compound be stored in polypropylene (B1209903) syringes?
A4: Yes, this compound hydrochloride (at concentrations of 0.25, 0.5, 1.0, and 2.0 mg/mL) is stable when stored in polypropylene syringes. It remains stable for up to three months at -20°C, followed by 14 days at 4°C, and 48 hours at 22-25°C.[6]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound solution is observed at room temperature.
-
Possible Cause: Exposure to light. This compound solutions are susceptible to photodegradation.[1][2][3][7]
-
Troubleshooting Step: Protect the solution from light by using amber-colored vials or by covering the container with aluminum foil.
Issue 2: Inconsistent results in stability studies under acidic or basic conditions.
-
Possible Cause: Neutralization step before analysis is not properly executed, affecting the HPLC analysis.
-
Troubleshooting Step: Ensure that the pH of the sample is neutralized to a suitable range for the HPLC column and mobile phase before injection. For acidic degradation samples, neutralize with an appropriate amount of NaOH, and for basic degradation samples, neutralize with HCl.[7]
Issue 3: Appearance of unknown peaks in the chromatogram during oxidative stress testing.
-
Possible Cause: this compound is sensitive to oxidative stress, leading to the formation of degradation products.[7]
-
Troubleshooting Step: Confirm the identity of the degradation products using techniques like LC-MS/MS.[1] This will help in understanding the degradation pathway and ensuring the analytical method is capable of separating all relevant species.
Experimental Protocols
Forced Degradation Studies
A common method to assess the stability of this compound is through forced degradation studies, which expose the drug to various stress conditions.
1. Acid Hydrolysis:
-
Dissolve 1 mg/mL of this compound in 0.1 M HCl.[8]
-
Reflux the solution for 20 minutes at 80°C.[8]
-
Cool the sample to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.[8]
-
Dilute to a suitable concentration for analysis.
2. Base Hydrolysis:
-
Dissolve 1 mg/mL of this compound in 0.1 N NaOH.[8]
-
Reflux the solution for a specified time at 80°C.[8]
-
Cool the sample to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.[8]
-
Dilute to a suitable concentration for analysis.
3. Oxidative Degradation:
-
Dissolve 1 mg/mL of this compound in 30% H₂O₂.[8]
-
Keep the solution at 80°C for a specified time.[8]
-
Cool the sample to room temperature.
-
Dilute to a suitable concentration for analysis.
4. Thermal Degradation:
-
Heat the solid drug powder at 80°C for 3 hours in a thermostat.[8]
-
Alternatively, heat a solution of the drug.
-
Dissolve or dilute the sample for analysis.
5. Photolytic Degradation:
-
Expose a solution of the drug (e.g., 1 mg/mL) to UV light (365 nm) for 3 hours.[8]
-
Analyze the sample.
HPLC Analysis Method
A stability-indicating HPLC method is crucial for separating this compound from its degradation products.
-
Column: Nava-Pak C18 column.[7]
-
Mobile Phase: A mixture of 20 mM KH₂PO₄ (pH 5.0) and acetonitrile (B52724) (65:35, v/v).[7]
-
Detection: UV detection at 284 nm.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
Data on this compound Degradation
The following tables summarize the quantitative data on this compound degradation under different stress conditions as reported in various studies.
Table 1: Degradation of this compound Hydrochloride under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl | 80°C | 30 min | ~16% | [7] |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 20 min | 4.16% | [8] |
| Alkaline Hydrolysis | 2 M NaOH | 80°C | 30 min | ~16% | [7] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | - | 3.07% | [8] |
| Oxidative Degradation | 10% H₂O₂ | 80°C | 30 min | ~51% | [7] |
| Oxidative Degradation | 30% H₂O₂ | 80°C | - | 2.18% | [8] |
| Thermal Degradation | Solid State | 80°C | 3 hours | 3.82% | [8] |
| Photolytic Degradation | Solution | UV light (365 nm) | 3 hours | 3.29% | [8] |
| Photolytic Degradation | Solution | UV light | 5 days | 30% | [7] |
| Thermal Degradation | Solution | Heat | 5 days | 12% | [7] |
Table 2: Stability of this compound Hydrochloride in Injectable Solutions
| Vehicle | Concentration (mg/mL) | Storage Condition | Duration | Remaining Concentration (%) | Reference |
| 5% Dextrose or 0.9% NaCl | 0.03 and 0.3 | -20°C | 3 months | >90% | [4] |
| 5% Dextrose or 0.9% NaCl | 0.03 and 0.3 | 5°C | 14 days | >90% | [4] |
| 5% Dextrose or 0.9% NaCl | 0.03 and 0.3 | 25°C | 48 hours | >90% | [4] |
| 5% Dextrose or 0.9% NaCl | 0.25, 0.5, 1.0, 2.0 | -20°C (in syringe) | 3 months | >90% | [6] |
| 5% Dextrose or 0.9% NaCl | 0.25, 0.5, 1.0, 2.0 | 4°C (in syringe) | 14 days | >90% | [6] |
| 5% Dextrose or 0.9% NaCl | 0.25, 0.5, 1.0, 2.0 | 22-25°C (in syringe) | 48 hours | >90% | [6] |
Visualizations
The following diagrams illustrate key workflows and relationships in managing this compound degradation.
Caption: Factors influencing this compound stability.
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for degradation issues.
References
- 1. Selective separation and characterization of the stress degradation products of this compound hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound hydrochloride in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Stability of this compound stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. jchps.com [jchps.com]
Technical Support Center: Refinement of Animal Models for Ondansetron's Antiemetic Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the refinement of animal models used in studying the antiemetic effects of Ondansetron.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we are trying to model in animals?
A1: this compound is a selective 5-HT3 receptor antagonist. It works by blocking serotonin (B10506) (5-hydroxytryptamine) from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem. Chemotherapy and other emetogenic stimuli cause the release of serotonin from enterochromaffin cells in the small intestine, which then activates these 5-HT3 receptors, triggering the vomiting reflex. This compound's antagonism of these receptors interrupts this signaling pathway.
Q2: Which animal model is considered the "gold standard" for studying chemotherapy-induced emesis (CIE) and this compound's effects?
A2: The ferret (Mustela putorius furo) is widely regarded as the gold standard for research on emesis, particularly for evaluating antiemetic drugs against chemotherapy-induced nausea and vomiting.[1][2] This is due to their well-developed emetic reflex, which is similar to that in humans.[3]
Q3: Rodents like rats and mice cannot vomit. How can they be used to study the anti-nausea effects of this compound?
A3: Since rodents lack an emetic reflex, researchers use surrogate behaviors to assess nausea-like states. The most common of these is "pica," which is the consumption of non-nutritive substances like kaolin (B608303) clay. An increase in kaolin consumption is considered indicative of gastrointestinal malaise and nausea.[4][5] Another method is Conditioned Taste Aversion (CTA), where an animal learns to avoid a novel taste that has been paired with a nausea-inducing substance.[4]
Q4: What is the most suitable animal model for studying motion sickness and the efficacy of this compound?
A4: The house musk shrew (Suncus murinus) is a well-established and sensitive model for studying motion sickness.[1][6][7] Unlike ferrets, which are not susceptible to motion sickness, Suncus murinus exhibits emesis when subjected to horizontal shaking.[1][2]
Q5: How can delayed emesis, which occurs 24-72 hours after chemotherapy, be effectively modeled in animals?
A5: Modeling delayed emesis has been a significant refinement in this field. Initially, high doses of cisplatin (B142131) (e.g., 10 mg/kg) in ferrets primarily induced an acute emetic phase.[8][9] By reducing the dose of cisplatin to 5 mg/kg, researchers were able to induce a biphasic emetic response in ferrets, with a distinct delayed phase that more closely mimics the clinical presentation in humans.[9][10][11] This lower-dose model allows for the evaluation of drugs against both acute and delayed emesis.[12] Methotrexate (B535133) has also been used to create a delayed emesis model in dogs.[13]
Troubleshooting Guides
Issue 1: High variability in the emetic response of ferrets to cisplatin.
-
Likely Causes:
-
Individual Animal Sensitivity: There can be significant inter-animal variation in the response to cisplatin.
-
Route of Administration: Intraperitoneal (i.p.) versus intravenous (i.v.) administration can affect the onset and intensity of emesis. Some studies suggest that i.p. administration may induce a more severe response.[14]
-
Animal Health and Stress: Underlying health issues or stress can influence the physiological response to the emetogen.
-
Acclimatization Period: Insufficient acclimatization to the housing and experimental conditions can lead to stress and variable results.
-
-
Recommended Solutions:
-
Increase Sample Size: To account for individual variability, ensure that group sizes are statistically appropriate.
-
Standardize Procedures: Maintain consistency in the route and timing of cisplatin and this compound administration.
-
Health Screening: Source animals from reputable suppliers and perform thorough health checks upon arrival.
-
Proper Acclimatization: Allow for an adequate period of acclimatization (at least one week) before the start of the experiment.
-
Use a Positive Control: Include a known antiemetic as a positive control to validate the model in each experiment.
-
Issue 2: this compound appears less effective in the delayed phase of cisplatin-induced emesis.
-
Likely Causes:
-
Different Pathophysiological Mechanisms: Delayed emesis is thought to involve different neurotransmitter pathways than acute emesis, with substance P and neurokinin-1 (NK1) receptors playing a more prominent role. While 5-HT3 receptors are key in the acute phase, their involvement in the delayed phase is less pronounced.[11]
-
Pharmacokinetics of this compound: this compound has a relatively short half-life, and a single dose may not provide sufficient coverage for the entire delayed phase.[7]
-
-
Recommended Solutions:
-
Combination Therapy: Investigate the co-administration of this compound with an NK1 receptor antagonist (e.g., aprepitant) and/or a corticosteroid like dexamethasone (B1670325). This combination has been shown to be more effective against both acute and delayed emesis.[8][12][15]
-
Modified Dosing Regimen: Administer this compound multiple times throughout the delayed phase observation period (e.g., three times per day) to maintain therapeutic concentrations.[12]
-
Use a Different Model: For studying mechanisms of delayed emesis, consider models that have shown a robust delayed phase, such as the low-dose cisplatin model in ferrets or the methotrexate model in dogs.[11][13]
-
Issue 3: Difficulty in inducing a consistent motion sickness response in Suncus murinus.
-
Likely Causes:
-
Inappropriate Motion Stimulus: The direction, frequency, and amplitude of the motion are critical. Vertical shaking is less effective than horizontal shaking.[16]
-
Habituation: Repeated exposure to the motion stimulus can lead to adaptation and a reduced emetic response.[1]
-
Strain Differences: There can be variations in sensitivity to motion sickness between different strains of Suncus murinus.[17]
-
-
Recommended Solutions:
-
Optimize Motion Parameters: Use mild reciprocal horizontal shaking. Frequencies between 0.5-3.0 Hz and amplitudes of 10-40 mm have been shown to be effective.[1] A common protocol uses 1 Hz frequency and 4 cm amplitude.[18]
-
Control for Habituation: Ensure an adequate washout period between experiments (e.g., 2 to 3 days) if animals are to be reused.[1] For single-point studies, use naive animals for each experimental group.
-
Standardize Animal Strain: Use a consistent and well-characterized strain of Suncus murinus known to be sensitive to motion stimuli.
-
Data Presentation
Table 1: Efficacy of this compound in the Ferret Model of Cisplatin-Induced Emesis
| Cisplatin Dose | This compound Dose (i.p.) | Observation Period | % Reduction in Retching and Vomiting | Study Reference |
| 10 mg/kg | 0.5 - 5 mg/kg (single dose) | ~4 hours | Effective antagonism | [15] |
| 5 mg/kg | 1 mg/kg (3x daily) | Day 1 (Acute) | 60-76% | [12] |
| 5 mg/kg | 1 mg/kg (3x daily) | Day 2 (Delayed) | 73-84% | [12] |
| 5 mg/kg | 1 mg/kg (3x daily) | Day 3 (Delayed) | 38-74% | [12] |
| 5 mg/kg | 1 mg/kg (3x daily) + Dexamethasone (1 mg/kg, 3x daily) | 3 Days | 100% (emesis abolished) | [12] |
| 5 mg/kg | N/A (Meta-analysis of 5-HT3 antagonists) | Day 1 (Acute) | 68% (45-91%) | [10][14] |
| 5 mg/kg | N/A (Meta-analysis of 5-HT3 antagonists) | Day 2 (Delayed) | 67% (48-86%) | [10][14] |
| 5 mg/kg | N/A (Meta-analysis of 5-HT3 antagonists) | Day 3 (Delayed) | 53% (38-68%) | [10][14] |
Table 2: Comparison of Antiemetic Efficacy in Different Animal Models
| Animal Model | Emetogenic Stimulus | Antiemetic | Key Findings | Study Reference |
| Ferret | Apomorphine (0.25 mg/kg, s.c.) | Domperidone (0.1 mg/kg, s.c.) | Abolished acute emesis | [19] |
| Dog | Apomorphine (100 µg/kg, s.c.) | Domperidone (0.2 mg/kg, i.v.) | Decreased emesis and tachycardia | [19] |
| Suncus murinus | High-dose Cisplatin | This compound | ID50 of 6.75 mg/kg (p.o.) | [20] |
| Suncus murinus | Motion | Scopolamine, Promethazine, Diphenhydramine | Decreased emetic effect | [1] |
| Rat | Cisplatin (6 mg/kg, i.p.) | Aprepitant/Ondansetron combination | Did not reverse pica (kaolin intake) | [21] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Acute and Delayed Emesis in the Ferret
-
Animal Model: Male ferrets (1-1.5 kg).
-
Acclimatization: House ferrets individually for at least one week before the experiment with free access to food and water.
-
Emetogen Administration: Administer cisplatin at a dose of 5 mg/kg intraperitoneally (i.p.). This dose is optimal for inducing both acute and delayed emesis.[8][11]
-
Antiemetic Administration:
-
Vehicle Control Group: Administer the vehicle for this compound (e.g., saline) at corresponding time points.
-
This compound Group: Administer this compound (e.g., 1 mg/kg, i.p.) at specified time points. For studying both acute and delayed phases, a regimen of three times daily for three days is effective.[12] The first dose should be given 30 minutes before cisplatin administration.
-
-
Observation:
-
Place each ferret in a transparent observation cage.
-
Continuously monitor and record the number of retches (rhythmic, spasmodic contractions of abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for 72 hours.
-
The acute phase is defined as 0-24 hours post-cisplatin, and the delayed phase is 24-72 hours post-cisplatin.
-
-
Data Analysis: Compare the total number of emetic episodes (retches + vomits) between the vehicle and this compound-treated groups for both the acute and delayed phases using appropriate statistical tests.
Protocol 2: Motion Sickness-Induced Emesis in Suncus murinus
-
Animal Model: Male Suncus murinus (house musk shrew).
-
Acclimatization: Acclimate animals to the laboratory conditions before the experiment.
-
Antiemetic Administration:
-
Vehicle Control Group: Administer the vehicle subcutaneously (s.c.) or per os (p.o.) 30 minutes before the motion stimulus.
-
This compound Group: Administer this compound at the desired dose 30 minutes before the motion stimulus.
-
-
Motion Stimulus:
-
Place the animal in a small cage on a horizontal shaker.
-
Subject the animal to reciprocal horizontal shaking at a frequency of 1 Hz with a 4 cm amplitude for a duration of 10-30 minutes.[18]
-
-
Observation:
-
Observe the animal continuously during the motion stimulus and for a defined period afterward.
-
Record the latency to the first vomit and the total number of vomiting episodes.
-
-
Data Analysis: Compare the latency and number of emetic episodes between the vehicle and this compound-treated groups.
Mandatory Visualization
Caption: this compound's antiemetic mechanism of action.
Caption: Workflow for evaluating this compound in the ferret CIE model.
Caption: Troubleshooting logic for high response variability.
References
- 1. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 3. scilit.com [scilit.com]
- 4. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 7. Pharmacokinetic modeling and Monte Carlo simulation of this compound following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of chemotherapy/radiotherapy-induced emesis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An interaction of this compound and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methotrexate produces delayed emesis in dogs: a potential model of delayed emesis induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The actions of this compound and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of various motion stimuli on motion sickness and acquisition of adaptation in Suncus Murinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of autonomic nervous system for development and suppression of motion sickness in Suncus murinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. daneshyari.com [daneshyari.com]
Accounting for Ondansetron's first-pass metabolism in study design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively account for ondansetron's first-pass metabolism in study design.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass metabolism of this compound and how does it affect its bioavailability?
A1: this compound undergoes extensive first-pass metabolism, primarily in the liver, after oral administration.[1][2] This process involves metabolic enzymes that chemically alter the drug before it reaches systemic circulation.[3][4] Consequently, the oral bioavailability of this compound is significantly reduced to approximately 60% in healthy individuals.[5][6][7] This means that only about 60% of the orally administered dose reaches the bloodstream in its active form. The bioavailability can be slightly higher in cancer patients, potentially due to alterations in metabolism.[6][8]
Q2: Which enzymes are primarily responsible for this compound's first-pass metabolism?
A2: this compound is metabolized by multiple cytochrome P450 (CYP) enzymes in the liver. The main isoforms involved are CYP3A4, CYP1A2, and CYP2D6.[5][9][10] While several enzymes contribute, CYP3A4 is considered to mediate the majority of its metabolism.[5][11] The involvement of multiple enzymes means that the inhibition or genetic deficiency of a single enzyme, like CYP2D6, may be compensated for by the others, resulting in little significant change in overall clearance.[10]
Q3: What are the major metabolites of this compound?
A3: The primary metabolic pathway for this compound is hydroxylation, leading to the formation of 7-hydroxythis compound and 8-hydroxythis compound.[5][8] These hydroxylated metabolites subsequently undergo phase II metabolism, specifically glucuronide conjugation or sulfation, to form inactive metabolites that are then excreted.[5][10]
Q4: Does this compound's first-pass metabolism show saturation at higher doses?
A4: Yes, the systemic bioavailability of this compound increases nonlinearly with increasing oral doses (from 8 mg up to 64 mg), which suggests that the first-pass metabolism can become saturated.[6] This saturation means that at higher doses, a larger fraction of the drug escapes metabolism in the liver and reaches systemic circulation.
Data Summary: Pharmacokinetic Properties of this compound
The following tables summarize key quantitative data related to this compound's pharmacokinetics and metabolism.
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration in Healthy Adults)
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~60% (Range: 50-70%) | [5][6][7][12] |
| Time to Peak Plasma Conc. (Tmax) | ~1.5 - 3.0 hours | [5][6][7] |
| Elimination Half-Life (t½) | ~3 - 6 hours | [5][7] |
| Plasma Protein Binding | 70% - 76% | [7][8] |
| Primary Route of Clearance | Hepatic Metabolism (~95%) | [7][8] |
| Unchanged Drug in Urine | < 10% | [5][8] |
Table 2: Key Cytochrome P450 Enzymes in this compound Metabolism
| Enzyme Family | Specific Isoform(s) | Role in Metabolism | Reference(s) |
| Cytochrome P450 | CYP3A4 | Major contributor to metabolism | [5][11] |
| CYP1A2 | Contributes to hydroxylation | [5][8][10] | |
| CYP2D6 | Substantial role in hydroxylation | [10][11][13] |
Visualizing this compound's Metabolism and Experimental Design
The following diagrams illustrate key processes and workflows relevant to studying this compound's metabolism.
References
- 1. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. First Pass Effect | Drug Metabolism & Pharmacology - Lesson | Study.com [study.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. ClinPGx [clinpgx.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Physiologically Based Pharmacokinetic Model to Predict Systemic this compound Concentration in Liver Cirrhosis Patients | MDPI [mdpi.com]
- 9. hyperemesis.org [hyperemesis.org]
- 10. This compound — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of cytochrome P450 (CYP) inducers and inhibitors on this compound pharmacokinetics in rats: involvement of hepatic CYP2D subfamily and 3A1/2 in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Drug-drug interaction potential of Ondansetron with anesthetic agents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the drug-drug interaction potential of ondansetron with commonly used anesthetic agents. The following resources are designed to assist researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary drug-drug interaction concerns when co-administering this compound with anesthetic agents?
The two main concerns are:
-
QT Interval Prolongation: this compound can prolong the QT interval, and this effect can be additive when used with other QT-prolonging drugs, including some volatile anesthetics like sevoflurane (B116992) and intravenous anesthetics like propofol (B549288).[1][2][3][4][5][6][7] This can increase the risk of developing Torsades de Pointes, a potentially fatal ventricular arrhythmia.[5][8]
-
Serotonin (B10506) Syndrome: Co-administration of this compound, a 5-HT3 receptor antagonist, with serotonergic anesthetic agents, particularly opioids like fentanyl, can increase the risk of serotonin syndrome.[4][8][9][10][11][12][13] This is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.[10][11]
Q2: Which anesthetic agents have a known interaction with this compound?
-
Sevoflurane: Co-administration can lead to a more significant prolongation of the QTc interval than with either drug alone.[1][2][3][4]
-
Propofol: While propofol itself can be associated with a lower incidence of postoperative nausea and vomiting (PONV), its co-administration with this compound may increase the risk of QT prolongation.[5][14] However, this compound has been shown to reduce the pain on injection of propofol.[12][15][16]
-
Fentanyl: The primary concern is the increased risk of serotonin syndrome due to the serotonergic activity of both drugs.[4][8][9][11][12][13][17][18][19]
-
Other Opioids (e.g., tramadol, meperidine): These also carry a risk of serotonin syndrome when combined with this compound.[4]
Q3: How is this compound metabolized, and how might this be affected by anesthetic agents?
This compound is extensively metabolized in the liver by multiple cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2D6, and CYP1A2.[3][20][21][22][23] Anesthetic agents that are also metabolized by these enzymes could potentially compete for metabolism, leading to altered plasma concentrations of either this compound or the anesthetic. For example, if an anesthetic agent inhibits CYP3A4, this compound levels could increase, potentially enhancing its effects and side effects.
Q4: Are there established guidelines for the co-administration of this compound and anesthetic agents?
While there are no specific universal guidelines for the co-administration of this compound with all anesthetic agents, general recommendations include:
-
Dose Limitation: The FDA recommends that no single intravenous dose of this compound should exceed 16 mg due to the risk of QT prolongation.[8][24] A 32 mg single IV dose should be avoided.[7][8]
-
ECG Monitoring: For patients with risk factors for QT prolongation (e.g., congenital long QT syndrome, electrolyte abnormalities), ECG monitoring is recommended when administering this compound, especially with other QT-prolonging drugs.[1][2][5][22][25]
-
Risk-Benefit Assessment: Clinicians should carefully weigh the benefits of PONV prophylaxis with this compound against the potential risks of drug interactions, particularly in high-risk patients.
Troubleshooting Guides
Problem: Unexpectedly large QTc interval prolongation observed in an in vivo animal study.
Possible Causes:
-
Synergistic Effect: The anesthetic agent used may have its own QT-prolonging effects that are synergistic with this compound.
-
Metabolic Inhibition: The anesthetic agent may be inhibiting the metabolism of this compound, leading to higher than expected plasma concentrations.
-
Electrolyte Imbalance: Anesthesia and surgery can lead to electrolyte disturbances (hypokalemia, hypomagnesemia), which can exacerbate QT prolongation.[8]
-
Incorrect Dosing: A calculation error may have resulted in a higher than intended dose of this compound or the anesthetic.
Troubleshooting Steps:
-
Review Anesthetic Properties: Check the known cardiac safety profile of the anesthetic agent used.
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to determine if they are within the expected range.
-
Monitor Electrolytes: Ensure that serum potassium and magnesium levels are within the normal range.
-
Dose Verification: Double-check all dose calculations and administration records.
-
Control Groups: Ensure you have appropriate control groups (vehicle, this compound alone, anesthetic alone) to isolate the interaction effect.
Problem: Inconsistent results in an in vitro hERG assay with this compound.
Possible Causes:
-
Compound Solubility: this compound may not be fully dissolved in the assay buffer, leading to inaccurate concentrations.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the hERG channels at the concentration used.
-
Unstable Recordings: The patch-clamp recordings may be unstable due to poor cell health or technical issues.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the stock solution and final assay concentrations for any precipitation. Consider using a different solvent or a lower concentration of the current solvent.
-
Vehicle Control: Run a vehicle control at the same concentration used for the this compound dilutions to ensure it has no effect on the hERG current.
-
Cell Viability: Assess the health of the cells used for the assay.
-
Seal Resistance: Ensure a high seal resistance (>1 GΩ) for stable patch-clamp recordings.[14]
-
Temperature Control: Maintain a stable temperature, as hERG channel kinetics are temperature-dependent.
Data Presentation
Table 1: Quantitative Data on this compound-Induced QTc Prolongation with Anesthetic Agents
| Anesthetic Agent | This compound Dose | Study Population | Mean QTc Prolongation (ms) | Reference |
| Sevoflurane | 0.15 mg/kg IV | Pediatric (3-12 years) | +6.7 (from sevoflurane alone baseline) | [2][4] |
| Sevoflurane | 4 mg IV | Adult | Significant prolongation vs. placebo (p < 0.00001) | [1] |
| Not Specified | 8 mg IV | Adult | Max mean difference from placebo: 6 msec | [7][26] |
| Not Specified | 32 mg IV | Adult | Max mean difference from placebo: 20 msec | [7][26] |
| Propofol | 4 mg IV | Adult | Increased risk of irregular heart rhythm | [5] |
Table 2: Incidence of Serotonin Syndrome with Fentanyl and a Serotonergic Agent
| Patient Group | Incidence of Serotonin Syndrome | Reference |
| Patients on a serotonergic agent receiving fentanyl | 0.09% | [17] |
| Patients on a serotonergic agent not receiving fentanyl | 0.005% | [17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on the hERG Potassium Channel
This protocol is a generalized procedure based on established methodologies for manual patch-clamp electrophysiology.[9][27][28]
1. Cell Culture:
-
Use a stable cell line expressing the hERG1a isoform of the potassium channel (e.g., CHO or HEK293 cells).
-
Culture cells in appropriate media and conditions to ensure optimal health and expression of the channel.
2. Solutions:
-
Internal Solution (Pipette Solution): Prepare a solution mimicking the intracellular ionic composition, typically containing high potassium and being low in chloride.
-
External Solution (Bath Solution): Prepare a solution mimicking the extracellular ionic environment, containing physiological concentrations of sodium, potassium, calcium, and magnesium.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serially dilute the stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤0.1%) and consistent across all test and control conditions.
3. Electrophysiological Recording:
-
Use a manual patch-clamp setup with an amplifier and data acquisition system.
-
Obtain whole-cell recordings from single cells.
-
Maintain a stable temperature (e.g., 36 ± 1 °C).
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.[14][16]
4. Data Acquisition and Analysis:
-
Establish a stable baseline recording of the hERG current in the external solution.
-
Apply the vehicle control to ensure it has no effect on the current.
-
Sequentially apply increasing concentrations of this compound.
-
At the end of each experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the recorded current is indeed from hERG channels.
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition at each concentration relative to the control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.[17][18][20][24][29]
1. Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality control samples on ice.
-
Aliquot a specific volume of plasma (e.g., 200 µL) into a microcentrifuge tube.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Alkalinize the sample by adding a basic solution (e.g., 1N NaOH) to ensure this compound is in its non-ionized form.
-
Add an organic extraction solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
2. Extraction:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). Use a gradient or isocratic elution method to separate this compound from other plasma components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard to ensure selectivity and sensitivity.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Mandatory Visualizations
Caption: Mechanism of QT prolongation by this compound and volatile anesthetics.
Caption: Pathophysiology of serotonin syndrome with this compound and fentanyl.
Caption: Experimental workflow for assessing this compound's hERG liability.
References
- 1. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celerion.com [celerion.com]
- 3. rfppl.co.in [rfppl.co.in]
- 4. The effect of sevoflurane and this compound on QT interval and transmural dispersion of repolarization in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound-induced QT interval prolongation in the prophylaxis of postoperative emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced QT prolongation among various age groups: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 10. A case report of suspected serotonin syndrome following administration of fentanyl - Rahiman - AME Medical Journal [amj.amegroups.org]
- 11. Serotonin syndrome: fentanyl and selective serotonin reuptake inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. A case of serotonin syndrome precipitated by fentanyl and this compound in a patient receiving paroxetine, duloxetine, and bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Management of serotonin syndrome (toxicity) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. rhochistj.org [rhochistj.org]
- 22. ECG monitoring for drugs known to prolong the QT interval (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 23. d-nb.info [d-nb.info]
- 24. An LC-ESI-MS/MS method for determination of this compound in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Use of Electrocardiogram Monitoring in Adult Patients Taking High-Risk QT Interval Prolonging Medicines in Clinical Practice: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. downloads.regulations.gov [downloads.regulations.gov]
- 27. metrionbiosciences.com [metrionbiosciences.com]
- 28. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 29. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of Ondansetron vs. Granisetron: An In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of the 5-HT3 receptor antagonists, Ondansetron and Granisetron (B54018).
This guide provides a detailed comparison of this compound and Granisetron, two widely used antiemetic agents, focusing on their in vivo performance. The information presented is curated from a range of preclinical and clinical studies to support researchers in drug discovery and development.
Introduction
This compound and Granisetron are selective serotonin (B10506) 5-HT3 receptor antagonists that form the cornerstone of antiemetic therapy, particularly in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Both drugs exert their effects by blocking the action of serotonin (5-HT) at 5-HT3 receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. While their primary mechanism of action is the same, differences in their pharmacokinetic and pharmacodynamic profiles can influence their clinical efficacy and duration of action.
Quantitative Comparison of Efficacy and Pharmacokinetics
The following tables summarize key quantitative data from various in vivo studies, providing a direct comparison of this compound and Granisetron across several critical parameters.
Table 1: Comparative Antiemetic Efficacy
| Parameter | This compound | Granisetron | Study Highlights |
| Complete Response (CINV, acute) | 58% (oral)[1] | 51% (IV)[1] | A study comparing a single 24 mg oral dose of this compound with a 10 µg/kg IV infusion of granisetron for highly emetogenic cisplatin (B142131) chemotherapy found this compound to be at least as effective.[1] |
| Complete Control of Acute Nausea | 35%[2] | 37.5%[2] | In a crossover study with Chinese patients, both drugs showed equivalent efficacy in controlling acute nausea and vomiting.[2] |
| Complete Control of Delayed Vomiting | 55%[2] | 52.5%[2] | Control of delayed nausea and vomiting was less satisfactory for both agents.[2] |
| Prevention of Cisplatin-Induced Vomiting (Dogs) | 100% inhibition | 100% inhibition | Both drugs completely inhibited acute vomiting induced by cisplatin in dogs.[3] |
| Inhibition of Cisplatin-Induced Nausea (Dogs) | Less effective | More effective | Granisetron was found to be more effective than this compound in inhibiting cisplatin-induced nausea in dogs.[3][4] |
Table 2: Pharmacokinetic and Receptor Binding Properties
| Parameter | This compound | Granisetron | Significance |
| Elimination Half-Life | ~3-5 hours[5] | ~8-12 hours[5] | Granisetron's longer half-life suggests a more sustained antiemetic effect.[5] |
| 5-HT3 Receptor Binding Affinity (pKi) | 8.70[6] | 9.15[6] | Granisetron exhibits a higher binding affinity for the 5-HT3 receptor. |
| 5-HT3 Receptor Antagonism (pA2) | 8.63[6] | 9.44[6] | The higher pA2 value for Granisetron indicates greater antagonist potency at the 5-HT3 receptor. |
| Mechanism of Action | Competitive antagonist[7][8] | Competitive antagonist[7] | Both drugs bind reversibly to the 5-HT3 receptor, competing with serotonin.[7][8] |
Signaling Pathway and Mechanism of Action
This compound and Granisetron are competitive antagonists of the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of this receptor by serotonin leads to the opening of the channel and depolarization of the neuron, triggering the vomiting reflex. By blocking this interaction, this compound and Granisetron prevent this signaling cascade.
Caption: Mechanism of action of 5-HT3 receptor antagonists in preventing chemotherapy-induced emesis.
Experimental Protocols
The following are representative in vivo experimental protocols for comparing the antiemetic efficacy of this compound and Granisetron. These protocols are based on methodologies described in the scientific literature.
Cisplatin-Induced Emesis in Dogs
This model is commonly used to evaluate the efficacy of antiemetic agents against highly emetogenic chemotherapy.
1. Animals:
-
Adult beagle dogs of either sex, weighing between 8-15 kg, are used.
-
Animals are fasted overnight before the experiment with free access to water.
2. Acclimatization and Baseline Observation:
-
Dogs are acclimatized to the experimental environment to minimize stress-related responses.
-
A baseline observation period of at least one hour is conducted to ensure no spontaneous emetic episodes occur.
3. Drug Administration:
-
Animals are divided into three groups: Control (vehicle), this compound, and Granisetron.
-
This compound (e.g., 1 mg/kg) or Granisetron (e.g., 60 µg/kg) is administered intravenously (IV) 30 minutes before the emetic challenge.[3] The control group receives a corresponding volume of saline.
4. Emetic Challenge:
-
Cisplatin (e.g., 3 mg/kg) is administered IV to induce emesis.
5. Observation and Data Collection:
-
Animals are continuously observed for a period of 8 hours following cisplatin administration.
-
The primary endpoints measured are:
-
The number of retches and vomits (emetic episodes).
-
The latency to the first emetic episode.
-
The presence of nausea-like behaviors (e.g., salivation, lip-licking).
-
6. Data Analysis:
-
The mean number of emetic episodes in each treatment group is compared to the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
The percentage of animals in each group with a complete response (zero emetic episodes) is calculated.
Doxorubicin-Induced Emesis in Ferrets
Ferrets are a well-established model for studying emesis due to their robust vomiting reflex.
1. Animals:
-
Male ferrets weighing 1-1.5 kg are used.
-
Animals are housed individually and fasted for 12 hours prior to the experiment.
2. Drug Administration:
-
Ferrets are randomly assigned to control, this compound, or Granisetron groups.
-
The antiemetic drugs or vehicle are administered intraperitoneally (IP) or intravenously (IV) at specified doses 30 minutes before the emetic agent.
3. Emetic Challenge:
-
Doxorubicin (e.g., 5-7 mg/kg) is administered IV to induce emesis.
4. Observation and Data Collection:
-
Ferrets are observed for a period of 4-6 hours.
-
The number of retches and vomits are recorded.
5. Data Analysis:
-
Statistical analysis is performed to compare the antiemetic efficacy of this compound and Granisetron against the control group.
Caption: A generalized experimental workflow for comparing the in vivo antiemetic efficacy of this compound and Granisetron.
Conclusion
Both this compound and Granisetron are highly effective 5-HT3 receptor antagonists for the prevention of nausea and vomiting. In vivo studies demonstrate that while both drugs are potent antiemetics, Granisetron exhibits a higher binding affinity for the 5-HT3 receptor and a longer plasma half-life, which may confer a more sustained duration of action.[5] Some preclinical evidence in canine models suggests Granisetron may be more effective against nausea.[3][4] However, clinical studies often show comparable efficacy, particularly for acute CINV. The choice between these agents in a research or clinical setting may be guided by factors such as the specific emetogenic challenge, the desired duration of antiemetic coverage, and pharmacokinetic considerations. The experimental protocols and comparative data presented in this guide provide a valuable resource for the continued investigation and development of antiemetic therapies.
References
- 1. Evidence that 5-hydroxytryptamine3 receptors mediate cytotoxic drug and radiation-evoked emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-dose oral granisetron has equivalent antiemetic efficacy to intravenous this compound for highly emetogenic cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic Effect of a Potent and Selective Neurokinin-1 Receptor Antagonist, FK886, on Cisplatin-Induced Acute and Delayed Emesis in Ferrets [jstage.jst.go.jp]
- 5. semanticscholar.org [semanticscholar.org]
- 6. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 7. Emetic liability testing in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ondansetron and Palonosetron: Receptor Binding Insights for Drug Development Professionals
A detailed analysis of the receptor binding characteristics of Ondansetron and Palonosetron (B1662849) reveals significant differences that underpin their distinct clinical profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their interaction with the 5-HT3 receptor, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound, a first-generation 5-HT3 receptor antagonist, and Palonosetron, a second-generation agent, are both pivotal in the management of nausea and vomiting, particularly in the context of chemotherapy. However, their efficacy, duration of action, and receptor interaction mechanisms diverge significantly. Palonosetron generally exhibits a much higher binding affinity for the 5-HT3 receptor and a considerably longer plasma half-life compared to this compound.[1][2] These differences are rooted in their molecular interactions with the receptor, with Palonosetron demonstrating unique allosteric binding properties.[3][4]
Quantitative Comparison of Receptor Binding Parameters
The following table summarizes the key receptor binding parameters for this compound and Palonosetron from various in vitro studies. A lower inhibitory constant (Ki) or dissociation constant (Kd) indicates a higher binding affinity.
| Parameter | This compound | Palonosetron | Key Observations |
| Binding Affinity (Ki) | 0.47 - 6.16 nM[5][6] | 0.04 - 0.35 nM[5][7] | Palonosetron consistently demonstrates a significantly higher binding affinity for the 5-HT3 receptor, with some reports suggesting it is over 30-fold higher than first-generation antagonists. |
| Dissociation Constant (Kd) | Not consistently reported | 0.15 nM (5-HT3AB)[8]0.34 nM (5-HT3A)[8] | The low nanomolar Kd values for Palonosetron further confirm its high affinity for different subtypes of the 5-HT3 receptor. |
| Binding Mechanism | Competitive antagonist[3] | Allosteric binding, positive cooperativity[4][5] | This compound competes with serotonin (B10506) for the same binding site, while Palonosetron binds to a different site on the receptor, influencing the binding of other ligands. |
| Dissociation Rate (koff) | 0.58 min⁻¹[9] | Very slow dissociation[5][8] | This compound dissociates from the receptor relatively quickly, whereas Palonosetron's slow dissociation contributes to its prolonged duration of action. |
| Plasma Half-life | ~4 hours[1][2] | ~40 hours[1][2] | The substantially longer half-life of Palonosetron is a key pharmacokinetic differentiator, allowing for less frequent dosing. |
Understanding the 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[10] Its activation by serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in initiating the vomiting reflex.
Upon binding of serotonin, the channel opens, allowing a rapid influx of cations (primarily Na+, K+, and Ca2+), which leads to depolarization of the neuron and the initiation of an excitatory signal.[10] 5-HT3 receptor antagonists like this compound and Palonosetron block this signaling cascade, thereby preventing nausea and vomiting.
Experimental Protocols for Receptor Binding Analysis
The determination of binding affinity and kinetics for 5-HT3 receptor antagonists is primarily achieved through radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay: A Competitive Approach
A common method to determine the binding affinity (Ki) of unlabeled drugs like this compound and Palonosetron is through a competitive radioligand binding assay. This involves competing the unlabeled drug against a radiolabeled ligand with known high affinity for the 5-HT3 receptor, such as [3H]granisetron.
Objective: To determine the inhibitory constant (Ki) of this compound and Palonosetron for the 5-HT3 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]granisetron.
-
Test Compounds: this compound and Palonosetron.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., unlabeled granisetron).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
Workflow:
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor membrane preparation with a fixed concentration of [3H]granisetron and varying concentrations of the unlabeled test compound (this compound or Palonosetron). Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled granisetron).
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR): A Real-Time Perspective
SPR is a label-free technique that can provide real-time data on the kinetics of drug-receptor interactions, including the association (k-on) and dissociation (k-off) rate constants.
Objective: To determine the association and dissociation rate constants for the binding of this compound and Palonosetron to the 5-HT3 receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified 5-HT3 receptor protein.
-
Test Compounds: this compound and Palonosetron.
-
Running buffer.
-
Immobilization reagents.
Workflow:
Procedure:
-
Immobilization: The purified 5-HT3 receptor is immobilized onto the surface of the sensor chip.
-
Association: A solution containing the analyte (this compound or Palonosetron) at a known concentration is flowed over the chip surface, and the binding to the immobilized receptor is monitored in real-time as a change in the SPR signal.
-
Dissociation: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the receptor is monitored.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the chip surface for the next injection.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed using appropriate binding models to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion for the Drug Development Professional
The distinct receptor binding profiles of this compound and Palonosetron have profound implications for their clinical application and for the development of future 5-HT3 receptor antagonists. Palonosetron's higher binding affinity and significantly slower dissociation rate are consistent with its longer duration of action and efficacy in preventing delayed chemotherapy-induced nausea and vomiting.[5][11] Its allosteric binding mechanism may also contribute to a more profound and sustained receptor inhibition.[4] In contrast, this compound's competitive and more rapidly reversible binding aligns with its shorter half-life and primary efficacy in acute emesis.
For researchers and drug development professionals, these findings underscore the importance of not only optimizing binding affinity but also considering the kinetic aspects of drug-receptor interactions. A slower dissociation rate can translate into a longer duration of therapeutic effect, potentially leading to improved patient compliance and outcomes. Furthermore, exploring allosteric modulation of the 5-HT3 receptor, as exemplified by Palonosetron, represents a promising avenue for the design of novel antiemetics with enhanced efficacy and differentiated clinical profiles. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of new chemical entities targeting the 5-HT3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 11. Comparison of Antiemetic Effectiveness of Palonosetron Versus this compound in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
Ondansetron's Anti-Inflammatory Potential in Experimental Colitis: A Comparative Analysis
For researchers and drug development professionals, the quest for novel anti-inflammatory agents for inflammatory bowel disease (IBD) is ongoing. Ondansetron, a selective 5-HT3 receptor antagonist widely known for its antiemetic properties, has emerged as a potential candidate due to its immunomodulatory effects. This guide provides a comparative analysis of this compound's anti-inflammatory efficacy in preclinical colitis models, supported by experimental data and detailed protocols.
This compound has demonstrated significant anti-inflammatory effects in animal models of colitis, comparable to the standard corticosteroid, dexamethasone (B1670325).[1][2] These effects are primarily mediated through the blockade of 5-HT3 receptors, which are involved in modulating immune responses in the gut.[1][3] Studies utilizing the trinitrobenzene sulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis models have shown that this compound can effectively reduce macroscopic and microscopic colonic damage, decrease inflammatory cell infiltration, and lower the levels of pro-inflammatory cytokines.[1][2][3]
Comparative Efficacy of this compound
The anti-inflammatory effects of this compound have been benchmarked against dexamethasone, a potent corticosteroid commonly used in IBD treatment. In a TNBS-induced colitis model in rats, this compound treatment resulted in a significant reduction in macroscopic and microscopic damage scores, as well as a marked decrease in the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration.[1][2] Furthermore, this compound significantly lowered the colonic levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study by Mousavizadeh et al. (2016) comparing the effects of this compound and dexamethasone in a TNBS-induced colitis model in rats.
Table 1: Effects on Macroscopic and Microscopic Damage Scores
| Treatment Group | Macroscopic Score (Mean ± SEM) | Microscopic Score (Mean ± SEM) |
| Control (Sham) | 0.17 ± 0.17 | 0.33 ± 0.21 |
| TNBS-Control | 4.17 ± 0.48 | 3.83 ± 0.31 |
| This compound (2 mg/kg) | 1.33 ± 0.33 | 1.50 ± 0.34 |
| Dexamethasone (1 mg/kg) | 1.17 ± 0.31 | 1.33 ± 0.33 |
*p < 0.001 vs. TNBS-Control
Table 2: Effects on Myeloperoxidase (MPO) Activity and Pro-inflammatory Cytokines
| Treatment Group | MPO Activity (U/g tissue; Mean ± SEM) | TNF-α (pg/mg protein; Mean ± SEM) | IL-1β (pg/mg protein; Mean ± SEM) | IL-6 (pg/mg protein; Mean ± SEM) |
| Control (Sham) | 1.5 ± 0.3 | 25.8 ± 4.5 | 18.5 ± 3.2 | 30.1 ± 5.1 |
| TNBS-Control | 7.8 ± 1.1 | 85.3 ± 12.1 | 75.2 ± 10.5 | 95.4 ± 13.2 |
| This compound (2 mg/kg) | 3.2 ± 0.5 | 40.1 ± 6.2 | 35.4 ± 5.8 | 45.2 ± 7.1 |
| Dexamethasone (1 mg/kg) | 2.8 ± 0.4 | 35.7 ± 5.5 | 30.8 ± 4.9 | 40.3 ± 6.3 |
*p < 0.001 vs. TNBS-Control
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of this compound is linked to the blockade of the 5-HT3 receptor, which in turn modulates downstream inflammatory pathways. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for inducing and evaluating colitis.
Caption: Proposed mechanism of this compound's anti-inflammatory action in colitis.
Caption: General experimental workflow for a TNBS-induced colitis model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols adapted from the study by Mousavizadeh et al. (2016).
TNBS-Induced Colitis Model in Rats
-
Animals: Male Wistar rats (220-250 g) are used. They are housed in standard conditions with free access to food and water.
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
Animals are lightly anesthetized (e.g., with ether).
-
A flexible catheter is inserted into the anus and advanced 8 cm into the colon.
-
A single dose of TNBS (50 mg/kg) dissolved in 0.25 mL of 50% ethanol (B145695) is instilled into the colon.
-
The rats are held in a head-down position for approximately 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
Treatment Groups:
-
TNBS-Control: Receive TNBS and a vehicle (e.g., saline) intraperitoneally (i.p.).
-
This compound: Receive TNBS and this compound (2 mg/kg, i.p.) daily.
-
Dexamethasone: Receive TNBS and Dexamethasone (1 mg/kg, i.p.) daily as a positive control.
-
Sham-Control: Receive an intrarectal administration of saline instead of TNBS and the vehicle i.p.
-
-
Duration: The treatment is administered daily for six consecutive days, starting two hours after the induction of colitis.
-
Assessment of Colonic Damage:
-
On day 7, animals are euthanized.
-
The distal 8 cm of the colon is excised, opened longitudinally, and cleaned.
-
Macroscopic Scoring: The colon is scored for inflammation based on the presence and severity of ulcers and inflammation.
-
Microscopic Scoring: A section of the colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological damage is scored based on the extent of inflammation, ulceration, and tissue damage.
-
-
Biochemical Analysis:
-
MPO Assay: A portion of the colonic tissue is homogenized and assayed for MPO activity to quantify neutrophil infiltration.
-
Cytokine Measurement: Another portion of the colonic tissue is homogenized, and the levels of TNF-α, IL-1β, and IL-6 are measured using specific ELISA kits.
-
Conclusion
The available preclinical data strongly suggest that this compound possesses significant anti-inflammatory properties in experimental models of colitis. Its efficacy is comparable to that of dexamethasone, a standard therapeutic agent. The mechanism of action appears to be mediated through the antagonism of 5-HT3 receptors, leading to a reduction in pro-inflammatory cytokine production and inflammatory cell infiltration. These findings highlight the potential of this compound as a therapeutic candidate for IBD. However, it is important to note that while these animal studies are promising, further research, including clinical trials, is necessary to validate these effects in humans.[4] Currently, this compound is not recommended for the primary treatment of IBD in clinical practice.[4]
References
- 1. Anti-inflammatory effect of this compound through 5-HT3 receptors on TNBS-induced colitis in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound through 5-HT3 receptors on TNBS-induced colitis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐HT3 receptors promote colonic inflammation via activation of substance P/neurokinin‐1 receptors in dextran sulphate sodium‐induced murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
A Comparative Guide to the Stereoselective Pharmacokinetics of R- and S-Ondansetron in Rats
For Researchers, Scientists, and Drug Development Professionals
Ondansetron, a potent 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. As a chiral molecule, it exists as two enantiomers, R- and S-ondansetron. Emerging research indicates that the pharmacokinetic profiles of these enantiomers differ significantly in rats, a finding with important implications for drug development and clinical efficacy. This guide provides a detailed comparison of the stereoselective pharmacokinetics of R- and S-ondansetron in rats, supported by experimental data and methodologies from published studies.
Executive Summary
Studies in rats have demonstrated that the pharmacokinetics of this compound are stereoselective, with notable differences in the disposition of the R- and S-enantiomers.[1] Following intravenous administration, R-ondansetron exhibits a longer half-life and greater systemic exposure (AUC) compared to S-ondansetron.[1] This suggests that R-ondansetron has the potential for development as a single-enantiomer drug, which could offer a more favorable pharmacokinetic profile.[1] It has been confirmed that no inversion between the R- and S-enantiomers occurs in rats.[1]
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters of R- and S-ondansetron in rats following intravenous administration of a 2.0 mg/kg dose.
| Pharmacokinetic Parameter | R-Ondansetron | S-Ondansetron |
| t1/2 (h) | Significantly longer | Significantly shorter |
| AUC (Area Under the Curve) | Significantly higher | Significantly lower |
| MRT (Mean Residence Time) | Significantly longer | Significantly shorter |
| CL (Clearance) | Significantly lower | Significantly higher |
| (Data sourced from a study by Duan et al., 2019)[1] |
Experimental Protocols
The data presented above was generated using rigorous experimental protocols, as detailed below.
Animal Studies
-
Animal Model: Wistar rats were utilized for the pharmacokinetic studies.[1]
-
Drug Administration: R-ondansetron and S-ondansetron were administered intravenously to the rats at a dosage of 2.0 mg/kg.[1] An alternative study investigated stereoselective pharmacokinetics following intragastric administration.[2]
Sample Collection and Analysis
-
Sample Collection: Blood samples were collected from the rats at various time points post-administration to characterize the plasma concentration-time profile of the enantiomers.
-
Enantiomer Separation and Quantification:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed to determine the plasma concentrations of R- and S-ondansetron.[1]
-
The stability of the this compound enantiomers in rat plasma was confirmed using chiral High-Performance Liquid Chromatography (HPLC).[1]
-
Another established method for the chiral separation of this compound enantiomers is High-Performance Capillary Electrophoresis (HPCE).[2] The electrophoretic medium consisted of a 50 mmol·L-1 H3PO4-TEA buffer (pH 2.77) with 4% HP-β-CD as a chiral selector.[2] Detection was performed using a DAD detector at 308 nm.[2]
-
-
Sample Preparation: Biological samples were typically prepared for analysis through alkalization and extraction with ethyl acetate.[2]
Pharmacokinetic Analysis
The collected plasma concentration-time data was analyzed using standard pharmacokinetic software to calculate key parameters such as the elimination half-life (t1/2), area under the plasma concentration-time curve (AUC), mean residence time (MRT), and clearance (CL).[1] Statistical analysis, such as the t-test, was used to determine the significance of the differences between the pharmacokinetic parameters of the R- and S-enantiomers.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for studying the stereoselective pharmacokinetics of R- and S-ondansetron in rats.
Caption: Experimental workflow for stereoselective pharmacokinetic analysis.
Signaling Pathways and Logical Relationships
The stereoselective disposition of this compound enantiomers is primarily attributed to differences in their metabolism. While the specific enzymes responsible for the differential metabolism in rats are a subject of ongoing research, it is known that this compound is metabolized by cytochrome P450 enzymes, including CYP2D and CYP3A subfamilies.[3]
Caption: Logical relationship of stereoselective metabolism and pharmacokinetics.
References
- 1. Pharmacokinetics of R-(-)this compound compared with that of S-(-)this compound in rats using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Determination of Two Enantiomers of this compound in Rat Plasma by HPCE and Their Stereoselective Pharmacokinetic Study in Rats [journal11.magtechjournal.com]
- 3. Gender differences in this compound pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Ondansetron
A comprehensive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Ondansetron. This guide provides a detailed comparison of the two methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research needs.
This compound is a potent antiemetic agent, and its accurate quantification in various matrices is crucial for pharmacokinetic studies, quality control, and clinical monitoring. Both HPLC with ultraviolet (UV) detection and LC-MS/MS are widely employed for this purpose. This guide presents a cross-validation of these two methods, highlighting their respective strengths and weaknesses through a detailed comparison of their performance characteristics.
Method Performance Comparison
The choice between HPLC and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following tables summarize the quantitative performance of both methods based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity Range | 2.5 - 75 µg/mL | 0.25 - 350 ng/mL (Plasma) | [1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.25 ng/mL (Plasma) | [1] |
| Limit of Detection (LOD) | 0.2559 µg/mL | Not explicitly stated, but significantly lower than HPLC | [3] |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) | < 15% (Intra- and Inter-assay) | [4][5] |
| Accuracy (% Recovery) | 98.61% - 102.50% | 94.7% - 113.5% | [3][5] |
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Sample Volume | Higher volume typically required | As low as 25 µL | [1] |
| Specificity/Selectivity | Good, but susceptible to interference from co-eluting compounds | Excellent, due to mass-based detection | [6] |
| Throughput | Generally lower due to longer run times | Higher, with shorter run times | [7] |
| Cost (Instrument & Consumables) | Lower | Higher | |
| Expertise Required | Moderate | High |
Table 2: General Comparison of HPLC-UV and LC-MS/MS for this compound Analysis.
Experimental Protocols
HPLC-UV Method
This protocol is a representative example for the determination of this compound in pharmaceutical dosage forms.
-
Instrumentation: Agilent Technologies 1260 Infinity Binary HPLC system with a UV detector.[4]
-
Column: C18 column (4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of buffer and acetonitrile (B52724) (e.g., 73:27 v/v), with the buffer being 0.1% formic acid in water adjusted to a specific pH.[2][4]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 314 nm.[8]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Tablets are powdered, and a quantity equivalent to 25 mg of this compound is dissolved in the mobile phase, sonicated, and diluted to the desired concentration. The final solution is filtered through a 0.45 µm filter before injection.[2]
LC-MS/MS Method
This protocol is a representative example for the determination of this compound in human plasma.[1]
-
Instrumentation: Sciex QTRAP 6500+ mass spectrometer coupled with a liquid chromatography system.[1]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[7]
-
MRM Transitions: For this compound: 294.1 → 170.0 (m/z); for the internal standard (this compound-D3): 297.1 → 173.1 (m/z).[7]
-
Sample Preparation (Liquid-Liquid Extraction):
Experimental Workflow Visualization
The following diagram illustrates a typical cross-validation workflow for comparing HPLC and LC-MS/MS methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound.
Conclusion
The cross-validation of HPLC and LC-MS/MS methods for the analysis of this compound reveals distinct advantages for each technique. HPLC-UV is a robust, cost-effective, and reliable method suitable for the analysis of bulk drug and pharmaceutical formulations where concentration levels are relatively high.[2][3][4] Its simplicity and lower operational cost make it an attractive option for routine quality control.
On the other hand, LC-MS/MS offers significantly superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in plasma or cerebrospinal fluid, where low concentrations of the drug need to be accurately measured in a complex biological matrix.[1][10] The ability to use small sample volumes is another critical advantage in clinical and preclinical research.[1] While the initial investment and operational complexity are higher, the performance of LC-MS/MS in terms of sensitivity and specificity is unparalleled for demanding applications. The selection of the appropriate method should, therefore, be guided by the specific analytical challenge at hand.
References
- 1. An LC-ESI-MS/MS method for determination of this compound in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. actapharmsci.com [actapharmsci.com]
- 4. ijms.co.in [ijms.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical considerations for quantification of this compound in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nano-ntp.com [nano-ntp.com]
- 9. benchchem.com [benchchem.com]
- 10. An LC-ESI-MS/MS method for determination of this compound in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Ondansetron and Second-Generation 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective in vitro comparison of the first-generation 5-HT3 receptor antagonist, Ondansetron, with prominent second-generation antagonists. The following sections detail their comparative binding affinities and functional potencies, supported by experimental data and detailed methodologies. Second-generation 5-HT3 antagonists, such as Palonosetron, generally exhibit a significantly higher binding affinity compared to first-generation antagonists like this compound.[1][2]
Quantitative Comparison of In Vitro Potency
The in vitro potency of 5-HT3 receptor antagonists is primarily determined by their binding affinity (Ki) to the receptor and their ability to inhibit receptor function (IC50). A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the receptor's function.[1] The table below summarizes the available in vitro data for this compound and key second-generation 5-HT3 antagonists.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound | 5-HT3 | 0.47 - 6.16 | ~907 (for receptor down-regulation) | [3H]granisetron | HEK293 cells | [1] |
| 5-HT3 | 8.70 (pKi) | - | [3H]GR65630 | Rat cortical membranes | [3] | |
| Palonosetron | 5-HT3A | 0.04 - 0.22 | - | [3H]granisetron | HEK293 cells | [1][4] |
| 5-HT3AB | 0.35 | 0.71 | [3H]granisetron | HEK293 cells | [4] | |
| 5-HT3 | 0.17 | - | Not Specified | Not Specified | [5] | |
| Granisetron (B54018) | 5-HT3 | 9.15 (pKi) | - | [3H]GR65630 | Rat cortical membranes | [3] |
| Ramosetron | 5-HT3 | 0.091 | - | Not Specified | Not Specified | [5] |
| Alosetron | 5-HT3 | ~0.36 | - | [3H]granisetron | HEK293 cells | [1] |
| Azasetron | 5-HT3 | - | 0.33 | Not Specified | Not Specified | [5] |
| Tropisetron | 5-HT3 | 5.3 | 70.1 ± 0.9 | Not Specified | Not Specified | [5] |
| Lerisetron | 5-HT3 | - | 810 | Not Specified | Not Specified | [5] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used, cell type, and assay buffer composition.[1]
Mechanism of Action: A Key Distinction
While both first and second-generation 5-HT3 antagonists block the action of serotonin (B10506) at 5-HT3 receptors, their mechanisms of interaction can differ significantly.[2] this compound acts as a competitive antagonist, with its binding being reversible.[2] In contrast, Palonosetron exhibits a higher binding affinity and engages in a unique allosteric interaction with the 5-HT3 receptor.[2][6] This allosteric binding, coupled with positive cooperativity, leads to a more prolonged and potent antagonism.[6] Furthermore, Palonosetron's binding can induce the internalization of the 5-HT3 receptor, which may contribute to its longer duration of action.[2]
Experimental Protocols
The determination of in vitro potency for 5-HT3 receptor antagonists primarily relies on two key experimental approaches: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of receptor activity (IC50).
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a drug for a receptor by measuring its ability to displace a known radiolabeled ligand that binds to the same receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[1][7]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]-Granisetron.[1][7]
-
Test Compounds: this compound and second-generation 5-HT3 antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[7]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron).[7]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.[4][7]
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells that are stably expressing the human 5-HT3A receptor.[7][8]
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.[7][8]
-
Centrifuge the homogenate to remove nuclei and cellular debris.[7]
-
Pellet the membranes by a second, higher-speed centrifugation.[7]
-
Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 100-200 µg/mL.[7]
-
-
Binding Assay:
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.[4][7]
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7][8]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Calcium Influx (for IC50 Determination)
This cell-based assay measures the ability of an antagonist to inhibit the function of the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of the 5-HT3 receptor by serotonin leads to an influx of cations, including calcium.
Objective: To determine the IC50 value of the test compounds by measuring their ability to inhibit serotonin-induced calcium influx.[1]
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., CHO-K1 or HEK293).[1]
-
Calcium-sensitive fluorescent dye: e.g., Indo-1 AM or Fluo-4 AM.[1]
-
Agonist: Serotonin (5-HT) to stimulate the receptor.[1]
-
Test Compounds: this compound and second-generation 5-HT3 antagonists.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) containing calcium.[1]
-
Fluorescence plate reader or flow cytometer. [1]
Methodology:
-
Cell Preparation:
-
Culture the cells to an appropriate density.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
-
Assay Performance:
-
Pre-incubate the cells with varying concentrations of the test compound or a vehicle control.
-
Stimulate the cells with a pre-determined concentration of serotonin (typically the EC80).
-
Measure the change in fluorescence intensity using a plate reader.
-
-
Data Analysis:
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams depict the 5-HT3 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and this compound in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Ondansetron and Novel Antiemetics in Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. For decades, the serotonin (B10506) 5-HT₃ receptor antagonist Ondansetron has been a cornerstone of antiemetic therapy. However, the landscape of CINV management is evolving with the emergence of novel antiemetics targeting different molecular pathways. This guide provides an objective comparison of the efficacy of this compound versus several novel antiemetics in development or recently approved, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Efficacy of Antiemetic Regimens
The following tables summarize the comparative efficacy of this compound-based regimens against those including novel antiemetics such as Netupitant/Palonosetron (NEPA), Rolapitant, and Olanzapine (B1677200). The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.
Table 1: Efficacy in Highly Emetogenic Chemotherapy (HEC)
| Treatment Arm | Trial/Study | Patient Population | Acute Phase CR (0-24h) | Delayed Phase CR (>24-120h) | Overall CR (0-120h) |
| This compound + Dexamethasone + Aprepitant | Hesketh et al. (NEPA pivotal trial) | HEC | 90.4% | 81.1% | 79.9% |
| NEPA + Dexamethasone | Hesketh et al. (NEPA pivotal trial) | HEC | 98.5% | 90.4% | 89.6% |
| This compound + Dexamethasone + Fosaprepitant | MAGIC Trial (APF530) | HEC (Cisplatin stratum) | Not Reported | 54.7% | Not Reported |
| APF530 + Dexamethasone + Fosaprepitant | MAGIC Trial (APF530) | HEC (Cisplatin stratum) | Not Reported | 65.3% | Not Reported |
| This compound + Dexamethasone | Sudanese Study (Olanzapine) | HEC/MEC | 71.6% | 30.9% | 25.9% |
| Olanzapine + this compound + Dexamethasone | Sudanese Study (Olanzapine) | HEC/MEC | 86% | 72% | 66% |
Table 2: Efficacy in Moderately Emetogenic Chemotherapy (MEC)
| Treatment Arm | Trial/Study | Patient Population | Acute Phase CR (0-24h) | Delayed Phase CR (>24-120h) | Overall CR (0-120h) |
| Palonosetron + Dexamethasone | Aapro et al. (NEPA pivotal trial) | MEC (AC regimen) | 85.0% | 69.5% | 66.6% |
| NEPA + Dexamethasone | Aapro et al. (NEPA pivotal trial) | MEC (AC regimen) | 88.4% | 76.9% | 74.3% |
| Granisetron + Dexamethasone (Control) | Rolapitant Phase 3 Trial | MEC | 80.3% | 61.6% | 57.8% |
| Rolapitant + Granisetron + Dexamethasone | Rolapitant Phase 3 Trial | MEC | 83.5% | 71.3% | 68.6% |
Table 3: Efficacy in Breakthrough CINV
| Treatment Arm | Trial/Study | Patient Population | Primary Endpoint Met (24h) | Primary Endpoint Met (48h) |
| This compound Infusion | Nakagaki et al. | HSCT | 6% | 6% |
| Olanzapine | Nakagaki et al. | HSCT | 45% | 64% |
| Palonosetron | Nakagaki et al. | HSCT | 18% | 18% |
Signaling Pathways in Emesis
The mechanisms of action for this compound and novel antiemetics involve distinct signaling pathways that converge on the vomiting center in the brainstem.
This compound: 5-HT₃ Receptor Antagonism
This compound is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT₃) receptor.[1] Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin.[2] This serotonin binds to 5-HT₃ receptors on vagal afferent nerves, initiating an emetic signal to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem.[1] this compound blocks this interaction, thereby preventing the initiation of the emetic reflex.[1] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation leads to an influx of cations, causing neuronal depolarization.[3]
Novel Antiemetics: Targeting New Pathways
Neurokinin-1 (NK-1) Receptor Antagonists (e.g., Netupitant, Rolapitant, Aprepitant): These agents block the binding of Substance P, a neuropeptide, to the NK-1 receptor in the brain.[4][5][6] The Substance P/NK-1 receptor pathway is a key mediator of both acute and, particularly, delayed CINV.[4][5][6] Activation of the NK-1 receptor, a G protein-coupled receptor, triggers downstream signaling cascades involving protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to neuronal excitation and emesis.[4][5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. NEPA Superior to Palonosetron in CINV Prevention [theoncologynurse.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The use of olanzapine as an antiemetic in palliative medicine: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ondansetron's Neurogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ondansetron's role in neurogenesis, supported by experimental data. Current research indicates that this compound, a 5-HT3 receptor antagonist, does not directly promote neurogenesis but rather modulates it, notably by inhibiting neurogenesis induced by other agents like the antidepressant fluoxetine (B1211875). This suggests a nuanced role for the 5-HT3 receptor in the complex process of generating new neurons.
Comparative Analysis of 5-HT3 Receptor Antagonists on Neurogenesis
Direct comparative studies on the neurogenic effects of various 5-HT3 receptor antagonists are limited. However, individual studies on this compound, Granisetron (B54018), and Tropisetron (B1223216) provide insights into their distinct effects on neuronal processes. While this compound has been shown to block fluoxetine-induced neurogenesis, other antagonists have been investigated for their impact on cognitive functions and neuroprotection, which may be indirectly related to neurogenesis.
| Drug | Target | Key Findings on Neurogenesis and Related Processes | Animal Model | Reference |
| This compound | 5-HT3 Receptor Antagonist | Blocks the increase in neural stem cell proliferation and immature neuron numbers in the hippocampus induced by fluoxetine.[1] | Adult Rats | Varea et al., 2023 |
| Improves performance in spatial navigation tasks, suggesting cognitive enhancement.[2] | Rats | Stewart & Starr, 1995 | ||
| Granisetron | 5-HT3 Receptor Antagonist | May impair spatial learning.[3] | Rats | Zarrindast et al., 2002 |
| Shown to have neuroprotective properties in a model of radiation-induced brain damage. | Rats | Atilli et al., 2022 | ||
| Enhances memory in passive avoidance tasks.[4] | Mice | Mondadori et al., 1991 | ||
| Tropisetron | 5-HT3 Receptor Antagonist & α7-nAChR Partial Agonist | Ameliorates spatial memory impairment induced by chronic cerebral hypoperfusion.[5] | Rats | Reisi et al., 2020 |
| Exhibits neuroprotective effects against glutamate-induced excitotoxicity.[6] | Pig Retinal Ganglion Cells (in vitro) | Osborne et al., 2005 | ||
| Improves cognitive and sensory gating deficits in schizophrenia patients.[7] | Humans | Hong et al., 2018 |
Experimental Protocols
Key Experiment: Investigating the Role of the 5-HT3 Receptor in Fluoxetine-Induced Adult Hippocampal Neurogenesis
This protocol is based on the methodology described by Varea et al. (2023)[1].
Objective: To determine the effect of this compound on the pro-neurogenic effects of fluoxetine in the adult rat hippocampus.
Animals: Adult male Wistar rats.
Treatment Groups:
-
Control: Saline solution.
-
Fluoxetine: Fluoxetine (5 mg/kg/day).
-
This compound: this compound (1 mg/kg/day).
-
Fluoxetine + this compound: Co-administration of fluoxetine (5 mg/kg/day) and this compound (1 mg/kg/day).
Administration: All treatments were administered via oral gavage for 28 days.
Neurogenesis Assessment:
-
Cell Proliferation Marker: Ki-67 immunohistochemistry to label actively dividing cells in the subgranular zone (SGZ) of the dentate gyrus.
-
Immature Neuron Marker: Doublecortin (DCX) immunohistochemistry to label newly generated, immature neurons in the SGZ.
-
Microscopy and Quantification: Fluorescent microscopy was used to visualize the labeled cells, and stereological methods were employed to quantify the number of Ki-67 and DCX positive cells.
Statistical Analysis: Analysis of variance (ANOVA) followed by post-hoc tests to compare the mean number of labeled cells between the different treatment groups.
Visualizations
Experimental Workflow
Caption: Workflow of the in vivo experiment to validate this compound's effect.
Signaling Pathway: Modulation of Hippocampal Neurogenesis by the 5-HT3 Receptor
The precise signaling cascade through which the 5-HT3 receptor modulates neurogenesis is an active area of research. However, existing evidence suggests a model where serotonin (B10506) (5-HT), by acting on 5-HT3 receptors on neural progenitors, can influence their proliferation and differentiation. This compound, by blocking this receptor, can inhibit these effects. Some studies also suggest a potential downstream involvement of growth factors like Insulin-Like Growth Factor 1 (IGF-1) in 5-HT3 receptor-mediated neurogenesis, particularly in the context of exercise.[8]
Caption: 5-HT3 receptor's role in modulating hippocampal neurogenesis.
References
- 1. Fluoxetine increased adult neurogenesis is mediated by 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves cognitive performance in the Morris water maze spatial navigation task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of intrahippocampal injections of ritanserin (5HT2A/2C antagonist) and granisetron (5HT3 antagonist) on learning as assessed in the spatial version of the water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memory enhancing effects of granisetron (BRL 43694) in a passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropisetron But Not Granisetron Ameliorates Spatial Memory Impairment Induced by Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tropisetron as a neuroprotective agent against glutamate-induced excitotoxicity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-day tropisetron treatment improves cognitive deficits and P50 inhibition deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Exercise-induced Hippocampal Neurogenesis and Antidepressant Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ondansetron's Side Effect Profile with Other Antiemetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Ondansetron, a selective 5-HT3 receptor antagonist, with other commonly used antiemetic agents from different drug classes. The information presented is collated from a range of clinical trials and pharmacological studies to support evidence-based decision-making in research and drug development.
Executive Summary
This compound is a cornerstone in the management of nausea and vomiting, particularly in chemotherapy-induced and postoperative settings. Its efficacy is attributed to the selective blockade of serotonin (B10506) 5-HT3 receptors. While generally well-tolerated, this compound is not without side effects. This guide offers a comparative analysis of its adverse effect profile against other major antiemetic classes: dopamine (B1211576) D2 receptor antagonists, neurokinin-1 (NK1) receptor antagonists, and H1 receptor antagonists (antihistamines). The comparison highlights differences in common side effects such as headache, constipation, and dizziness, as well as more serious adverse events like QT interval prolongation and extrapyramidal symptoms.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of common and clinically significant side effects associated with this compound and its comparators. Data is aggregated from various clinical trials, and incidence rates can vary based on patient population, dosage, and specific clinical context.
| Side Effect | This compound (5-HT3 Antagonist) | Metoclopramide (D2 Antagonist) | Prochlorperazine (B1679090) (D2 Antagonist) | Aprepitant (B1667566) (NK1 Antagonist) | Promethazine (H1 Antagonist) | Granisetron (B54018) (5-HT3 Antagonist) |
| Headache | 10-25%[1] | ~10%[1] | 29-35%[2] | Lower than this compound | Lower than this compound | 8-20%[3][4] |
| Constipation | 7-12%[1][5] | Less Common | Less Common | Higher than this compound | Less Common | ~14%[3] |
| Diarrhea | ~15%[1] | ~29%[1] | Less Common | Less Common | Less Common | ~9%[3] |
| Dizziness | ~3.7%[5] | Common | ~6.3%[6] | Lower than this compound | Common | Common |
| Sedation/Drowsiness | ~3%[5] | 6.9% (weakness-drowsiness)[7][8] | Significantly Higher than this compound | Lower than this compound | 20.3%[5] | Less Common |
| QT Prolongation | Risk Present (dose-dependent)[9] | Less pronounced than this compound | Can occur | No significant effect | Can occur | Risk Present |
| Extrapyramidal Symptoms (EPS) | Rare (0%)[1] | Significant Risk (4.9% akathisia)[7][8] | Significant Risk | No Risk | Rare (2 cases in one study) | Rare |
| Fatigue/Malaise | Common | Common | Common | Common | Common | 18% (weakness/lack of energy)[3] |
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of these antiemetics are rooted in their distinct mechanisms of action and the signaling pathways they modulate.
Serotonin (5-HT3) Receptor Antagonism (this compound, Granisetron)
Chemotherapeutic agents and other emetogenic stimuli can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[10] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting.[11][12] 5-HT3 receptor antagonists like this compound competitively block these receptors, preventing the initiation of the emetic reflex.[10] The activation of the 5-HT3 receptor, a ligand-gated ion channel, leads to an influx of calcium ions (Ca2+), which triggers downstream signaling cascades involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK).[13][14]
Dopamine (D2) Receptor Antagonism (Metoclopramide, Prochlorperazine)
Dopamine D2 receptors are present in the CTZ.[15] Activation of these receptors by dopamine is a key step in the emetic pathway for many stimuli. D2 receptor antagonists block this interaction, thereby reducing emetic signals to the vomiting center. However, D2 receptors are also prevalent in the basal ganglia, and their blockade in this region is responsible for the characteristic extrapyramidal side effects. The signaling cascade following D2 receptor activation can involve the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels, as well as pathways involving Akt and GSK-3.[3][16]
Neurokinin-1 (NK1) Receptor Antagonism (Aprepitant)
Substance P is a neuropeptide that binds to NK1 receptors in the brainstem, particularly in the nucleus tractus solitarius and the area postrema.[1][17] This interaction is crucial for both acute and delayed chemotherapy-induced nausea and vomiting. NK1 receptor antagonists like aprepitant cross the blood-brain barrier and block the binding of substance P, thereby inhibiting the emetic signal.[18][19] The signaling pathway involves G-protein coupled receptors and can activate downstream effectors like phospholipase C and protein kinase C.[6]
Experimental Protocols
The assessment of antiemetic side effects in clinical trials requires standardized and validated methodologies. Below are outlines of protocols for evaluating key adverse events.
Assessment of QT Interval Prolongation
Objective: To evaluate the effect of an antiemetic agent on the QT interval of the electrocardiogram (ECG).
Methodology:
-
Participant Selection: Enroll healthy volunteers or patients with a clear indication for the antiemetic. Exclusion criteria should include a history of long QT syndrome, concurrent use of other QT-prolonging medications, and significant electrolyte abnormalities (hypokalemia, hypomagnesemia).[15]
-
Baseline ECG: Obtain a 12-lead ECG at baseline before drug administration.[15]
-
Drug Administration: Administer the antiemetic at the therapeutic and, if safe, supratherapeutic doses. For intravenous medications like this compound, the infusion rate should be controlled.
-
Serial ECG Monitoring: Obtain serial 12-lead ECGs at predefined time points post-dose. A common schedule includes recordings at peak plasma concentration (Cmax) of the drug and at several subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes post-infusion).[17][19]
-
QT Interval Measurement: The QT interval should be measured from the beginning of the QRS complex to the end of the T wave. Measurements should be performed by trained personnel, often in a central ECG laboratory, to minimize inter-reader variability.
-
Correction for Heart Rate: The measured QT interval is corrected for heart rate (QTc) using a standard formula, most commonly Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR) formula.[15]
-
Data Analysis: The primary endpoint is typically the change in QTc from baseline (ΔQTc). The time-matched change from baseline is compared between the active drug and placebo groups. A mean increase in QTc of >5 ms (B15284909) is generally considered of potential clinical significance, with increases >20 ms being a cause for significant concern.[19]
Assessment of Extrapyramidal Symptoms (EPS)
Objective: To systematically assess and quantify the incidence and severity of drug-induced movement disorders.
Methodology:
-
Rating Scale Selection: The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool used to assess Parkinsonism, akathisia, dystonia, and tardive dyskinesia.[20]
-
Rater Training and Certification: Clinicians administering the scale should undergo standardized training to ensure high inter-rater reliability. Certification may require achieving a certain percentage of agreement with expert ratings.[20]
-
Baseline Assessment: A baseline ESRS assessment should be performed before the first dose of the study drug to document any pre-existing movement abnormalities.
-
Scheduled Assessments: The ESRS should be administered at regular intervals throughout the clinical trial, particularly after dose escalations or with prolonged treatment.
-
Assessment Procedure: The assessment involves a combination of a structured patient questionnaire and a physical examination.
-
Questionnaire: Inquires about the patient's subjective experience of symptoms such as restlessness, muscle stiffness, and involuntary movements.
-
Physical Examination: The clinician observes the patient for signs of:
-
Parkinsonism: Bradykinesia, rigidity, tremor, and postural instability.
-
Akathisia: Subjective feeling of restlessness and objective signs of repetitive movements (e.g., rocking, pacing).
-
Dystonia: Sustained muscle contractions causing abnormal postures.
-
Tardive Dyskinesia: Involuntary movements of the face, limbs, and trunk.
-
-
-
Scoring: Each item on the ESRS is rated on a severity scale. The total score and subscale scores are calculated.
-
Data Analysis: The incidence of new or worsening EPS is compared between treatment groups. Changes in ESRS scores from baseline are also analyzed.
Assessment of Nausea and Vomiting (Patient-Reported Outcomes)
Objective: To capture the patient's subjective experience of nausea and the frequency of vomiting episodes.
Methodology:
-
Instrument Selection: Utilize a validated patient-reported outcome (PRO) instrument such as the Nausea/Vomiting Symptom Assessment (NVSA). These instruments typically capture the frequency, severity, and duration of nausea and the number of emetic episodes.
-
Patient Training: Patients should be trained on how to complete the diary or questionnaire accurately.
-
Data Collection Schedule: Patients should record their symptoms at regular intervals, often daily, during the period of risk for nausea and vomiting. A recall period of the "past 24 hours" is common.
-
Data Collection Method: Electronic PRO (ePRO) diaries are preferred as they can time-stamp entries and may improve compliance and data quality.
-
Key Endpoints:
-
Complete Response: Often defined as no vomiting and no use of rescue antiemetic medication.
-
Nausea Severity: Measured on a visual analog scale (VAS) or a Likert scale.
-
Number of Emetic Episodes: A count of vomiting and retching events.
-
-
Data Analysis: The proportion of patients achieving a complete response is a common primary endpoint. Mean nausea scores and the mean number of emetic episodes are also compared between treatment groups.
Conclusion
This compound offers a favorable side effect profile compared to older antiemetics, particularly concerning sedation and extrapyramidal symptoms. However, the risk of QT prolongation, though generally low at standard doses, necessitates caution in susceptible patients. Dopamine D2 receptor antagonists, while effective, carry a significant burden of extrapyramidal symptoms and sedation. Neurokinin-1 receptor antagonists have a distinct profile, with a lower incidence of headache and dizziness compared to this compound, but can be associated with constipation. Antihistamines are generally limited by their sedative and anticholinergic effects. The choice of an antiemetic should be guided by the specific clinical scenario, the patient's underlying risk factors, and a thorough understanding of the comparative side effect profiles presented in this guide. Further head-to-head clinical trials with standardized methodologies will continue to refine our understanding of the relative safety of these important therapeutic agents.
References
- 1. A prospective randomized double-blind trial comparing this compound versus prochlorperazine for the prevention of nausea and vomiting in patients undergoing fractionated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zofran vs. Granisetron for Nausea: Important Differences and Potential Risks. [goodrx.com]
- 3. This compound compared with granisetron in the prophylaxis of cyclophosphamide-induced emesis in out-patients: a multicentre, double-blind, double-dummy, randomised, parallel-group study. Emesis Study Group for this compound and Granisetron in Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Controlled Trial of this compound vs. Prochlorperazine in Adults in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. FDA Drug Safety Communication: New information regarding QT prolongation with this compound (Zofran) | FDA [fda.gov]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. scilit.com [scilit.com]
- 9. Comparison between this compound and granisetron in preventing nausea and vomiting after laparoscopic cholecystectomy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Granisetron vs this compound Comparison - Drugs.com [drugs.com]
- 12. dovepress.com [dovepress.com]
- 13. Evaluation of this compound-induced QT interval prolongation in the prophylaxis of postoperative emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. Development and psychometric validation of the Nausea/Vomiting Symptom Assessment patient-reported outcome (PRO) instrument for adults with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for implementing patient-reported outcome (PRO) measures of symptomatic adverse events in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Implementing and Reporting Patient-reported Outcome (PRO) Measures of Symptomatic Adverse Events in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Rodent Models for Ondansetron Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ondansetron in preclinical rodent models and its established clinical performance in humans for the management of nausea and vomiting. By presenting quantitative data from key studies, detailing experimental protocols, and visualizing relevant pathways, this document aims to offer an objective assessment of the translational validity of these animal models.
This compound's Mechanism of Action
This compound is a highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] Its primary mechanism involves blocking the action of serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter involved in the emetic reflex.[1][2] Chemotherapy and other emetogenic stimuli can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing nausea and vomiting.[3] this compound effectively mitigates emesis by blocking these 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the brain.[2][3]
Efficacy of this compound in Rodent Models vs. Human Clinical Trials
The translational validity of rodent models for this compound's anti-emetic efficacy is a critical consideration in preclinical drug development. While rodents are essential for initial screening, physiological and metabolic differences can lead to discrepancies between preclinical and clinical outcomes.
Rat Models of Nausea-Like Behavior
Rats lack a vomiting reflex, so researchers utilize surrogate markers to assess nausea-like states. These include pica (the consumption of non-nutritive substances like kaolin), conditioned gaping, and lying-on-belly behavior.
Data Presentation: this compound Efficacy in Rat Models
| Rodent Model | Emetogen | This compound Dose | Key Findings | Reference |
| Pica | Cisplatin (B142131) (3 mg/kg, i.p.) | 2 mg/kg, i.p. (every 12h) | Potentiated cisplatin-induced kaolin (B608303) consumption by 41% in the first 24 hours. | [4] |
| Pica | Cisplatin | Not specified | Significantly ameliorated cisplatin-induced pica. | [5][6] |
| Conditioned Gaping & Lying-on-Belly | Lithium Chloride (LiCl) | Not specified | Significantly reduced both LiCl-induced lying-on-belly and conditioned gaping reactions. | [7][[“]] |
| Conditioned Gaping | Lithium Chloride (LiCl) | 1.0 mg/kg | Reduced nausea-induced conditioned gaping. | [9] |
| Conditioned Taste/Flavor Avoidance | Lithium Chloride (LiCl) | 0.2 mg/kg, i.p. | Did not attenuate LiCl-induced conditioned avoidance of saccharin. | [10] |
Note: The conflicting results in the pica model highlight the complexities of interpreting this surrogate marker for nausea.
Ferret Model of Emesis
Ferrets possess a well-developed emetic reflex, making them a more direct model for studying vomiting.
Data Presentation: this compound Efficacy in the Ferret Emesis Model
| Emetogen | This compound Dose | Key Findings | Reference |
| Cisplatin (10 mg/kg, i.p.) | 1 mg/kg, i.p. (3x/day) | In combination with dexamethasone (B1670325), significantly reduced vomiting by 79%. | [11][12] |
| Cisplatin (5 mg/kg, i.p.) | 1 mg/kg, i.p. (3x/day) | Antagonized retching and vomiting on days 1 and 2 by 60-76% and 73-84%, respectively. | [13] |
| Cisplatin (5 mg/kg) | Various | Reduced emesis by 68% during the acute phase and by 53-67% during the delayed phase. | [14] |
| Cisplatin (8 mg/kg, i.p.) | 0.3 mg/kg, p.o. | In combination with aprepitant (B1667566), significantly decreased the total number of emetic events by 56%. | [15] |
Human Clinical Trials
This compound is a cornerstone for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) in clinical practice.
Data Presentation: this compound Efficacy in Human Clinical Trials
| Indication | Comparator | Key Efficacy Findings | Reference |
| CINV | Metoclopramide | Relative risk of zero emesis with this compound was 1.72 (95% CI 1.45 to 1.97). | [2] |
| CINV | Granisetron (B54018), Tropisetron | Exhibited similar efficacy. | [1][3] |
| CINV | Dolasetron (B1670872) | Showed greater efficacy than dolasetron for acute vomiting. | [1][3] |
| CINV | Palonosetron (B1662849) | Palonosetron demonstrated greater efficacy for delayed nausea and both acute and delayed vomiting. | [1][3] |
| Stem Cell Transplant (High-dose chemotherapy) | Oral Granisetron, IV this compound | Oral this compound (8 mg every 8 hours) had a complete response rate of 48%, similar to the other arms. | [16] |
| PONV | Palonosetron | Palonosetron showed a significantly lower incidence of PONV within 24 hours (10.7% vs. 24.0% for this compound). | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments cited in this guide.
Cisplatin-Induced Pica in Rats
-
Animals: Male Wistar rats.
-
Housing: Individually housed with free access to a standard diet, water, and kaolin (a non-nutritive clay).
-
Procedure:
-
Acclimatize rats to the housing conditions and the presence of kaolin for several days.
-
Administer this compound or vehicle at the specified dose and route (e.g., 2 mg/kg, i.p., every 12 hours).[4]
-
After a predetermined time, administer cisplatin (e.g., 3 mg/kg, i.p.) to induce pica.[4]
-
Measure the consumption of kaolin and regular food over a defined period (e.g., 24-72 hours).
-
-
Endpoint: The primary endpoint is the amount of kaolin consumed, with a reduction in consumption by the this compound-treated group compared to the vehicle group indicating anti-nausea efficacy.
Cisplatin-Induced Emesis in Ferrets
-
Animals: Male ferrets.
-
Procedure:
-
Endpoints: The primary endpoints are the number of retches and vomits. A reduction in these episodes in the this compound-treated group compared to the vehicle group indicates anti-emetic efficacy.
Discussion on Translational Validity
The data presented reveal both consistencies and discrepancies in this compound's efficacy between rodent models and human clinical trials.
-
Emesis vs. Nausea: The ferret emesis model appears to have good predictive validity for the anti-vomiting effects of this compound, particularly for acute CINV. The significant reduction in emetic episodes in ferrets treated with this compound mirrors its robust clinical efficacy in preventing vomiting.[2][13][14] However, assessing nausea in animals is more challenging, and the translational validity of models like pica in rats is less clear.[15] The conflicting results in pica studies with this compound underscore this uncertainty.[4][5]
-
Delayed CINV: While this compound shows some efficacy against delayed emesis in ferrets, newer agents like palonosetron and NK1 receptor antagonists (often used in combination with this compound) have demonstrated superior efficacy in both preclinical models and human trials for delayed CINV.[1][3][15][18]
-
Dose and Route: The effective doses in rodent models are generally higher than those used in humans when adjusted for body surface area. This is a common feature in preclinical pharmacology and reflects differences in metabolism and pharmacokinetics.
Conclusion
Rodent models, particularly the ferret emesis model, have been instrumental in establishing the anti-emetic efficacy of 5-HT3 receptor antagonists like this compound. The ferret model demonstrates good translational validity for the anti-vomiting effects of this compound in the context of acute CINV. However, the assessment of nausea in rodents remains a challenge, and the predictive value of models like pica in rats is less reliable. While these preclinical models are indispensable for drug discovery, a thorough understanding of their limitations is essential for accurately predicting clinical outcomes. Future research should focus on refining models of nausea and delayed CINV to improve their translational relevance.
References
- 1. Efficacy, safety and effectiveness of this compound compared to other serotonin-3 receptor antagonists (5-HT3RAs) used to control chemotherapy-induced nausea and vomiting: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Differential action of this compound and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and [6]-gingerol on pica and gut microbiota in rats treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and [6]-gingerol on pica and gut microbiota in rats treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound interferes with unconditioned lying-on belly and acquisition of conditioned gaping induced by LiCl as models of nausea-induced behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. realmofcaring.org [realmofcaring.org]
- 10. This compound blocks LiCl-induced conditioned place avoidance but not conditioned taste/flavor avoidance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The actions of this compound and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The actions of this compound and dexamethasone to antagonise cisplatin-induced emesis in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. An interaction of this compound and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Double-blind comparative trial of oral this compound versus oral granisetron versus IV this compound in the prevention of nausea and vomiting associated with highly emetogenic preparative regimens prior to stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Randomized Clinical Trial to Compare Efficacy of Palonosetron and this compound for Prevention of Postoperative Nausea and Vomiting – A Clinical Trial | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 18. avmajournals.avma.org [avmajournals.avma.org]
Unlocking Personalized Antiemetic Therapy: A Guide to Biomarkers for Ondansetron Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting and validating the therapeutic effects of ondansetron, a cornerstone of antiemetic therapy. We delve into the pharmacogenomic landscape of this compound, presenting supporting experimental data and detailed methodologies to inform future research and clinical application.
This compound, a selective 5-HT3 receptor antagonist, is a widely prescribed antiemetic for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). However, a significant portion of patients, up to 30%, do not experience adequate relief, highlighting the need for predictive biomarkers to personalize treatment strategies.[1][2] This variability in response is largely attributed to genetic polymorphisms affecting the drug's metabolism and, to a lesser extent, variations in its target receptors and transporters.
The Key Biomarker: CYP2D6 Metabolizer Status
The most extensively validated biomarker for this compound's efficacy is the metabolizing activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][3][4][5] this compound is significantly metabolized by CYP2D6, and genetic variations in the CYP2D6 gene can lead to distinct phenotypes with profound clinical implications.[1][5]
Individuals can be categorized into four main metabolizer phenotypes based on their CYP2D6 genotype:
-
Ultrarapid Metabolizers (UMs): Carry multiple functional copies of the CYP2D6 gene, leading to accelerated metabolism and lower plasma concentrations of this compound. This group is at the highest risk of treatment failure.[1][3][4]
-
Normal Metabolizers (NMs): Have two functional copies of the gene and exhibit a normal rate of metabolism.
-
Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolism.
-
Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly reduced metabolism and higher plasma concentrations of the drug.
Quantitative Data: this compound Efficacy by CYP2D6 Phenotype
The following tables summarize the impact of CYP2D6 metabolizer status on this compound efficacy in preventing nausea and vomiting.
| CYP2D6 Phenotype | Incidence of Vomiting (Postoperative) | Study Population | Reference |
| Ultrarapid Metabolizers (UMs) | 45% | 250 female patients undergoing general anesthesia | [3][6] |
| Normal Metabolizers (NMs) | 15% | 250 female patients undergoing general anesthesia | [3][6] |
| CYP2D6 Phenotype | Frequency of Postoperative Nausea and Vomiting (PONV) | Study Population | Reference |
| Extensive/Ultrarapid Metabolizers (EMs/UMs) | 33.3% | 93 female surgical patients | [2] |
| Intermediate Metabolizers (IMs) | 10.3% | 93 female surgical patients | [2] |
| Poor Metabolizers (PMs) | 0% | 93 female surgical patients | [2] |
These data clearly demonstrate a significantly higher rate of this compound failure in individuals with an ultrarapid metabolizer phenotype. Consequently, pharmacogenetic testing for CYP2D6 can identify patients who may benefit from alternative antiemetic therapies.
Alternative Antiemetics for CYP2D6 Ultrarapid Metabolizers
For patients identified as CYP2D6 UMs, alternative 5-HT3 receptor antagonists that are not primarily metabolized by CYP2D6 are recommended.[3][7] Granisetron (B54018) is a key alternative, as its metabolism is mainly mediated by CYP1A1 and CYP3A4.[7]
Comparative Efficacy: this compound vs. Granisetron
Clinical trials have compared the efficacy of this compound and granisetron in the general population, with results suggesting comparable efficacy in many cases. However, for CYP2D6 UMs, granisetron is expected to provide a more reliable antiemetic effect.
| Treatment | Complete Control of Emesis (Cisplatin-induced) | Study Population | Reference |
| This compound (8 mg) | 59% | 165 patients | [8] |
| This compound (32 mg) | 51% | 162 patients | [8] |
| Granisetron (3 mg) | 56% | 169 patients | [8] |
| Treatment | Total Control (No vomiting, retching, nausea, or rescue) | Study Population | Reference |
| Granisetron (10 µg/kg) | 38% | 987 chemotherapy-naive patients | [9] |
| Granisetron (40 µg/kg) | 41% | 987 chemotherapy-naive patients | [9] |
| This compound (0.15 mg/kg x 3 doses) | 39% | 987 chemotherapy-naive patients | [9] |
A randomized controlled trial in ovarian cancer patients undergoing chemotherapy found that granisetron was more effective than this compound in preventing nausea and vomiting at 12, 24, and 48 hours post-chemotherapy.[10]
Other Potential Biomarkers
While CYP2D6 remains the most clinically relevant biomarker, research has explored other genetic variations that may influence this compound's efficacy. These include polymorphisms in:
-
ABCB1 (MDR1): This gene encodes for P-glycoprotein, a transporter involved in drug distribution. Certain variants have been associated with this compound failure.[2][11][12]
-
HTR3A and HTR3B: These genes encode for the subunits of the 5-HT3 receptor. Variations in these genes could theoretically alter this compound's binding and efficacy, though evidence is less established than for CYP2D6.[2][12]
-
5'-HTTLPR: A polymorphism in the serotonin (B10506) transporter gene has been investigated as a potential biomarker for this compound's therapeutic effect in alcohol dependence.
Experimental Protocols
CYP2D6 Genotyping
Objective: To determine the patient's CYP2D6 metabolizer status.
Methodology (Example using PCR-RFLP):
-
DNA Extraction: Genomic DNA is extracted from a whole blood sample using a standard commercial kit.
-
PCR Amplification: Specific regions of the CYP2D6 gene containing common functional polymorphisms (e.g., *3, *4, *5, *6, *10, *41) and for gene duplication/multiplication are amplified using polymerase chain reaction (PCR).[2]
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: The amplified PCR products are digested with specific restriction enzymes that recognize and cut at polymorphic sites.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using agarose (B213101) gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel is analyzed to determine the presence or absence of specific alleles.
-
Phenotype Assignment: The identified genotype is translated into a predicted metabolizer phenotype (UM, NM, IM, or PM) based on the activity score of the combination of alleles, following guidelines from consortia such as the Clinical Pharmacogenetics Implementation Consortium (CPIC).[13][14]
Assessment of Chemotherapy-Induced Nausea and Vomiting (CINV)
Objective: To quantitatively assess the efficacy of antiemetic therapy.
Methodology:
-
Patient-Reported Outcomes: Patients are provided with a diary to record the frequency and severity of nausea and the number of emetic episodes (vomiting and retching) for a defined period (e.g., 24 hours for acute CINV, and days 2-5 for delayed CINV).[1]
-
Validated Assessment Tools: Standardized and validated questionnaires are used to assess CINV. A commonly used tool is the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool (MAT).[10][15] The MAT is an eight-item scale that assesses both acute and delayed nausea and vomiting.
-
Primary Endpoint: The primary measure of efficacy is typically the rate of "complete response," defined as no emetic episodes and no use of rescue medication during the observation period.[1]
-
Secondary Endpoints: These may include the severity of nausea (often measured on a visual analog scale or a Likert scale), the number of emetic episodes, and the patient's global satisfaction with the antiemetic therapy.[1][8]
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: 5-HT3 Receptor Signaling Pathway in Emesis.
Caption: Pharmacogenetic Workflow for this compound Therapy.
References
- 1. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dbc.wroc.pl [dbc.wroc.pl]
- 3. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 Genotype and Use of this compound and Tropisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pediatric CYP2D6 metabolizer status and post‐tonsillectomy nausea and vomiting after this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpicpgx.org [cpicpgx.org]
- 7. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound compared with granisetron in the prophylaxis of cisplatin-induced acute emesis: a multicentre double-blind, randomised, parallel-group study. The this compound and Granisetron Emesis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative clinical trial of granisetron and this compound in the prophylaxis of cisplatin-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring chemotherapy-induced nausea and emesis [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacogenetic and clinical predictors of this compound failure in a diverse pediatric oncology population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CPIC® Guideline for this compound and Tropisetron based on CYP2D6 genotype – CPIC [cpicpgx.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ondansetron: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of ondansetron in a research environment.
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of pharmaceutical compounds like this compound is a critical component of laboratory practice. This compound is classified as a hazardous waste and is known to be very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to ecosystems. This guide provides procedural, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Environmental Fate and Persistence
This compound is not readily biodegradable, highlighting the importance of proper disposal to prevent its accumulation in the environment. The following table summarizes key quantitative data regarding its environmental persistence.
| Parameter | Value | Reference |
| Inherent Degradability (OECD 302) | 19% degradation in 28 days | --INVALID-LINK-- |
| Soil Metabolism (TAD 3.12) | 20-99.9% degradation in 64 days | --INVALID-LINK-- |
| Hydrolysis at pH 7 | 50% degradation in > 1 year | --INVALID-LINK-- |
| Bioaccumulation Potential (Log D ow) | 1.00 at pH 7 | --INVALID-LINK-- |
Disposal Workflow for this compound in a Laboratory Setting
The following diagram outlines the essential steps for the safe disposal of this compound waste in a laboratory, from initial handling to final disposal.
Standard Operating Procedure for this compound Disposal
This protocol provides a step-by-step guide for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound waste.
2. Waste Segregation:
-
Solid Waste: Collect this compound-contaminated solid waste (e.g., pipette tips, gloves, empty vials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect this compound solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
4. Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
5. Disposal Request:
-
When the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
6. Prohibited Disposal Methods:
-
DO NOT dispose of this compound waste down the drain.[1]
-
DO NOT dispose of this compound waste in the regular trash.
Experimental Protocol for Chemical Degradation of this compound
For research purposes involving the degradation of this compound, the following experimental protocol based on scientific literature can be adapted. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze this compound under alkaline conditions.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Heating apparatus (e.g., water bath, heating mantle)
-
Reaction vessel
-
Appropriate analytical instrumentation for monitoring degradation (e.g., HPLC)
Procedure:
-
Prepare a solution of this compound in 1 M NaOH.
-
Heat the solution to 80°C.
-
Maintain the temperature and stir the reaction mixture for 30 hours.
-
Periodically, take aliquots from the reaction mixture to monitor the degradation of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
This procedure has been shown to cause significant degradation of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Ondansetron
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling pharmaceutical compounds like Ondansetron, a comprehensive understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal methods is critical to mitigate risks of exposure and ensure operational integrity. This guide provides essential, immediate safety and logistical information for the laboratory use of this compound.
Personal Protective Equipment (PPE) for this compound
Appropriate PPE is the first line of defense against chemical exposure. The required level of protection can vary depending on the specific task being performed. Below is a summary of recommended PPE for handling this compound in different laboratory settings.
| Scenario | Required Personal Protective Equipment | Additional Recommendations |
| Routine Handling (e.g., weighing, preparing solutions) | - Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile or neoprene).[1][2][3] - Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3] - Eye Protection: Chemical splash goggles or a face shield.[4][5][6] - Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation or inadequate ventilation.[4][5][6] | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[4][7] |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-tested gloves.[1][2] - Gown: Impervious protective clothing or apron.[4][5] - Eye Protection: Chemical splash goggles and a face shield.[4][5] - Respiratory Protection: A NIOSH-approved air-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[4][5] | Evacuate and restrict access to the spill area.[4][5] Use an inert absorbent material for containment.[4] |
| Administration (in a research context) | - Gloves: Two pairs of chemotherapy-tested gloves.[1][2] - Gown: A disposable, low-permeability gown.[1][2] - Eye Protection: Safety glasses with side shields; consider a face shield if splashing is possible.[6][8] | Adhere to strict aseptic techniques. |
Note: Occupational exposure limits for this compound have not been fully investigated or established by all regulatory bodies.[4][9][10] Therefore, it is crucial to handle it with care, assuming potential for sensitization and other adverse effects.
Procedural Workflow for Handling and Disposal
A structured workflow is essential for minimizing exposure and ensuring the proper management of this compound from receipt to disposal. The following diagram outlines the key steps for safe handling and disposal in a laboratory setting.
Key Operational and Disposal Plans
Handling:
-
Always wash hands thoroughly with soap and water before donning and after removing gloves.[2]
-
Avoid eating, drinking, or smoking in areas where this compound is handled.[4][5]
-
Use a closed system or local exhaust ventilation to minimize the generation of dust or aerosols.[5]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
Disposal: The primary methods for the disposal of expired or unused this compound are through drug take-back programs or by following specific household disposal guidelines if a take-back program is not available.[11][12][13]
For laboratory waste:
-
Segregation: All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, should be segregated as chemical or pharmaceutical waste.
-
Containment: Place waste in clearly labeled, sealed, and leak-proof containers.[13][14][15]
-
Disposal Route: Dispose of the contained waste through an approved hazardous waste management company, adhering to all local, state, and federal regulations.[5] Do not flush this compound down the drain or dispose of it in the regular trash unless it has been rendered undesirable.[11][12]
To render the substance undesirable for household disposal, the FDA recommends mixing the medication (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[14] This mixture should then be placed in a sealed plastic bag before being thrown in the trash.[14]
By adhering to these safety protocols, researchers can significantly reduce the risks associated with handling this compound, fostering a safer and more secure laboratory environment.
References
- 1. pogo.ca [pogo.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nkfr.org [nkfr.org]
- 7. fishersci.com [fishersci.com]
- 8. 404 Error [viatris.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. drugs.com [drugs.com]
- 12. oncolink.org [oncolink.org]
- 13. Medicine: Proper Disposal [nationwidechildrens.org]
- 14. fda.gov [fda.gov]
- 15. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
